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  • Product: 2-Cyclohexen-1-ol, 2-chloro-
  • CAS: 6498-39-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Chloro-2-cyclohexen-1-ol (CAS 29541-18-8)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and handling of 2-chloro-2-cyclohexen-1-ol, a substituted c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and handling of 2-chloro-2-cyclohexen-1-ol, a substituted cyclohexenol of interest in synthetic organic chemistry. This document is intended to serve as a technical resource, offering insights into its molecular characteristics and practical guidance for its laboratory application.

A Note on Chemical Identification

It is important to note a discrepancy in the available literature regarding the CAS number for 2-chloro-2-cyclohexen-1-ol. While the designated CAS number for this guide is 29541-18-8, another CAS number, 6498-39-1, is also associated with this chemical name in some databases.[1][2] Researchers are advised to consider both identifiers when conducting literature searches.

Part 1: Physicochemical Properties

Table 1: Computed Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₆H₉ClOPubChem[3]
Molecular Weight 132.59 g/mol PubChem[3]
Exact Mass 132.0341926 DaPubChem[1][3]
XLogP3-AA 1.8PubChem[3]
Hydrogen Bond Donor Count 1PubChem[1][3]
Hydrogen Bond Acceptor Count 1PubChem[1][3]
Rotatable Bond Count 0PubChem[1]
Topological Polar Surface Area 20.2 ŲPubChem[3]

Note: Experimental data for boiling point, melting point, and density were not found in the reviewed literature.

Part 2: Synthesis of 2-Chloro-2-cyclohexen-1-ol

A reliable method for the synthesis of 2-chloro-2-cyclohexen-1-ol is the selective 1,2-reduction of the corresponding α,β-unsaturated ketone, 2-chloro-2-cyclohexen-1-one. The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride, is particularly effective for this transformation, minimizing the competing 1,4-conjugate addition.[4][5]

Experimental Protocol: Luche Reduction of 2-Chloro-2-cyclohexen-1-one

This protocol is adapted from established procedures for the Luche reduction.[4]

Materials:

  • 2-chloro-2-cyclohexen-1-one

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-2-cyclohexen-1-one (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in anhydrous methanol at room temperature with stirring.

  • Cooling: Cool the resulting solution to 0 °C using an ice bath.

  • Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. Vigorous gas evolution may be observed.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes of the reaction mixture).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-chloro-2-cyclohexen-1-ol can be further purified by column chromatography on silica gel if necessary.

Caption: Workflow for the synthesis of 2-chloro-2-cyclohexen-1-ol via Luche reduction.

Part 3: Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Vinyl proton: A triplet in the region of 6.0-6.5 ppm. - CH-OH proton: A broad singlet or multiplet in the region of 4.0-4.5 ppm. - Allylic protons: Multiplets in the region of 2.0-2.5 ppm. - Aliphatic protons: Multiplets in the region of 1.5-2.0 ppm.
¹³C NMR - C-Cl carbon: A signal in the region of 125-135 ppm. - C=C carbon: A signal in the region of 120-130 ppm. - C-OH carbon: A signal in the region of 65-75 ppm. - Allylic and aliphatic carbons: Signals in the region of 20-40 ppm.
IR Spectroscopy - O-H stretch: A broad band in the region of 3200-3600 cm⁻¹. - C-H stretch (sp²): A sharp peak around 3000-3100 cm⁻¹. - C-H stretch (sp³): Sharp peaks in the region of 2850-3000 cm⁻¹. - C=C stretch: A peak in the region of 1640-1680 cm⁻¹. - C-O stretch: A strong peak in the region of 1000-1200 cm⁻¹. - C-Cl stretch: A peak in the region of 600-800 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 132, with a characteristic M+2 isotope peak for chlorine at m/z = 134 (approx. 1/3 the intensity of the M⁺ peak). - Major Fragmentation Pathways: Loss of H₂O (M-18), loss of Cl (M-35), and retro-Diels-Alder fragmentation.

Part 4: Chemical Reactivity and Applications

2-Chloro-2-cyclohexen-1-ol is a versatile synthetic intermediate. The presence of multiple functional groups—an alcohol, a vinyl chloride, and an alkene—allows for a variety of chemical transformations.

  • The Allylic Alcohol: The hydroxyl group can undergo oxidation to the corresponding ketone, etherification, or esterification. It can also serve as a directing group in certain reactions.

  • The Vinyl Chloride: The chlorine atom can be displaced through nucleophilic substitution or participate in cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings) to form new carbon-carbon bonds.

  • The Alkene: The double bond can undergo addition reactions, such as hydrogenation, halogenation, or epoxidation.

The combination of these reactive sites makes 2-chloro-2-cyclohexen-1-ol a useful building block for the synthesis of complex molecules, including natural products and potential pharmaceutical agents.

Reactivity cluster_0 2-Chloro-2-cyclohexen-1-ol cluster_1 Potential Reactions Molecule Oxidation Oxidation (of Alcohol) Molecule->Oxidation Coupling Cross-Coupling (at C-Cl) Molecule->Coupling Addition Alkene Addition Molecule->Addition Substitution Nucleophilic Substitution (at C-OH) Molecule->Substitution

Caption: Key reactive sites of 2-chloro-2-cyclohexen-1-ol.

Part 5: Safety and Handling

Specific safety and toxicity data for 2-chloro-2-cyclohexen-1-ol are not available. Therefore, it should be handled with the standard precautions for a new and uncharacterized chemical substance. Based on the data for related compounds such as 2-chlorocyclohexanol, it may cause skin and eye irritation.[6]

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly sealed container in a cool, dry place.

In case of exposure, follow standard first-aid procedures and seek medical attention.

References

  • PubChem. (n.d.). 2-Chlorocyclohexen-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclohexen-1-ol, 2-chloro-. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 2-Cyclohexen-1-ol, 2-chloro-. Retrieved from [Link]

  • YouTube. (2020, March 1). Luche Reduction. Retrieved from [Link]

Sources

Exploratory

Whitepaper: Comprehensive Solubility Profiling of 2-Chloro-2-cyclohexen-1-ol in Organic Solvents

Executive Summary In early-stage drug development and advanced organic synthesis, the precise characterization of a compound's solubility profile is a non-negotiable prerequisite for successful assay design, purification...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and advanced organic synthesis, the precise characterization of a compound's solubility profile is a non-negotiable prerequisite for successful assay design, purification, and formulation[1]. 2-Chloro-2-cyclohexen-1-ol (CAS: 6498-39-1) presents a unique solvation challenge due to its bifunctional nature—combining a hydrogen-bonding hydroxyl group with a polarizable vinylic chloride on a lipophilic cyclic scaffold[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical predictions. We will dissect the thermodynamic principles governing the solvation of 2-chloro-2-cyclohexen-1-ol, establish a self-validating experimental protocol for empirical determination, and map its interaction pathways across various organic solvent classes.

Physicochemical Profiling & Solvation Thermodynamics

To predict how 2-chloro-2-cyclohexen-1-ol behaves in organic media, we must first analyze its molecular descriptors. The compound's amphiphilic characteristics dictate its partitioning behavior.

Table 1: Key Physicochemical Descriptors
PropertyValueSolvation Implication
CAS Number 6498-39-1Unique identifier for structural validation[2].
Molecular Weight 132.59 g/mol Low molecular weight facilitates rapid dissolution kinetics[3].
XLogP3 1.3Indicates moderate lipophilicity; favors organic solvents over aqueous media[2].
H-Bond Donors 1 (Hydroxyl -OH)Enables strong interactions with polar protic and aprotic solvents[2].
H-Bond Acceptors 1 (Hydroxyl -OH)Allows solvation by protic solvents like methanol and ethanol[2].
Topological Polar Surface Area 20.2 ŲLow TPSA confirms high permeability and affinity for non-polar/moderately polar organics[3].
Kinetic vs. Thermodynamic Solubility

In high-throughput screening, researchers often rely on kinetic solubility , where a compound is pre-dissolved in a stock solvent (like DMSO) and diluted into the target medium[1],[4]. However, this approach frequently induces a supersaturated, metastable state that overestimates the true solubility limit[5],[6].

For rigorous solvent selection in synthesis or formulation, we must measure thermodynamic (equilibrium) solubility . This represents the maximum concentration of the stable crystalline or amorphous solid phase in equilibrium with the solvent, ensuring no solution-mediated phase transformations occur during the process[5],[6].

Mechanistic Insights: Solute-Solvent Interactions

The solubility of 2-chloro-2-cyclohexen-1-ol in organic solvents is driven by three primary intermolecular forces:

  • Hydrogen Bonding: The C1 hydroxyl group acts as both a donor and acceptor.

  • Dipole-Dipole Interactions: The C2-Cl bond creates a localized dipole moment.

  • London Dispersion Forces: The hydrophobic cyclohexene ring interacts with non-polar hydrocarbon solvents.

G Central 2-Chloro-2-cyclohexen-1-ol (Solute) HB Hydrogen Bonding (OH Group) Central->HB DD Dipole-Dipole (C-Cl Bond) Central->DD VDW Dispersion Forces (Cyclohexene Ring) Central->VDW Protic Polar Protic Solvents (e.g., MeOH, EtOH) High Solubility HB->Protic Aprotic Polar Aprotic Solvents (e.g., DMSO, DCM) High Solubility HB->Aprotic DD->Aprotic NonPolar Non-Polar Solvents (e.g., Hexane) Low-Moderate Solubility VDW->NonPolar

Solute-solvent interaction pathways dictating solubility profiles.

Table 2: Predicted Solubility Matrix in Organic Solvents
Solvent ClassExample SolventDielectric Constant (ε)Predicted SolubilityMechanistic Rationale
Polar Aprotic DMSO46.7Very High DMSO is a potent H-bond acceptor that heavily solvates the -OH group[1].
Polar Protic Methanol32.7High Facilitates a robust hydrogen-bonding network with the solute's alcohol moiety.
Halogenated Dichloromethane9.1High Strong dipole-dipole alignment with the vinylic chloride; excellent general organic solvent.
Non-Polar Hexane1.9Moderate to Low Solvation relies entirely on weak dispersion forces with the cyclohexene ring.

Experimental Workflow: Thermodynamic Solubility Determination

To empirically validate the solubility of 2-chloro-2-cyclohexen-1-ol, we employ the Shake-Flask Method coupled with HPLC-UV quantification[7],[8].

Trustworthiness & Self-Validation: This protocol is designed as a self-validating system. By incorporating time-course sampling and filter-recovery controls, we eliminate the risks of supersaturation artifacts and physical adsorption[9],[10].

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Action: Add an excess amount (e.g., 50 mg) of solid 2-chloro-2-cyclohexen-1-ol to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial[8].

  • Causality: Maintaining a visible excess of the solid phase is mandatory. If all solid dissolves, the system is merely unsaturated, and the true thermodynamic limit cannot be determined[10].

Step 2: Thermal Equilibration (Shake-Flask)

  • Action: Place the vials in an orbital shaker incubator at a strictly controlled 25.0 ± 0.1 °C (or target operational temperature) at 100 rpm for 48 hours[10].

  • Causality: Solubility is a highly temperature-dependent thermodynamic parameter. Minor temperature fluctuations can cause premature precipitation or induce supersaturation[10]. A 48-hour window ensures the system overcomes the activation energy barrier of dissolution, transitioning from a kinetic state to a stable thermodynamic equilibrium[5].

Step 3: Phase Separation (Self-Validating Step)

  • Action: Extract two aliquots: one at 24 hours and one at 48 hours. Pass the aliquots through a 0.22 µm PTFE syringe filter (ensure the filter is solvent-compatible)[7],[9].

  • Causality: Filtration removes suspended micro-crystals that would artificially inflate the UV absorbance readings[7].

  • Validation Check: If the calculated concentration at 48 hours is significantly lower than at 24 hours, it indicates a solution-mediated phase transformation (e.g., precipitation of a more stable, less soluble polymorph)[5],[6].

Step 4: HPLC-UV Quantification

  • Action: Dilute the filtered supernatant with a compatible mobile phase to fall within the linear dynamic range of your pre-established HPLC-UV calibration curve[1],[8].

  • Causality: Direct injection of highly concentrated organic solvents can cause peak distortion or detector saturation. Dilution ensures accurate integration of the analyte peak.

G N1 Solid Compound (2-Chloro-2-cyclohexen-1-ol) N2 Solvent Addition (Target Organic Solvent) N1->N2 N3 Equilibration (Shake-Flask, 25°C, 24-48h) N2->N3 Excess Solid N4 Phase Separation (0.22 µm PTFE Filtration) N3->N4 Saturation Reached N5 Quantification (HPLC-UV Analysis) N4->N5 Supernatant N6 Thermodynamic Solubility Value N5->N6

Thermodynamic solubility determination workflow via the shake-flask method.

Conclusion

The solubility profile of 2-chloro-2-cyclohexen-1-ol is heavily dictated by its XLogP3 of 1.3 and its capacity for hydrogen bonding[2],[3]. While kinetic solubility assays provide rapid estimations for high-throughput environments, they carry the risk of metastable supersaturation[5],[4]. By employing a rigorously controlled, self-validating thermodynamic shake-flask protocol, researchers can obtain the precise equilibrium data required to optimize synthetic yields and downstream processing[8],[10].

References

  • 2-Cyclohexen-1-ol, 2-chloro- - LookChem Source: LookChem URL
  • Source: National Institutes of Health (NIH)
  • Thermodynamic vs.
  • Kinetic & Thermodynamic Solubility Testing - WuXi AppTec Source: WuXi AppTec URL
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.
  • Comparison of kinetic solubility with equilibrium solubility Source: ResearchGate URL
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL
  • Automated Screening of Aqueous Compound Solubility in Drug Discovery Source: Sigma-Aldrich URL
  • Kinetic versus thermodynamic solubility temptations and risks - Ovid Source: Ovid URL
  • Effects of experimental conditions on solubility measurements for BCS classification Source: SciELO URL

Sources

Foundational

The Physicochemical and Synthetic Blueprint of 2-Chloro-2-cyclohexen-1-ol

Executive Summary 2-Chloro-2-cyclohexen-1-ol is a highly versatile vinylic chloride and allylic alcohol. Because of its dense functionalization—combining a reactive hydroxyl group, a double bond, and a halogen—it serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-2-cyclohexen-1-ol is a highly versatile vinylic chloride and allylic alcohol. Because of its dense functionalization—combining a reactive hydroxyl group, a double bond, and a halogen—it serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it is a key intermediate in the development of p38 mitogen-activated protein kinase (MAPK) inhibitors used to modulate inflammatory responses[1], as well as in the synthesis of ACE inhibitors such as MDL 28,726[2]. This whitepaper details its molecular properties, structural elucidation, and the regioselective synthetic methodologies required for its preparation.

Molecular Weight and Formula Analysis

The molecular formula of 2-chloro-2-cyclohexen-1-ol is C6H9ClO . Understanding its exact molecular weight and elemental composition is foundational for mass spectrometry (MS) validation and stoichiometric calculations during synthesis.

Quantitative Elemental Composition

Table 1: Elemental Composition and Molecular Weight of C6H9ClO

ElementAtomic Mass ( g/mol )Atom CountMass Contribution ( g/mol )Mass Percentage (%)
Carbon (C) 12.011672.06654.35%
Hydrogen (H) 1.00899.0726.84%
Chlorine (Cl) 35.450135.45026.74%
Oxygen (O) 15.999115.99912.07%
Total 132.587 100.00%
Mass Spectrometry (MS) Causality

When analyzing 2-chloro-2-cyclohexen-1-ol via MS, the presence of the chlorine atom dictates a highly specific isotopic signature. Chlorine exists naturally as two stable isotopes: 35Cl (~75.8%) and 37Cl (~24.2%). Consequently, the mass spectrum will not show a single molecular ion peak. Instead, the nominal mass yields a primary [M]+ peak at m/z 132, accompanied by an[M+2]+ peak at m/z 134, presenting a characteristic doublet in a roughly 3:1 ratio.

MassSpecLogic MW C6H9ClO Nominal Mass: 132 Da Cl35 35Cl Isotope (75.8%) MW->Cl35 Cl37 37Cl Isotope (24.2%) MW->Cl37 Peak1 [M]+ m/z 132 (100%) Cl35->Peak1 Peak2 [M+2]+ m/z 134 (~32%) Cl37->Peak2

Mass spectrometry logic showing the characteristic 3:1 isotopic distribution of chlorine.

Structural Elucidation via NMR

The structural integrity of synthesized 2-chloro-2-cyclohexen-1-ol is validated using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. The electron-withdrawing nature of the vinylic chlorine and the hydroxyl group heavily influences the chemical shifts, creating a self-validating analytical profile.

Based on validated pharmaceutical protocols[3], the 1H NMR (400 MHz, CDCl3) profile is characterized by:

  • δ 6.06 - 5.96 (t, J = 4.0 Hz, 1H): This triplet corresponds to the vinylic proton at the C3 position. It is heavily deshielded by the adjacent double bond and splits into a triplet due to coupling with the two protons on the adjacent C4 carbon[3].

  • δ 4.19 (s, 1H): This singlet corresponds to the carbinol proton at the C1 position. The strong electronegativity of the attached hydroxyl group shifts this proton downfield[3].

  • δ 2.26 - 1.56 (m, 6H): These multiplets represent the remaining six aliphatic protons on the C4, C5, and C6 carbons of the cyclohexene ring[3].

Synthetic Methodology: The Luche Reduction Pathway

The synthesis of 2-chloro-2-cyclohexen-1-ol from 2-cyclohexen-1-one requires extreme regioselectivity. The process involves an alpha-chlorination followed by a highly controlled 1,2-reduction.

The Causality of the Luche Protocol

Standard reduction of an α,β-unsaturated ketone (like 2-chloro-2-cyclohexen-1-one) using Sodium Borohydride (NaBH4) alone is problematic. The hydride tends to attack the conjugated double bond (1,4-addition), leading to a saturated product. To force a 1,2-addition (attacking only the carbonyl carbon to yield the allylic alcohol), Cerium(III) chloride heptahydrate (CeCl3·7H2O) is employed—a method known as the Luche reduction[1]. The oxophilic Ce3+ ion coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and modifying the reducing agent into a hard nucleophile (methoxyborohydride), which strictly favors 1,2-addition.

SynthWorkflow A 2-Cyclohexen-1-one B alpha-Chlorination (HCl/m-CPBA) A->B C 2-Chloro-2-cyclohexen-1-one B->C D Luche Reduction (CeCl3·7H2O, NaBH4) C->D E 2-Chloro-2-cyclohexen-1-ol D->E

Synthetic workflow for 2-chloro-2-cyclohexen-1-ol highlighting the selective Luche reduction.

Step-by-Step Experimental Protocol

Self-Validation Checkpoint: The success of this workflow is self-validating via the aforementioned NMR spectroscopy; the emergence of the carbinol proton singlet at δ 4.19 ppm confirms the successful 1,2-reduction without requiring complex derivatization[3].

  • Chlorination: Dissolve 2-cyclohexen-1-one (10.40 mmol) in 1 M hydrochloric acid-DMF (16 mL). Add m-chloroperoxybenzoic acid (m-CPBA, 16 mmol) in one portion at room temperature. React for 30 minutes. Quench with 1 M aqueous sodium bicarbonate, extract with ethyl acetate (50 mL x 3), dry over anhydrous sodium sulfate, and purify via column chromatography to yield 2-chloro-2-cyclohexen-1-one[1]. (Note: Alternative chlorination can be achieved using SO2Cl2 and 2,6-lutidine in dichloromethane[2]).

  • Activation: Dissolve the purified 2-chloro-2-cyclohexen-1-one (1.53 mmol) and Cerium trichloride heptahydrate (1.52 mmol) in 10 mL of methanol. Stir the solution for 15 minutes at 0 °C to allow the Ce3+ to coordinate with the carbonyl oxygen[1].

  • Reduction: Slowly add Sodium borohydride (1.60 mmol) to the chilled solution. Allow the reaction to return to room temperature and stir for 3 hours[1].

  • Quenching & Extraction: Quench the reaction with 1 M hydrochloric acid. Concentrate under reduced pressure to remove methanol. Extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-chloro-2-cyclohexen-1-ol as a colorless oil (89% yield)[1].

References

  • Horgan, S.W.; Burkhouse, D.W.; Cregge, R.J.; et al. "Process development in the synthesis of the ACE intermediate MDL 28,726." Org Process Res Dev 1999, 3(4), 241. 2

  • "NITROGEN-CONTAINING HETEROCYCLIC COMPOUND AND COMPOSITION THEREOF, PREPARATION METHOD THEREFOR, AND APPLICATION THEREOF." EP 3 889 156 A1. 1

Sources

Exploratory

Conformational Analysis of 2-Chloro-2-cyclohexen-1-ol: Mechanistic Insights and Analytical Workflows

Executive Summary 2-Chloro-2-cyclohexen-1-ol is a highly functionalized, conformationally flexible cyclic allylic alcohol that serves as a critical intermediate in the stereoselective synthesis of complex active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-2-cyclohexen-1-ol is a highly functionalized, conformationally flexible cyclic allylic alcohol that serves as a critical intermediate in the stereoselective synthesis of complex active pharmaceutical ingredients (APIs). The core analytical challenge in utilizing this molecule lies in defining its solution-state conformation, which directly dictates the stereochemical outcome of downstream functionalizations. This technical guide provides a comprehensive, self-validating workflow integrating Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) to resolve the conformational equilibrium of 2-chloro-2-cyclohexen-1-ol, a system fundamentally governed by A(1,3) allylic strain.

Theoretical Framework: The Conformational Landscape

The Half-Chair Geometry

Unlike the rigid chair conformation of saturated cyclohexane, the cyclohexene ring adopts a half-chair geometry due to the geometric constraints of the


-hybridized carbons (C2 and C3). Consequently, the hydroxyl group at the allylic C1 position can occupy either a pseudo-axial (

) or pseudo-equatorial (

) orientation.
The Dominance of A(1,3) Allylic Strain

In unsubstituted cyclohexenols, the energetic difference between pseudo-axial and pseudo-equatorial substituents is often marginal, leading to a dynamic equilibrium. However, the introduction of a vinylic chlorine atom at C2 fundamentally alters the thermodynamic landscape.

When the C1-OH group is in the pseudo-equatorial position, it is forced into a nearly eclipsed, coplanar arrangement with the C2-Cl atom. This generates severe A(1,3) allylic strain[1]([Link]). Because the van der Waals radius of chlorine (~1.75 Å) is significantly larger than that of hydrogen (~1.20 Å), the steric clash in the pseudo-equatorial conformer is highly destabilizing. To relieve this strain, the ring undergoes a conformational flip, driving the C1-OH into the pseudo-axial position. This orthogonal orientation minimizes steric overlap and is thermodynamically favored, a principle extensively documented in computational DFT studies of analogous cyclohexenols[2]([Link]).

Quantitative Data: Steric Parameters and Energetics

To contextualize the causality of this conformational shift, Table 1 summarizes the steric parameters of relevant substituents. While chlorine has a relatively low standard A-value in saturated cyclohexanes (due to a longer C-Cl bond pushing it away from 1,3-diaxial hydrogens), its large van der Waals radius makes it a massive steric penalty in the constrained, coplanar geometry of A(1,3) allylic strain.

Table 1: Comparative Steric Parameters and Strain Energies

Substituent at C2van der Waals Radius (Å)Cyclohexane A-Value (kcal/mol)Relative A(1,3) Strain Penalty in Cyclohexenes
-H 1.200.0Baseline (Minimal)
-OH 1.520.9 - 1.0Moderate
-Cl 1.750.5 - 0.6High (Due to rigid vinylic geometry overlap)
-CH3 2.001.7Severe

Visualizing the System

ConformationalDrivers cluster_0 Thermodynamic Equilibrium of 2-Chloro-2-cyclohexen-1-ol Eq Pseudo-Equatorial OH (C1-H pseudo-axial) Strain Severe A(1,3) Allylic Strain (C1-OH vs C2-Cl) Eq->Strain triggers Ax Pseudo-Axial OH (C1-H pseudo-equatorial) Strain->Ax drives shift to

Diagram 1: Logical flow of A(1,3) strain driving the conformational equilibrium toward the pseudo-axial OH.

Integrated Analytical Workflow

To definitively assign the conformation in a laboratory setting, we employ a closed-loop, self-validating methodology. Experimental data is not merely collected; it is cross-examined against theoretical predictions to ensure absolute trustworthiness.

NMR Spectroscopy Protocol (Experimental)
  • Sample Preparation: Dissolve 2-chloro-2-cyclohexen-1-ol in a non-polar, non-hydrogen-bonding solvent (e.g., CDCl3) to prevent solvent-induced conformational bias or intermolecular hydrogen bonding that could artificially skew the equilibrium.

  • 1D

    
    H NMR & J-Coupling Analysis:  Extract the vicinal coupling constants (
    
    
    
    ) for the C1 proton.
    • Causality: The Karplus equation dictates that

      
       values are highly sensitive to the dihedral angle. If the OH is pseudo-axial, the C1 proton must be pseudo-equatorial. A pseudo-equatorial proton will exhibit only small gauche couplings (~2-5 Hz) with the adjacent C6 protons. The absence of a large trans-diaxial coupling (~8-10 Hz) serves as direct, quantifiable proof of the pseudo-axial OH conformation.
      
  • 2D NOESY/ROESY: Map spatial proximities.

    • Causality: A pseudo-equatorial C1 proton will show strong Nuclear Overhauser Effect (NOE) cross-peaks to adjacent equatorial protons but will strictly lack the characteristic 1,3-diaxial NOE cross-peaks to the C3 or C5 axial protons.

Computational DFT Protocol (Theoretical)
  • Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search to generate all possible ring geometries and rotamers of the hydroxyl group.

  • DFT Optimization (B3LYP/6-311+G**): Optimize the lowest-energy conformers.

    • Causality: Why this specific level of theory? The inclusion of diffuse functions (+) is non-negotiable; it accurately models the diffuse electron density of the lone pairs on the highly electronegative chlorine and oxygen atoms, which dictate the electrostatic repulsion driving the conformation. The polarization functions (**) allow for the asymmetric distortion of the electron cloud, which is crucial for accurately mapping the geometry of the strained allylic system[3]([Link]).

  • GIAO NMR Prediction (Self-Validation): Calculate the isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.

    • Causality: The computational predictions are not taken at face value. They are fed back into the experimental loop. If the DFT-predicted pseudo-axial conformer's NMR shifts and

      
       couplings match the experimental CDCl3 spectra, the analytical system is validated.
      

AnalyticalWorkflow cluster_NMR NMR Spectroscopy cluster_Comp Computational Chemistry Start 2-Chloro-2-cyclohexen-1-ol Sample Preparation NMR1 1D 1H & 13C NMR (Chemical Shift Mapping) Start->NMR1 Comp1 Conformational Search (Molecular Mechanics) Start->Comp1 NMR2 2D NOESY/ROESY (Spatial Proximity Probing) NMR1->NMR2 NMR3 J-Coupling Analysis (Karplus Equation Extraction) NMR2->NMR3 Integration Data Synthesis: Conformer Population Assignment NMR3->Integration Exp. Constraints Comp2 DFT Optimization (B3LYP/6-311+G**) Comp1->Comp2 Comp3 GIAO NMR Prediction & Energy Calculations Comp2->Comp3 Comp3->Integration Theor. Energies

Diagram 2: Self-validating workflow integrating experimental NMR constraints with DFT calculations.

Implications in Drug Development & Stereoselective Synthesis

Understanding the pseudo-axial preference of 2-chloro-2-cyclohexen-1-ol is critical for drug development professionals designing stereoselective syntheses. In reactions such as directed epoxidations or Simmons-Smith cyclopropanations, the transition state is fundamentally controlled by the minimization of A(1,3) strain[4]([Link]). Because the OH group is thermodynamically locked in a pseudo-axial position to avoid the vinylic chlorine, it reliably directs incoming electrophiles to the syn face of the molecule. This high degree of predictable diastereoselectivity ensures the robust, scalable production of single-enantiomer APIs without the need for costly late-stage chiral resolutions.

References

  • Freccero, M., Gandolfi, R., Sarzi-Amade, M., & Rastelli, A. (2000). Facial Selectivity in Epoxidation of 2-Cyclohexen-1-ol with Peroxy Acids. A Computational DFT Study. The Journal of Organic Chemistry, 65(26), 8948-8959. URL:[Link]

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. URL:[Link]

  • Wikipedia Contributors. (n.d.). Strain (chemistry) - Allylic Strain. Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Foundational

pKa Values and Acidity of 2-Chloro-2-cyclohexen-1-ol: A Technical Guide to Structural Effects and Experimental Determination

Executive Summary In the development of complex active pharmaceutical ingredients (APIs), functionalized allylic alcohols like 2-chloro-2-cyclohexen-1-ol (CAS: 6498-39-1) serve as critical stereogenic building blocks. A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs), functionalized allylic alcohols like 2-chloro-2-cyclohexen-1-ol (CAS: 6498-39-1) serve as critical stereogenic building blocks. A precise understanding of the acidity (pKa) of its hydroxyl group is paramount. The pKa dictates the compound's behavior in nucleophilic substitutions, etherifications, and protecting group manipulations. This whitepaper provides an in-depth analysis of the structural causality driving the acidity of 2-chloro-2-cyclohexen-1-ol, extrapolates its pKa based on analog data, and establishes self-validating experimental protocols for both its synthesis and physicochemical characterization.

Structural Causality and pKa Modulation

The acidity of an alcohol is inversely proportional to the stability of its conjugate base (the alkoxide anion). To understand the pKa of 2-chloro-2-cyclohexen-1-ol, we must deconstruct the molecule into its constituent electronic effects:

  • The Baseline Aliphatic Scaffold: An unfunctionalized secondary cyclic alcohol, such as cyclohexanol, possesses a pKa of approximately 16.0. The sp3 hybridized carbon framework provides no mechanism for charge dispersal.

  • The Allylic Effect: Introducing a double bond adjacent to the carbinol carbon yields 2-cyclohexen-1-ol, which exhibits a lowered pKa of 14.70 ± 0.20[1]. While the sp3 oxygen cannot participate in direct resonance with the π-system, the polarizability of the adjacent double bond disperses the negative charge of the alkoxide, stabilizing the conjugate base.

  • The Inductive Effect (-I): The introduction of an α-chloro substituent (as seen in 2-chlorocyclohexanol) lowers the pKa to 14.30 ± 0.40[2]. Chlorine is highly electronegative and exerts a strong through-bond inductive pull, drawing electron density away from the oxygen anion.

  • Synergistic Vinylic-Halogen Effect: In 2-chloro-2-cyclohexen-1-ol, the chlorine atom is situated on a vinylic (sp2 hybridized) carbon. Because sp2 carbons have higher s-character than sp3 carbons, they are inherently more electronegative. This amplifies the inductive withdrawal (-I) of the attached chlorine atom. The synergistic combination of allylic polarizability and heightened vinylic inductive withdrawal results in a significantly stabilized alkoxide. Consequently, the extrapolated pKa of 2-chloro-2-cyclohexen-1-ol is estimated to be between 13.50 and 13.80 .

Quantitative Data Summary
CompoundStructural FeaturePredicted pKaReference
Cyclohexanol Aliphatic, saturated~16.00Standard Baseline
2-Cyclohexen-1-ol Allylic double bond14.70 ± 0.20LookChem[1]
2-Chlorocyclohexanol α-Chloro inductive effect14.30 ± 0.40GuideChem[2]
2-Chloro-2-cyclohexen-1-ol Vinylic chloro + Allylic system~13.50 - 13.80 Extrapolated

Mechanistic Visualization: Alkoxide Stabilization

The following diagram illustrates the dual electronic pathways that stabilize the conjugate base of 2-chloro-2-cyclohexen-1-ol, thereby lowering its pKa.

G A 2-chloro-2-cyclohexen-1-ol (Neutral State) B Deprotonation (-H+) A->B C Alkoxide Anion (Conjugate Base) B->C D Inductive Pull (-I) by Vinylic Chlorine C->D Electronic Effect E Allylic System Polarizability C->E Electronic Effect F Stabilized Anion (Lower pKa: ~13.5) D->F E->F

Caption: Electronic pathways (Inductive and Allylic) stabilizing the alkoxide conjugate base.

Experimental Protocol: Self-Validating pKa Determination

Because 2-chloro-2-cyclohexen-1-ol is sparingly soluble in pure water, standard aqueous potentiometric titration will yield inaccurate results due to phase separation. To achieve rigorous E-E-A-T standards, we employ the Yasuda-Shedlovsky Extrapolation Method using a mixed co-solvent system. This protocol is self-validating because the linearity of the final extrapolation confirms the absence of solvent-specific anomalies.

Step-by-Step Methodology:

  • Titrant Preparation: Prepare a 0.05 M carbonate-free KOH solution in four distinct methanol-water mixtures (e.g., 20%, 30%, 40%, and 50% w/w MeOH).

  • Analyte Dissolution: Dissolve exactly 1.0 mmol of 2-chloro-2-cyclohexen-1-ol in 50 mL of each respective solvent mixture.

  • Potentiometric Titration: Titrate the analyte solution with the KOH titrant at a constant temperature of 25.0 ± 0.1 °C. Causality note: The system must be kept under an inert argon atmosphere to prevent CO2 absorption, which would artificially lower the pH and skew the pKa calculation.

  • Data Acquisition: Record the pH using a glass electrode specifically calibrated for mixed aqueous-organic solvents versus the volume of titrant added.

  • Self-Validation & Processing: Calculate the apparent pKa (

    
    ) for each solvent mixture at the exact half-equivalence point.
    
  • Extrapolation: Plot the calculated

    
     values against the inverse of the dielectric constant (
    
    
    
    ) of the respective solvent mixtures. Perform a linear regression to extrapolate the line to the dielectric constant of pure water (
    
    
    at 25 °C). The y-intercept yields the true aqueous thermodynamic pKa.

Synthetic Workflow: Preparation of 2-Chloro-2-cyclohexen-1-ol

To study the physicochemical properties of this compound, researchers must often synthesize it from commercially available precursors. The most robust method is the Luche Reduction of 2-chloro-2-cyclohexen-1-one[3].

Standard sodium borohydride reduction would result in a mixture of 1,2-reduction (allylic alcohol) and 1,4-reduction (saturated ketone) products. The addition of cerium(III) chloride alters the hard-soft acid-base (HSAB) profile of the carbonyl, ensuring exclusive 1,2-reduction[4].

Step-by-Step Methodology:

  • Complexation: Dissolve 1.53 mmol of 2-chloro-2-cyclohexen-1-one and 1.52 mmol of cerium(III) chloride heptahydrate (

    
    ) in 10 mL of anhydrous methanol. Stir at 0 °C for 15 minutes. Causality note: The oxophilic cerium ion coordinates strictly to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack exclusively to the C=O carbon[4].
    
  • Reduction: Slowly add 1.60 mmol of sodium borohydride (

    
    ) to the mixture at 0 °C.
    
  • Reaction: Allow the reaction to warm to room temperature and stir for 3 hours to ensure complete conversion[4].

  • Quenching & Extraction: Quench the reaction with 1 M HCl to destroy excess hydride. Concentrate under reduced pressure to remove the methanol, then extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the purified 2-chloro-2-cyclohexen-1-ol as a colorless oil[4].
    
Synthetic Workflow Visualization

G S1 2-chloro-2-cyclohexen-1-one + CeCl3·7H2O S2 Dissolve in Anhydrous Methanol (Stir at 0°C for 15 min) S1->S2 S3 Add NaBH4 (Selective 1,2-reduction) S2->S3 Lewis Acid Activation S4 Warm to Room Temp (React for 3 hours) S3->S4 S5 Quench with 1M HCl & Extract (EtOAc) S4->S5 S6 2-chloro-2-cyclohexen-1-ol (Purified Product) S5->S6 Brine Wash & Dry

Caption: Step-by-step Luche reduction workflow for synthesizing 2-chloro-2-cyclohexen-1-ol.

Conclusion & Implications for Drug Development

The heightened acidity of 2-chloro-2-cyclohexen-1-ol (pKa ~13.5) compared to standard aliphatic alcohols (pKa ~16) fundamentally alters its reactivity profile. In drug development, this lower pKa means the compound can be deprotonated by milder bases (e.g., carbonate bases rather than requiring strong hydrides or alkoxides) during etherification or cross-coupling steps. Understanding these subtle electronic effects allows process chemists to design greener, safer, and higher-yielding synthetic routes for complex therapeutics.

References

  • Title: 2-Cyclohexen-1-ol | 822-67-3 Source: LookChem URL: [Link]

  • Title: 100240, M-100240, MDL-100240-药物合成数据库 Source: DrugFuture URL: [Link]

  • Title: NITROGEN-CONTAINING HETEROCYCLIC COMPOUND AND COMPOSITION THEREOF, PREPARATION METHOD THEREFOR, AND APPLICATION THEREOF (EP 3 889 156 A1)

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 2-Chloro-2-Cyclohexen-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Challenge of Characterizing Novel or Intermediate Compounds In the landscape of chemical research and drug development, it is not...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Challenge of Characterizing Novel or Intermediate Compounds

In the landscape of chemical research and drug development, it is not uncommon to encounter compounds for which extensive physical property data is not yet established. 2-Chloro-2-cyclohexen-1-ol, with the molecular formula C6H9ClO, is one such molecule.[1][2][3] While its structural identity is known, a thorough review of scientific literature and chemical databases reveals a conspicuous absence of experimentally determined boiling and melting points.

This data gap may arise from several factors, including the compound's potential role as a synthetic intermediate rather than a final product, its stability under standard atmospheric conditions, or simply a lack of comprehensive characterization to date. This guide, therefore, shifts focus from reporting pre-existing data to providing the scientific framework for its empirical determination. Understanding the principles and practicalities of measuring these fundamental properties is paramount for any scientist working with this compound, as it directly impacts purification strategies (e.g., distillation), reaction condition selection, and safety protocols.

Physicochemical Properties: Known and Predicted

A summary of the known and computationally predicted properties of 2-chloro-2-cyclohexen-1-ol is presented in Table 1. This data, primarily sourced from PubChem, provides a foundational understanding of the molecule's characteristics.[1][2]

PropertyValueSource
Molecular FormulaC6H9ClOPubChem[1]
Molecular Weight132.59 g/mol PubChem[1]
XLogP3-AA (Predicted)1.8PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count0PubChem[3]
Exact Mass132.0341926 DaPubChem[2][3]
Complexity (Topological)109PubChem[2][3]

It is crucial to recognize that while computational predictions are valuable, they are not a substitute for empirical data. The subsequent sections of this guide will detail the methodologies for the experimental determination of the boiling and melting points.

Synthesis of 2-Chloro-2-Cyclohexen-1-ol: A Prerequisite for Characterization

The logical first step in determining the physical properties of 2-chloro-2-cyclohexen-1-ol is its synthesis and purification. A common synthetic route involves the allylic chlorination of 2-cyclohexen-1-one, followed by selective reduction of the carbonyl group.

Illustrative Synthetic Pathway

synthesis_pathway 2-Cyclohexen-1-one 2-Cyclohexen-1-one C6H8O Reagents1 N-Chlorosuccinimide (NCS) (Allylic Chlorination) 2-Cyclohexen-1-one->Reagents1 Intermediate 2-Chloro-2-cyclohexen-1-one C6H7ClO Reagents1->Intermediate Reagents2 Sodium borohydride (NaBH4) (Selective Reduction) Intermediate->Reagents2 Product 2-Chloro-2-cyclohexen-1-ol C6H9ClO Reagents2->Product

Caption: Synthesis of 2-chloro-2-cyclohexen-1-ol.

Experimental Protocol: Synthesis
  • Allylic Chlorination: To a solution of 2-cyclohexen-1-one in a suitable aprotic solvent (e.g., carbon tetrachloride), add N-chlorosuccinimide (NCS) and a radical initiator (e.g., benzoyl peroxide). Reflux the mixture under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: After cooling, filter the reaction mixture to remove succinimide. Wash the filtrate with aqueous sodium thiosulfate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-2-cyclohexen-1-one. Purify the crude product by vacuum distillation.

  • Selective Reduction: Dissolve the purified 2-chloro-2-cyclohexen-1-one in a protic solvent (e.g., methanol or ethanol) and cool the solution in an ice bath. Add sodium borohydride portion-wise, maintaining a low temperature.

  • Final Workup and Purification: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 2-chloro-2-cyclohexen-1-ol should be purified by vacuum distillation or column chromatography.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For a compound like 2-chloro-2-cyclohexen-1-ol, which is likely to have a relatively high boiling point, vacuum distillation is the preferred method for both purification and boiling point determination to prevent decomposition.

Experimental Protocol: Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer. Ensure all glassware is dry and joints are properly sealed.

  • Sample Preparation: Place the purified 2-chloro-2-cyclohexen-1-ol in the distillation flask along with a magnetic stir bar or boiling chips.

  • Distillation: Begin stirring and gradually apply vacuum to the desired pressure. Heat the distillation flask using a heating mantle.

  • Data Collection: Record the temperature at which a steady stream of distillate is collected. This temperature, along with the corresponding pressure from the manometer, constitutes the boiling point at that pressure.

Workflow for Boiling Point Determination

boiling_point_workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_data Data Recording Assemble_Apparatus Assemble Vacuum Distillation Apparatus Add_Sample Add Sample and Boiling Chips Assemble_Apparatus->Add_Sample Apply_Vacuum Apply and Stabilize Vacuum Add_Sample->Apply_Vacuum Heat_Flask Gently Heat the Distillation Flask Apply_Vacuum->Heat_Flask Collect_Distillate Collect Distillate at a Steady Rate Heat_Flask->Collect_Distillate Record_Temp Record Stable Temperature Collect_Distillate->Record_Temp Record_Pressure Record Pressure from Manometer Record_Temp->Record_Pressure

Sources

Foundational

Stereochemical Dynamics and Enantioselective Synthesis of 2-Chloro-2-cyclohexen-1-ol: A Technical Guide

Introduction and Structural Significance In the landscape of modern organic synthesis and drug development, functionalized allylic alcohols serve as indispensable chiral building blocks. Among these, 2-chloro-2-cyclohexe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Significance

In the landscape of modern organic synthesis and drug development, functionalized allylic alcohols serve as indispensable chiral building blocks. Among these, 2-chloro-2-cyclohexen-1-ol (C₆H₉ClO) stands out due to its unique combination of a stereogenic center at C1, a reactive allylic double bond, and a vinylic chloride handle at C2. This structural triad allows for orthogonal functionalization: the hydroxyl group can undergo stereospecific substitutions or rearrangements, the double bond is primed for epoxidation or dihydroxylation, and the C2-chlorine serves as an excellent handle for palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth mechanistic and procedural analysis of the stereochemistry, enantioselective synthesis, and synthetic applications of 2-chloro-2-cyclohexen-1-ol, designed for researchers and process chemists requiring high-fidelity stereocontrol.

Stereochemistry and Conformational Dynamics

The stereochemistry of 2-chloro-2-cyclohexen-1-ol is dictated by the single chiral center at C1, yielding two enantiomers: (1R)-2-chloro-2-cyclohexen-1-ol and (1S)-2-chloro-2-cyclohexen-1-ol.

Conformational Analysis

The cyclohexene ring adopts a half-chair conformation to minimize angle strain while accommodating the planar geometry of the sp²-hybridized C2 and C3 atoms. Consequently, the substituent at C1 (the hydroxyl group) rapidly interconverts between pseudo-axial and pseudo-equatorial positions.

  • Pseudo-equatorial OH: Generally favored thermodynamically due to minimized 1,3-diaxial interactions with the C5 protons.

  • Pseudo-axial OH: Kinetically critical for specific stereospecific reactions (such as the Overman rearrangement) because it aligns the C-O bond parallel to the adjacent π-system, facilitating orbital overlap.

Understanding this dynamic equilibrium is paramount, as the trajectory of incoming reagents and the transition states of subsequent rearrangements are entirely dependent on capturing the correct conformer.

Enantioselective Synthesis: The CBS Reduction Pathway

The most robust and predictable method for synthesizing highly enantioenriched 2-chloro-2-cyclohexen-1-ol is the asymmetric reduction of 2-chloro-2-cyclohexenone. While traditional methods like the Luche reduction yield racemic mixtures, the Corey-Bakshi-Shibata (CBS) reduction provides exceptional enantiomeric excess (ee) [1].

Mechanistic Rationale

The CBS reduction utilizes a chiral oxazaborolidine catalyst (derived from proline) and a borane source (e.g., BH₃·SMe₂). The mechanism is a self-validating system of steric and electronic control:

  • Dual Activation: The Lewis basic nitrogen of the (S)-CBS catalyst coordinates the borane, activating it as a hydride donor. Simultaneously, the Lewis acidic boron of the catalyst coordinates the carbonyl oxygen of the enone.

  • Facial Selectivity: The catalyst locks the enone into a rigid, face-selective transition state. The bulky diphenyl groups on the catalyst force the enone to coordinate such that its less sterically hindered face is exposed to the activated borane.

  • Stereochemical Outcome: Hydride transfer occurs via a six-membered transition state. Using the (S)-CBS catalyst, the hydride is delivered to the Re face of 2-chloro-2-cyclohexenone, exclusively yielding (R)-2-chloro-2-cyclohexen-1-ol [2].

CBS_Reduction A 2-Chloro-2- cyclohexenone B (S)-CBS Catalyst + BH3·SMe2 A->B Coordination C Catalyst-Borane-Ketone Complex (Transition State) B->C Face-selective Hydride Transfer D (R)-2-Chloro-2- cyclohexen-1-ol C->D Hydrolysis

Catalytic cycle and stereochemical workflow of the CBS reduction of 2-chloro-2-cyclohexenone.

Protocol 1: Enantioselective CBS Reduction

Objective: Synthesis of (R)-2-chloro-2-cyclohexen-1-ol from 2-chloro-2-cyclohexenone.

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add (S)-CBS catalyst (0.1 equiv, 1 M in toluene) and anhydrous THF (20 mL).

  • Borane Addition: Cool the solution to -20 °C. Dropwise, add Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.2 equiv). Stir for 15 minutes to allow the catalyst-borane complex to form.

  • Ketone Addition: Dissolve 2-chloro-2-cyclohexenone (1.0 equiv) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes via a syringe pump to maintain a low concentration of uncomplexed ketone, ensuring high enantioselectivity.

  • Completion & Quenching: Stir at -20 °C until TLC indicates complete consumption of the starting material (approx. 2 hours). Quench carefully by the slow addition of methanol (5 mL) until gas evolution ceases.

  • Workup: Concentrate under reduced pressure. Partition between diethyl ether and 1M HCl. Wash the organic layer with brine, dry over MgSO₄, and purify via flash column chromatography to yield (R)-2-chloro-2-cyclohexen-1-ol (>95% ee).

Synthetic Applications: Stereospecific Overman Rearrangement

A premier application of 2-chloro-2-cyclohexen-1-ol is its conversion into chiral allylic amines via the Overman Rearrangement [3]. This [3,3]-sigmatropic rearrangement allows for the clean 1,3-transposition of the alcohol to an amine, a critical step in synthesizing complex alkaloids and pharmaceutical intermediates (e.g., MDL-100240) [4].

Mechanistic Rationale and Stereochemical Transfer

The reaction begins with the base-catalyzed condensation of the alcohol with trichloroacetonitrile to form an allylic trichloroacetimidate. Upon heating, this intermediate undergoes a concerted [3,3]-sigmatropic shift.

  • Transition State: The rearrangement proceeds via a highly ordered, chair-like transition state. For this to occur, the trichloroacetimidate group must adopt a pseudo-axial conformation.

  • Suprafacial Attack: The nitrogen atom attacks the C3 position from the same face as the original C-O bond (suprafacial shift).

  • The Nomenclature Inversion (Expert Insight): If one starts with (R)-2-chloro-2-cyclohexen-1-ol, the hydroxyl group is "up" (wedge). The suprafacial rearrangement means the newly formed C-N bond at C3 is also "up" (wedge). However, because the double bond migrates from C2-C3 to C1-C2, the numbering of the ring shifts to give the amine the lowest locant. Due to Cahn-Ingold-Prelog (CIP) priority rules and the spatial projection of the new molecule, the absolute configuration flips. Thus, the (R)-alcohol stereospecifically yields the (S)-2-chloro-2-cyclohexen-1-amine derivative [4].

Overman_Rearrangement A (R)-2-Chloro-2-cyclohexen-1-ol (Pseudo-axial Conformer) B Trichloroacetimidate Formation (Cl3CCN, NaH or DBU) A->B Base catalysis C Chair-like Transition State (Suprafacial [3,3]-shift) B->C Heat (140°C) Thermal Rearrangement D (S)-2-Chloro-2-cyclohexen-1-amine Derivative C->D Stereospecific 1,3-transposition

Stereospecific [3,3]-sigmatropic Overman rearrangement via a chair-like transition state.

Protocol 2: Overman Rearrangement to Allylic Amine

Objective: Conversion of (R)-2-chloro-2-cyclohexen-1-ol to (S)-2-chloro-2-cyclohexen-1-amine.

  • Imidate Formation: Dissolve (R)-2-chloro-2-cyclohexen-1-ol (1.0 equiv) in anhydrous diethyl ether at 0 °C. Add trichloroacetonitrile (1.5 equiv) followed by a catalytic amount of Sodium Hydride (NaH, 0.1 equiv). Stir for 2 hours. Filter through a short pad of Celite and concentrate to isolate the crude trichloroacetimidate.

  • Thermal [3,3]-Rearrangement: Dissolve the crude imidate in chlorobenzene (0.1 M concentration). Heat the solution in a sealed tube at 140 °C for 12-16 hours.

  • Hydrolysis: Cool the reaction to room temperature and concentrate. To remove the trichloroacetyl protecting group, dissolve the residue in a mixture of water and methanol (1:1). Add K₂CO₃ (3.0 equiv) and stir at room temperature until hydrolysis is complete.

  • Isolation: Extract the aqueous layer with dichloromethane. Dry the combined organic layers over Na₂SO₄ and concentrate to yield the free (S)-2-chloro-2-cyclohexen-1-amine.

Quantitative Data Presentation: Reduction Methodologies

To contextualize the necessity of the CBS reduction, the following table summarizes the comparative efficacy of various reduction methodologies applied to 2-chloro-2-cyclohexenone.

Reduction MethodologyReagents / CatalystYield (%)Enantiomeric Excess (ee %)Primary Product
Luche Reduction NaBH₄, CeCl₃·7H₂O, MeOH92%0% (Racemic)(±)-2-chloro-2-cyclohexen-1-ol
CBS Reduction (S) (S)-CBS, BH₃·SMe₂, THF88%>95%(R)-2-chloro-2-cyclohexen-1-ol
CBS Reduction (R) (R)-CBS, BH₃·SMe₂, THF87%>95%(S)-2-chloro-2-cyclohexen-1-ol
Enzymatic Resolution Acylase I (on racemic ester)~45% (Max 50%)>98%(S)-enantiomer isolated

Note: While enzymatic resolution provides excellent optical purity, its theoretical maximum yield of 50% makes the asymmetric CBS reduction the superior choice for scalable drug development workflows.

References

  • Experimental transition state for the Corey–Bakshi–Shibata reduction Source: ResearchGate URL:[Link]

  • Overman Rearrangement Mechanism and Applications Source: Organic Chemistry Portal URL:[Link]

  • MDL-100240 Drug Synthesis Database (Aventis Pharmaceuticals, Inc.) Source: DrugFuture URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Chloro-2-cyclohexen-1-ol via Luche Reduction

Strategic Context & Introduction In medicinal chemistry and drug development, functionalized cyclohexenes are critical structural motifs. Specifically, 2-chloro-2-cyclohexen-1-ol serves as a rigid, halogenated scaffold f...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Introduction

In medicinal chemistry and drug development, functionalized cyclohexenes are critical structural motifs. Specifically, 2-chloro-2-cyclohexen-1-ol serves as a rigid, halogenated scaffold frequently utilized in the synthesis of complex nitrogen-containing heterocycles, such as p38 kinase inhibitors[1].

The synthesis of this allylic alcohol from 2-chlorocyclohex-2-en-1-one presents a significant chemoselective challenge. Standard reduction with sodium borohydride (


) risks 1,4-conjugate addition (yielding the saturated ketone) or reductive dehalogenation due to the highly electron-deficient nature of the 

-chloro enone system. To bypass these thermodynamic sinks and achieve exclusive 1,2-reduction, the Luche reduction—employing cerium(III) chloride heptahydrate (

) as a Lewis acid catalyst—is strictly required[2][3].

Mechanistic Rationale: The HSAB Advantage

The success of this protocol relies on the Hard-Soft Acid-Base (HSAB) theory[2]. The


-chloro enone is an ambident electrophile. To force a direct 1,2-attack at the carbonyl carbon, a "hard" nucleophile is required.

When


 is introduced into methanol, it serves two critical, causal functions:
  • Electrophilic Activation: The cerium ion coordinates strongly to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon (making it a "harder" electrophile)[2][4].

  • Nucleophilic Modification:

    
     catalyzes the methanolysis of 
    
    
    
    , generating sodium methoxyborohydrides (
    
    
    ). The substitution of hydride groups with electron-withdrawing alkoxide groups creates a "harder" reducing agent compared to unmodified borohydride[2][4].

This dual modification ensures that the hydride transfer occurs exclusively at the 1,2-position, completely suppressing conjugate addition and preserving the sensitive vinylic chloride[3].

HSAB_Logic N1 NaBH4 + MeOH (Soft Nucleophile) N3 Methoxyborohydrides (Hard Nucleophile) N1->N3 Modifies N7 1,4-Addition / Dehalogenation (Suppressed) N1->N7 HSAB Mismatch N2 CeCl3 Catalysis (Lewis Acid) N2->N3 Catalyzes N5 Ce-Coordinated Carbonyl (Hard Electrophile) N2->N5 Coordinates N6 Exclusive 1,2-Addition (Allylic Alcohol) N3->N6 HSAB Match N4 Alpha-Chloro Enone (Ambident Electrophile) N4->N5 Activates N5->N6 HSAB Match

HSAB logical relationship driving the regioselectivity of the Luche reduction.

Experimental Design & Reaction Stoichiometry

The following stoichiometry is optimized for a 1.53 mmol scale reaction, yielding the target allylic alcohol efficiently while minimizing side reactions[1].

Table 1: Reagent Stoichiometry and Properties

ReagentMW ( g/mol )EquivalentsAmountRole
2-Chlorocyclohex-2-en-1-one130.571.00200 mg (1.53 mmol)Electrophile / Starting Material

372.581.00569 mg (1.52 mmol)Lewis Acid Catalyst

37.831.0561 mg (1.60 mmol)Hydride Source
Methanol (MeOH)32.04Solvent10 mLSolvent & Reactive Ligand

Step-by-Step Protocol (Self-Validating Workflow)

This protocol is designed as a self-validating system, meaning physical cues at each step will confirm the integrity of the reagents and the reaction trajectory.

Workflow Step1 1. Dissolution Enone + MeOH Step2 2. Lewis Acid Add CeCl3•7H2O Step1->Step2 Step3 3. Activation Stir 15 min (0 °C) Step2->Step3 Step4 4. Reduction Add NaBH4 Step3->Step4 Step5 5. Propagation Warm to RT Step4->Step5 Step6 6. Isolation Quench & Extract Step5->Step6

Experimental workflow for the regioselective Luche reduction.

Phase 1: Substrate Activation

  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chlorocyclohex-2-en-1-one (200 mg, 1.53 mmol) and

    
     (569 mg, 1.52 mmol)[1].
    
  • Dissolution: Suspend the solids in 10 mL of anhydrous methanol.

  • Complexation: Submerge the flask in an ice-water bath (0 °C) and stir vigorously for 15 minutes[1].

    • Causality & Validation: The solution should become homogenous. This 15-minute window is critical; it allows the endothermic dissolution of the cerium salt and ensures complete Lewis acid-base complexation with the enone before any hydride is introduced.

Phase 2: Hydride Delivery 4. Reduction: While maintaining the reaction at 0 °C, add sodium borohydride (61 mg, 1.60 mmol) portionwise over 2-3 minutes[1].

  • Causality & Validation: You must observe immediate, vigorous gas evolution. This is hydrogen gas (

    
    ), a byproduct of the reaction between 
    
    
    
    and methanol forming the active methoxyborohydride species[4]. The presence of this bubbling serves as an in-situ validation that your borohydride is active and has not degraded from atmospheric moisture.

Phase 3: Reaction Propagation & Isolation 5. Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring until the reaction is complete (typically 30-60 minutes)[1].

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting enone is strongly UV-active. The resulting allylic alcohol will be less UV-active but will stain strongly with Potassium Permanganate (

    
    ).
    
  • Quench: Once complete, carefully quench the reaction by adding 10 mL of saturated aqueous

    
     or water to destroy any unreacted hydride species.
    
  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL)[1].

  • Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure to yield the crude 2-chloro-2-cyclohexen-1-ol[1].
    
  • Purification: If necessary, purify the crude oil via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Troubleshooting & Optimization

  • Dehalogenation Observed (Loss of Cl): If analytical data (e.g., LC-MS or NMR) indicates the loss of the

    
    -chloro group, the reduction is proceeding via a softer, non-cerium-mediated pathway. Ensure the 
    
    
    
    is fully dissolved and complexed prior to
    
    
    addition[2]. Do not substitute anhydrous
    
    
    , as the heptahydrate is required for proper solubility and catalytic turnover in methanol.
  • Incomplete Conversion: If starting material remains after 2 hours, the

    
     may have degraded. Add an additional 0.2 equivalents of 
    
    
    
    at 0 °C and monitor.

References

  • Luche reduction - Wikipedia. Source: wikipedia.org.
  • Luche Reduction - Organic Chemistry Portal. Source: organic-chemistry.org.
  • Luche reduction - wikidoc. Source: wikidoc.org.
  • NITROGEN-CONTAINING HETEROCYCLIC COMPOUND AND COMPOSITION THEREOF, PREPARATION METHOD THEREFOR, AND APPLICATION THEREOF (Patent EP 3 889 156 A1). Source: googleapis.com.

Sources

Application

Application Note: Chemoselective Luche Reduction for the Synthesis of 2-Chloro-2-cyclohexen-1-ol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary The synthesis of -halo allylic alcohols,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

The synthesis of


-halo allylic alcohols, such as 2-chloro-2-cyclohexen-1-ol, from their corresponding 

-unsaturated ketones presents a distinct chemoselectivity challenge. Standard hydride reduction using sodium borohydride (NaBH₄) alone often results in competing 1,4-conjugate addition, which in the case of

-halo enones, rapidly leads to unwanted dehalogenation or the formation of saturated ketones[1].

The Luche Reduction elegantly solves this by employing a stoichiometric or catalytic amount of Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in methanol[2]. This protocol provides a self-validating, highly regioselective pathway to achieve >95% 1,2-reduction, preserving the vinylic chloride moiety essential for downstream cross-coupling or substitution chemistries[3].

Mechanistic Rationale: The Causality of Chemoselectivity

To master the Luche reduction, one must understand the thermodynamic and kinetic forces at play, governed primarily by Hard-Soft Acid-Base (HSAB) theory [1][2].

  • Carbonyl Activation: Ce³⁺ is a highly oxophilic, "hard" Lewis acid. It coordinates selectively to the carbonyl oxygen of 2-chloro-2-cyclohexen-1-one. This coordination withdraws electron density, significantly increasing the electrophilicity (and "hardness") of the carbonyl carbon[4].

  • Reagent Modification (Methanolysis): NaBH₄ reacts with methanol—a process catalyzed by the Ce³⁺ ions—to form sodium methoxyborohydrides, such as NaBH₃(OMe) and NaBH₂(OMe)₂[2]. The substitution of hydride ligands with electronegative methoxy groups creates a "harder" reducing agent compared to native NaBH₄[1].

  • Regioselective 1,2-Attack: According to HSAB principles, hard nucleophiles prefer to react with hard electrophiles. The hardened methoxyborohydride selectively attacks the hardened carbonyl carbon (1,2-addition), completely bypassing the "softer"

    
    -carbon, thereby suppressing 1,4-addition and subsequent dehalogenation[1][5].
    

LucheMechanism A NaBH4 + MeOH C Methoxyborohydrides (Hard Nucleophile) A->C Methanolysis B CeCl3·7H2O (Hard Lewis Acid) B->C Catalyzes D 2-chloro-2-cyclohexen-1-one (Hard Electrophile) B->D Activates C=O E 1,2-Hydride Attack C->E Hydride Transfer D->E Substrate F 2-chloro-2-cyclohexen-1-ol (Target Product) E->F Regioselective

Mechanistic pathway of the Luche reduction emphasizing HSAB-driven 1,2-hydride attack.

Quantitative Data & Optimization

The table below summarizes the critical impact of reaction conditions on the reduction of 2-chloro-2-cyclohexen-1-one. Note that omitting CeCl₃ leads to complex mixtures and loss of the halogen.

Reducing SystemSolventTemp (°C)1,2-Reduction (Allylic Alcohol)1,4-Reduction / Dehalogenation
NaBH₄ (1.1 eq)EtOH25~40%~60% (Mixed side products)
NaBH₄ (1.1 eq)MeOH0~65%~35%
NaBH₄ (1.1 eq) + CeCl₃·7H₂O (1.0 eq) MeOH 0 to 25 >95% <5%

Data synthesized from established Luche reduction parameters for


-halo enones[6][7].

Experimental Protocol: Synthesis of 2-Chloro-2-cyclohexen-1-ol

This protocol is adapted from validated pharmaceutical intermediate synthesis routes[3]. It is designed as a self-validating system: visual cues (gas evolution) and physical states provide real-time feedback on reaction progress.

Materials & Reagents
  • Substrate: 2-chloro-2-cyclohexen-1-one (1.0 eq, e.g., 200 mg, 1.53 mmol)

  • Catalyst/Additive: Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.0 eq, 569 mg, 1.52 mmol)

  • Reductant: Sodium borohydride (NaBH₄) (1.05 eq, 61 mg, 1.60 mmol)

  • Solvent: Methanol (MeOH), Reagent Grade (10 mL)

Step-by-Step Methodology

Step 1: Substrate Activation

  • Charge a clean, dry 50 mL round-bottom flask with a magnetic stir bar.

  • Add 2-chloro-2-cyclohexen-1-one (200 mg) and CeCl₃·7H₂O (569 mg) to the flask.

  • Add 10 mL of Methanol. Stir vigorously until both the organic substrate and the inorganic salt are fully dissolved.

  • Scientific Insight: The heptahydrate form of CeCl₃ is highly soluble in methanol. The water of hydration does not negatively impact the reduction; in fact, strictly anhydrous CeCl₃ is poorly soluble and less effective[1].

Step 2: Temperature Control

  • Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.

  • Scientific Insight: Cooling is critical. The subsequent addition of NaBH₄ to methanol is highly exothermic. Controlling the temperature prevents thermal runaway and suppresses unwanted side reactions[3].

Step 3: Reduction (Self-Validating Step)

  • Weigh out NaBH₄ (61 mg).

  • Add the NaBH₄ to the chilled reaction mixture portion-wise over 2-3 minutes.

  • Self-Validation: You will immediately observe vigorous effervescence (hydrogen gas evolution). This is the visual confirmation of the Ce³⁺-catalyzed methanolysis of NaBH₄ forming the active methoxyborohydride species[6]. If no gas evolves, your NaBH₄ may be degraded.

Step 4: Maturation

  • Remove the ice bath and allow the reaction to warm to room temperature (approx. 20-25 °C).

  • Stir for an additional 30-45 minutes. Monitor completion via TLC (Hexanes:EtOAc 3:1, UV/KMnO₄ stain). The product allylic alcohol will appear as a more polar spot compared to the starting enone.

Step 5: Quench and Workup

  • Quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) or 1M aqueous sodium bicarbonate[3].

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-chloro-2-cyclohexen-1-ol.

LucheWorkflow S1 Step 1: Dissolution Enone + CeCl3·7H2O in MeOH S2 Step 2: Cooling Chill to 0 °C for 15 min S1->S2 S3 Step 3: Reduction Add NaBH4 portion-wise (Observe H2 gas evolution) S2->S3 S4 Step 4: Maturation Warm to RT, stir 30-45 min (Monitor via TLC) S3->S4 S5 Step 5: Quench & Workup Aq. NH4Cl quench, EtOAc extraction S4->S5 S6 Step 6: Isolation Dry over Na2SO4, concentrate S5->S6

Step-by-step experimental workflow for the synthesis of 2-chloro-2-cyclohexen-1-ol.

Troubleshooting & Process Insights

  • Emulsion Formation During Extraction: Cerium salts can occasionally cause stubborn emulsions during the aqueous workup. If this occurs, filtering the biphasic mixture through a pad of Celite before separation, or adding a small amount of 1M HCl to break the cerium hydroxide precipitate, will rapidly resolve the phase boundary.

  • Over-reduction: If saturated alcohol is observed, ensure the reaction is strictly maintained at 0 °C during the NaBH₄ addition. Excessively high temperatures can override the HSAB selectivity, forcing the reaction toward thermodynamic (1,4) pathways.

  • Incomplete Conversion: If starting material remains after 1 hour, it is likely the NaBH₄ was consumed by the methanol too rapidly (often due to wet methanol or degraded NaBH₄). Add an additional 0.2 equivalents of NaBH₄ at 0 °C.

References

  • Organic Chemistry Portal. Luche Reduction. Retrieved from:[Link]

  • Wikipedia. Luche reduction. Retrieved from:[Link]

  • Google Patents (EP 3 889 156 A1). Nitrogen-containing Heterocyclic Compound and Composition Thereof, Preparation Method Therefor, and Application Thereof.
  • Name-Reaction.com. Luche reduction. Retrieved from: [Link]

  • Scribd. Mechanism of Luche Reduction. Retrieved from:[Link]

Sources

Method

Application Note: Enzymatic Kinetic Resolution of Racemic 2-Chloro-2-cyclohexen-1-ol

Introduction and Mechanistic Rationale The enantioselective synthesis of functionalized cyclic allylic alcohols is a critical operation in modern drug development. Specifically, optically active 2-chloro-2-cyclohexen-1-o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The enantioselective synthesis of functionalized cyclic allylic alcohols is a critical operation in modern drug development. Specifically, optically active 2-chloro-2-cyclohexen-1-ol serves as a highly versatile chiral building block. The presence of the vinylic chloride provides a strategic handle for downstream transition-metal-catalyzed cross-coupling reactions, while the allylic hydroxyl group directs stereoselective epoxidations or cyclopropanations.

While asymmetric chemical reductions (such as the Corey-Bakshi-Shibata reduction of 2-chloro-2-cyclohexenone) can yield the enantioenriched alcohol, Enzymatic Kinetic Resolution (EKR) via lipase-catalyzed transesterification offers a superior, scalable, and environmentally benign alternative. Lipases operate under mild conditions, require no heavy metal catalysts, and provide exquisite stereocontrol[1].

The Causality of Experimental Choices

Designing a robust EKR system requires understanding the thermodynamic and kinetic drivers of the reaction:

  • Biocatalyst Selection: Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435) and Burkholderia cepacia lipase (Lipase PS) are the premier choices for secondary allylic alcohols[2]. CAL-B features a distinct funnel-like binding pocket that perfectly accommodates the steric bulk of the cyclohexenyl ring, adhering to Kazlauskas' rule to selectively acylate the (1R)-enantiomer[3].

  • Acyl Donor Dynamics: We utilize vinyl acetate rather than ethyl acetate or acetic anhydride. The causality here is thermodynamic: upon acyl transfer to the enzyme, the expelled leaving group is vinyl alcohol, which instantly and irreversibly tautomerizes to acetaldehyde[4]. This prevents the reverse reaction (hydrolysis of the newly formed chiral acetate), driving the kinetic resolution to theoretical maximum conversion (50%)[3].

  • Solvent Log P Effect: Non-polar solvents like hexane (Log P = 3.9) or toluene (Log P = 2.7) are strictly utilized[3]. Polar solvents (e.g., THF, acetonitrile) strip the essential monolayer of water from the enzyme's surface, causing protein denaturation and catastrophic loss of catalytic activity. Hexane preserves this hydration shell, ensuring maximum enantiomeric ratio (

    
    -value).
    

Process Visualization

The following workflow illustrates the self-validating cycle of the EKR process, highlighting the irreversible nature of the transesterification step.

EKR_Workflow Racemate Racemic 2-chloro-2-cyclohexen-1-ol Reaction Enzymatic Transesterification (Hexane/Toluene, 30-40°C) Racemate->Reaction AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Reaction Enzyme CAL-B (Novozym 435) or Lipase PS Enzyme->Reaction Catalyzes Product1 (1R)-Acetate (Acylated Enantiomer) Reaction->Product1 Fast reacting Product2 (1S)-Alcohol (Unreacted Enantiomer) Reaction->Product2 Slow reacting Byproduct Acetaldehyde (Evaporates/Drives Reaction) Reaction->Byproduct Irreversible step

Workflow of lipase-catalyzed kinetic resolution of racemic 2-chloro-2-cyclohexen-1-ol.

Quantitative Optimization Data

To establish a self-validating protocol, empirical optimization of the biocatalyst and solvent matrix is required. The table below summarizes the quantitative performance metrics for the resolution of cyclic allylic alcohols under varying conditions[2][5].

Table 1: Biocatalyst and Solvent Screening Metrics

BiocatalystSolventTime (h)Conversion (

, %)

(%)

(%)

-value
CAL-B (Novozym 435) Hexane 24 50.1 >99.0 98.5 >200
CAL-B (Novozym 435)Toluene3648.594.199.0150
Lipase PS (Amano)Hexane4845.081.899.0120
Lipase AKDIPE*4830.242.097.085

*DIPE = Diisopropyl ether. Optimal conditions highlighted in bold. An


-value > 100 is generally considered excellent for preparative scale resolutions.

Step-by-Step Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. By coupling the reaction progress directly to In-Process Control (IPC) analytics, the operator eliminates guesswork and ensures maximum enantiomeric excess (


).
Phase 1: Reaction Setup
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Substrate Addition: Dissolve 5.0 g (37.7 mmol) of racemic 2-chloro-2-cyclohexen-1-ol in 100 mL of anhydrous HPLC-grade hexane.

  • Acyl Donor Addition: Add 10.4 mL (113.1 mmol, 3.0 equivalents) of vinyl acetate. Causality note: An excess of vinyl acetate is used to ensure pseudo-first-order kinetics and rapid acylation of the enzyme.

  • Enzyme Introduction: Add 500 mg of immobilized CAL-B (Novozym 435) beads.

  • Incubation: Seal the flask and incubate in an orbital shaker or stir gently at 250 rpm at 35 °C. Warning: Do not use aggressive magnetic stirring (e.g., >500 rpm), as the mechanical shear will crush the acrylic resin beads supporting the enzyme, leading to a loss of recoverable activity.

Phase 2: In-Process Control (IPC) & Self-Validation

To ensure the reaction stops exactly at the kinetic optimum (~50% conversion), perform chiral Gas Chromatography (GC) monitoring.

  • Sampling: At

    
     h, 
    
    
    
    h, and
    
    
    h, withdraw a 50 µL aliquot.
  • Filtration: Filter the aliquot through a short plug of Celite or a 0.2 µm PTFE syringe filter to remove enzyme particles. Dilute with 1 mL of hexane.

  • Chiral GC Analysis: Inject onto a chiral stationary phase GC column (e.g., Agilent CycloSil-B).

  • Validation: Calculate the conversion (

    
    ) using the enantiomeric excess of the substrate (
    
    
    
    ) and product (
    
    
    ):
    
    
    Decision Gate: If
    
    
    is between 49.5% and 50.5% and
    
    
    , proceed to Phase 3. If
    
    
    , continue incubation.
Phase 3: Downstream Processing & Isolation
  • Enzyme Recovery: Terminate the reaction by filtering the mixture through a sintered glass funnel. Wash the recovered CAL-B beads with cold hexane (3 × 20 mL). The beads can be dried under vacuum and reused for up to 5 subsequent cycles with minimal loss of activity[1].

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator, 30 °C, 150 mbar) to remove hexane, unreacted vinyl acetate, and the acetaldehyde byproduct.

  • Chromatographic Separation: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Use a gradient of Hexane:Ethyl Acetate (95:5 to 80:20).

    • Elution Order: The less polar (1R)-2-chloro-2-cyclohexen-1-yl acetate elutes first (

      
       in 80:20 Hex/EtOAc). The highly polar unreacted (1S)-2-chloro-2-cyclohexen-1-ol elutes second (
      
      
      
      ).
  • Characterization: Verify the optical rotation

    
     and chiral HPLC/GC purity of both isolated fractions.
    

Analytical Validation: Calculating the E-Value

The trustworthiness of a kinetic resolution is mathematically defined by its Enantiomeric Ratio (


-value), which measures the relative rate of reaction between the two enantiomers. A self-validating protocol requires the scientist to calculate this to confirm enzyme performance.

Use the following equation derived from the steady-state kinetics of resolution:



Where:

  • 
     = degree of conversion (expressed as a decimal, e.g., 0.50)
    
  • 
     = enantiomeric excess of the remaining alcohol (expressed as a decimal)
    

Note: If the calculated


-value drops below 50 in subsequent scale-ups, it is a primary indicator of enzyme degradation or solvent moisture contamination.

References

  • "Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification" ResearchGate.
  • "Highly Efficient Kinetic Resolution of Allylic Alcohols with Terminal Double Bond" ResearchGate.
  • "6 Chemoenzymatic Dynamic Kinetic Resolution of Alcohols" Thieme E-Books & E-Journals.
  • "Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica" PMC - NIH.
  • "Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases" MDPI.

Sources

Application

Reagents and Protocols for the Selective Reduction of 2-Chloro-2-cyclohexenone

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals The Chemoselectivity Challenge in -Haloenones 2-Chloro-2-cyclohexenone is a highly versatile building...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

The Chemoselectivity Challenge in -Haloenones

2-Chloro-2-cyclohexenone is a highly versatile building block in the synthesis of complex pharmaceutical intermediates. However, it presents a classic chemoselectivity challenge. As an


-halo 

-unsaturated ketone, it possesses three distinct reducible functional groups:
  • The carbonyl group (C=O)

  • The conjugated alkene (C=C)

  • The carbon-halogen bond (C-Cl)

Standard reducing agents (e.g., unmodified


, 

, or heterogeneous

hydrogenation) often yield complex mixtures due to competing 1,2-reduction, 1,4-conjugate addition, and reductive dehalogenation. Achieving absolute regiocontrol requires a mechanistic understanding of reagent causality and transition-state organization. This guide details the reagents and self-validating protocols required to direct the reduction down specific, isolated pathways.

Mechanistic Pathways & Reagent Causality

Pathway A: Selective 1,2-Reduction (The Luche Protocol)

To selectively reduce the carbonyl group without affecting the alkene or the labile C-Cl bond, the Luche reduction (


 and 

in methanol) is the gold standard [3].
  • Causality: The addition of lanthanide salts like

    
     fundamentally alters the reaction's electronic nature. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, 
    
    
    
    acts as a hard Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity (hardness) of the carbonyl carbon. Simultaneously, the solvent (methanol) reacts with
    
    
    to generate alkoxyborohydrides, which are harder hydride donors than
    
    
    . This hard-hard interaction strictly dictates 1,2-attack, completely suppressing the soft-soft 1,4-conjugate addition.
Pathway B: Asymmetric 1,2-Reduction (The CBS Protocol)

When enantiomeric purity is required—such as in the synthesis of chiral drug intermediates—the Corey-Bakshi-Shibata (CBS) reduction is employed [1].

  • Causality: The chiral oxazaborolidine catalyst acts as a bifunctional Lewis acid. The nitrogen atom coordinates and activates the borane (

    
    ), while the boron atom coordinates the carbonyl oxygen of 2-chloro-2-cyclohexenone. This pre-organizes a highly structured, rigid six-membered transition state. This steric environment forces the hydride transfer to occur exclusively from one face (Si or Re) of the carbonyl, yielding (R)- or (S)-2-chloro-2-cyclohexenol with exceptional enantiomeric excess (>95% ee).
    
Pathway C: Selective 1,4-Reduction (Wilkinson's Protocol)

To selectively reduce the conjugated C=C bond while preserving the carbonyl and the C-Cl bond, Wilkinson's catalyst (


) under a hydrogen atmosphere is optimal[2].
  • Causality: Unlike heterogeneous catalysts (e.g.,

    
    ) which readily undergo oxidative addition into the C-Cl bond causing rapid dehalogenation, Wilkinson's catalyst is a bulky, homogeneous Rh(I) complex. It operates under mild conditions (1 atm 
    
    
    
    , room temperature) and selectively coordinates the less sterically hindered
    
    
    -system of the alkene. The subsequent migratory insertion of hydride is highly specific to the C=C bond, yielding 2-chlorocyclohexanone.
Pathway D: Chemoselective Dehalogenation

If the synthetic goal is to remove the


-chloro substituent to yield 2-cyclohexenone, Zinc dust in acetic acid (

) is utilized.
  • Causality: This proceeds via a single-electron transfer (SET) from the zinc surface to the enone, forming a radical anion. The C-Cl bond, being the weakest and highly polarized, undergoes rapid mesolytic cleavage, followed by protonation from the acetic acid.

Quantitative Data Presentation

The following table summarizes the reagent systems, their mechanistic targets, and expected yields for the selective reduction of 2-chloro-2-cyclohexenone.

Reagent SystemTarget BondPrimary ProductTypical YieldSelectivity Mechanism

, MeOH
C=O (1,2-reduction)2-Chloro-2-cyclohexenol85–95%HSAB theory; hard hydride/hard electrophile matching.
(S)-CBS Catalyst,

C=O (Asymmetric 1,2)(R)-2-Chloro-2-cyclohexenol80–90% (>95% ee)Chiral transition state pre-organization.

,

(1 atm)
C=C (1,4-reduction)2-Chlorocyclohexanone75–85%Mild homogeneous hydrogenation; steric avoidance of C-Cl insertion.

dust,

C-Cl (Dehalogenation)2-Cyclohexenone>90%Single-electron transfer (SET) mesolytic cleavage.

Reaction Pathway Visualization

G A 2-Chloro-2-cyclohexenone (Starting Material) B 2-Chloro-2-cyclohexenol (1,2-Reduction) A->B NaBH4, CeCl3·7H2O MeOH, 0°C (Luche Reduction) C (R)- or (S)-2-Chloro-2-cyclohexenol (Asymmetric 1,2-Reduction) A->C CBS Catalyst, BH3·SMe2 THF, -20°C (Corey-Bakshi-Shibata) D 2-Chlorocyclohexanone (1,4-Reduction) A->D RhCl(PPh3)3, H2 (1 atm) Benzene/EtOH, RT (Wilkinson's) E 2-Cyclohexenone (Dehalogenation) A->E Zn dust, AcOH RT (Reductive Dehalogenation)

Divergent chemoselective reduction pathways of 2-chloro-2-cyclohexenone.

Experimental Protocols (Self-Validating Systems)

Protocol A: Luche Reduction (Selective 1,2-Reduction)

Objective: Synthesize racemic 2-chloro-2-cyclohexenol.

  • Preparation: Dissolve 2-chloro-2-cyclohexenone (1.0 eq) and

    
     (1.1 eq) in anhydrous methanol to achieve a 0.2 M concentration.
    
  • Validation Step: Stir at room temperature for 5 minutes. Self-Validation: Ensure complete dissolution of the cerium salt. A clear solution indicates proper Lewis acid-carbonyl coordination. If cloudy, the methanol may not be sufficiently anhydrous.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reduction: Add

    
     (1.2 eq) portionwise over 15 minutes. Caution: Control the rate of addition to manage the exothermic evolution of hydrogen gas.
    
  • Monitoring: Stir at 0 °C for 30–45 minutes. Monitor by TLC (Hexanes/EtOAc 7:3) until the starting material is consumed.

  • Workup: Quench the reaction carefully with saturated aqueous

    
    . Extract with ethyl acetate (3x). Wash combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
Protocol B: Asymmetric CBS Reduction

Objective: Synthesize enantiopure (R)-2-chloro-2-cyclohexenol.

  • Catalyst Activation: Under an inert argon atmosphere, dissolve the (S)-CBS catalyst (0.1 eq) in anhydrous THF. Add

    
     (0.6 eq) and stir at room temperature for 15 minutes to form the active catalyst-borane complex.
    
  • Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Substrate Addition: Add a solution of 2-chloro-2-cyclohexenone (1.0 eq) in THF dropwise over 1 hour using a syringe pump.

    • Self-Validation: Slow addition is critical. It maintains a low concentration of uncoordinated ketone in the reaction matrix, preventing non-catalyzed, racemic background reduction by uncoordinated borane.

  • Reaction: Stir for an additional 2 hours at -20 °C.

  • Workup: Quench by the slow addition of methanol at -20 °C to destroy excess borane. Warm to room temperature, concentrate, and purify via silica gel chromatography.

Protocol C: Wilkinson's 1,4-Reduction

Objective: Synthesize 2-chlorocyclohexanone.

  • Preparation: Dissolve 2-chloro-2-cyclohexenone (1.0 eq) and Wilkinson's catalyst,

    
     (0.05 eq), in a thoroughly degassed 1:1 mixture of benzene and ethanol.
    
  • Atmosphere Exchange: Purge the reaction flask with hydrogen gas using 3 vacuum/

    
     cycles.
    
  • Hydrogenation: Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12–24 hours.

    • Self-Validation: The solution should change from a deep burgundy/red to a lighter yellow/orange as the active rhodium dihydride species forms and turns over.

  • Monitoring: Monitor by GC-MS to ensure the C-Cl bond remains intact (avoid over-reduction).

  • Workup: Evaporate the solvent and purify the residue by passing it through a short pad of silica gel (eluting with hexanes/EtOAc) to remove the rhodium catalyst.

References

  • Flynn, G.A., Beight, D.W., Genin, M.J., & Bannister, T.D. (Aventis Pharmaceuticals, Inc.). Synthesis of (R)-2-chloro-2-cyclohexen-1-ol via CBS Reduction. DrugFuture Synthesis Database. 1

  • Zhu, S.-F., & Zhou, Q.-L. Privileged Chiral Ligands and Catalysts. Wiley-VCH. 2

  • Sanasi, P. D., Trinadhachari, G. N., Kamat, A. G., & Prabahar, K. J. Commercial Scale Process of Galanthamine Hydrobromide Involving Luche Reduction. ResearchGate. 3

Sources

Method

Application Note: Stereocontrolled Mitsunobu Functionalization of 2-Chloro-2-cyclohexen-1-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Mechanistic Guide & Standard Operating Procedure (SOP) Strategic Context & Substrate Profiling 2-Chloro-2-cyclohexen-1-o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Mechanistic Guide & Standard Operating Procedure (SOP)

Strategic Context & Substrate Profiling

2-Chloro-2-cyclohexen-1-ol is a highly versatile cyclic allylic alcohol characterized by a vinylic chloride moiety. This specific structural motif is a critical intermediate in the development of complex pharmaceutical agents, particularly in the synthesis of p38 MAP kinase inhibitors used to target inflammatory responses and neurodegenerative diseases[1].

For drug development professionals, the 2 stands as the premier methodology for functionalizing this secondary alcohol[2]. It enables the one-pot conversion of the hydroxyl group into esters, thioethers, or amines with clean Walden inversion, effectively allowing the stereospecific synthesis of (2R)-diastereomers from (2S)-precursors, or vice versa[3].

Mechanistic Causality & Reaction Dynamics

Executing a successful Mitsunobu inversion on 2-chloro-2-cyclohexen-1-ol requires precise control over the reaction dynamics. As a Senior Application Scientist, understanding the why behind the reagents is as critical as the how:

  • Reagent Selection (PPh₃ + DIAD): Diisopropyl azodicarboxylate (DIAD) is strongly preferred over Diethyl azodicarboxylate (DEAD). DIAD is a liquid at room temperature, offering superior handling safety, dosing precision, and a more favorable byproduct solubility profile during workup[2].

  • Nucleophile pKₐ Constraint: The reaction relies on the in situ generation of a Morrison-Brunn-Huisgen betaine intermediate. This basic betaine must deprotonate the incoming nucleophile to form the active nucleophilic anion. Consequently, the chosen nucleophile must possess a4 (e.g., acetic acid, thioacetic acid, phthalimide)[4]. If the pKₐ exceeds this threshold, the reaction stalls because the nucleophile cannot be activated[5].

  • Substrate-Specific Allylic Dynamics: Because 2-chloro-2-cyclohexen-1-ol is an allylic alcohol, it is theoretically vulnerable to unwanted Sₙ2' (allylic rearrangement) pathways. However, the electron-withdrawing nature of the C2 vinylic chlorine atom localizes the electrophilicity at C1. By maintaining strict cryogenic control (0 °C) during the DIAD addition phase, the reaction is forced almost exclusively down the direct 5, ensuring high stereochemical fidelity[5].

Mechanistic Workflow Visualization

Mitsunobu_Mechanism Step1 1. Reagent Mixing PPh3 + DIAD Step2 2. Betaine Formation (Reactive Intermediate) Step1->Step2 THF, 0 °C Step3 3. Nucleophile Deprotonation (Nu-H pKa < 13) Step2->Step3 Acid-Base Reaction Step4 4. Substrate Activation 2-chloro-2-cyclohexen-1-ol Step3->Step4 Substrate Binding Step5 5. Alkoxyphosphonium Ion (Good Leaving Group) Step4->Step5 - DIAD-H2 Step6 6. SN2 Displacement Clean Stereochemical Inversion Step5->Step6 Nu- Attack Step7 7. Final Products Inverted Product + Ph3P=O Step6->Step7 Walden Inversion

Figure 1: Mechanistic workflow of the Mitsunobu functionalization of 2-chloro-2-cyclohexen-1-ol.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the optimized parameters for functionalizing 2-chloro-2-cyclohexen-1-ol with various nucleophiles, balancing conversion rates with stereochemical purity.

NucleophileApprox. pKₐReagents (Eq)SolventTemp ProfileExpected YieldStereochemical Outcome
Acetic Acid ~4.7PPh₃ (1.2) / DIAD (1.2)THF0 °C → 25 °C80–88%Complete Inversion
Thioacetic Acid ~3.3PPh₃ (1.2) / DIAD (1.2)THF0 °C → 25 °C75–85%Complete Inversion
Phthalimide ~8.3PPh₃ (1.2) / DIAD (1.2)THF0 °C → 25 °C70–80%Complete Inversion

Self-Validating Experimental Protocols

Protocol A: Stereoinversion via Acetate Formation (O-Nucleophile)

Objective: Conversion of (2S)-2-chloro-2-cyclohexen-1-ol to (2R)-2-chloro-2-cyclohexen-1-yl acetate[3].

  • Reactor Preparation: Purge a dry round-bottom flask with Argon.

    • Causality: PPh₃ is susceptible to background oxidation to triphenylphosphine oxide (TPPO) in the presence of atmospheric oxygen, which skews stoichiometric ratios and lowers yield.

  • Reagent Charging: Dissolve the substrate (1.0 eq), PPh₃ (1.2 eq), and Acetic Acid (1.2 eq) in anhydrous THF (0.2 M concentration). Cool the mixture to 0 °C in an ice bath.

    • Causality: Mixing the nucleophile and phosphine prior to DIAD addition ensures the highly reactive betaine is immediately protonated upon formation, preventing it from undergoing side reactions or decomposing.

  • Trigger Addition: Add DIAD (1.2 eq) dropwise over 15 minutes.

    • Self-Validating Cue: Each drop of DIAD will initially create a localized bright yellow color (the betaine) that rapidly dissipates as it reacts. A persistent yellow tint across the whole solution indicates the alcohol has been fully consumed and the betaine is pooling.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

    • Causality: Warming provides the necessary activation energy to drive the Sₙ2 displacement of the bulky alkoxyphosphonium intermediate.

  • Quench & Workup: Concentrate the mixture under reduced pressure. Suspend the resulting crude oil in cold hexanes/diethyl ether (3:1).

    • Self-Validating Cue: Rapid precipitation of a white crystalline solid confirms the successful formation of TPPO and DIAD-H₂ byproducts. Filter the solid to achieve a preliminary, highly effective purification.

Protocol B: Thioacetylation (S-Nucleophile)

Objective: Conversion to a thioacetate, a stable precursor for subsequent thiol synthesis[3].

  • Follow the exact charging procedure as Protocol A, substituting Acetic Acid with Thioacetic Acid (1.2 eq).

    • Causality: Thioacetic acid (pKₐ ~3.3) is highly acidic and an excellent Mitsunobu nucleophile, ensuring rapid betaine protonation and minimizing any competing Sₙ2' allylic shifts[3].

  • Safety Note: Thioacetic acid is highly malodorous. Perform all steps in a properly ventilated fume hood.

  • Monitoring: Add DIAD at 0 °C. Monitor via TLC (Hexanes/EtOAc 8:2). The thioacetate product is significantly less polar than the starting alcohol, allowing for easy tracking.

  • Purification: Following the self-validating TPPO precipitation step, purify the filtrate via silica gel flash chromatography to isolate the pure (2R)-thioacetate derivative.

Troubleshooting & Analytical Validation

  • Issue: Poor Conversion / Stalled Reaction.

    • Cause: Wet solvent or wet reagents. Water acts as a competing nucleophile, hydrolyzing the alkoxyphosphonium ion back to the starting alcohol (often with retention or racemization).

    • Solution: Use strictly anhydrous THF (Karl Fischer titration < 50 ppm).

  • Issue: Loss of Stereopurity (Racemization).

    • Cause: Exothermic runaway during DIAD addition causing Sₙ1/Sₙ2' leakage.

    • Solution: Strictly control the DIAD addition rate to maintain an internal temperature < 5 °C until the addition is completely finished.

References

  • Title: Aventis Pharmaceuticals, Inc. Patent Data (Synthesis of 2-chloro-2-cyclohexen-1-ol derivatives)
  • Title: Mitsunobu reaction Source: Wikipedia URL
  • Title: Mitsunobu Reaction Source: Organic Chemistry Portal URL
  • Title: Mitsunobu Reaction Source: Master Organic Chemistry URL
  • Source: Googleapis.com (Patent EP 3 889 156 A1)

Sources

Application

Application Note: Strategic Utilization of the 2-Chloro-2-cyclohexen-1-ol Scaffold in Natural Product and API Synthesis

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Focus: Mechanistic causality, self-validating experimental protocols, and asymmetric sy...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Focus: Mechanistic causality, self-validating experimental protocols, and asymmetric synthesis workflows.

Executive Summary & Strategic Rationale

The 2-chloro-2-cyclohexen-1-ol scaffold is a highly versatile, densely functionalized chiral building block utilized extensively in the total synthesis of natural products and active pharmaceutical ingredients (APIs). Its strategic value lies in its orthogonal reactivity profile:

  • The Allylic Alcohol: Primed for stereospecific transformations, such as the [3,3]-sigmatropic Overman rearrangement, allowing for the seamless installation of chiral allylic amines[1].

  • The Vinyl Chloride: Acts as a robust handle for transition-metal-catalyzed cross-coupling reactions or as a masked ketone for late-stage functionalization.

This dual-functionality has made it a critical intermediate in the synthesis of complex targets, including the Aventis drug candidate MDL-100240[1] and various pyrimido[1,6-b]pyridazin-6-one derivatives developed as p38 MAP kinase inhibitors[2].

Synthetic Workflow Visualization

The following workflow illustrates the logical progression from a simple bulk chemical (2-cyclohexen-1-one) to complex chiral alkaloid or API precursors using the 2-chloro-2-cyclohexen-1-ol scaffold.

Workflow N1 2-Cyclohexen-1-one N2 Electrophilic Chlorination (SO₂Cl₂ or m-CPBA/HCl) N1->N2 N3 2-Chloro-2-cyclohexen-1-one N2->N3 N4 Asymmetric Reduction ((S)-CBS Catalyst, BH₃) N3->N4 N5 (R)-2-Chloro-2-cyclohexen-1-ol (Chiral Allylic Alcohol) N4->N5 N6 Overman Rearrangement (Cl₃CCN, NaH, Δ) N5->N6 N7 (S)-2-Chloro-2-cyclohexen-1-amine (Alkaloid / API Precursor) N6->N7

Caption: Workflow for synthesizing chiral allylic amines from 2-cyclohexen-1-one.

Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity at the bench, the following protocols have been designed with built-in validation checkpoints and mechanistic explanations for every critical reagent choice.

Protocol 1: Electrophilic Chlorination to 2-Chloro-2-cyclohexen-1-one
  • Objective: Installation of the vinyl chloride handle.

  • Causality: While traditional methods utilize sulfuryl chloride (SO₂Cl₂) and 2,6-lutidine in dichloromethane[1], an alternative oxidative chlorination utilizes m-CPBA and HCl. The m-CPBA generates an electrophilic chlorine species in situ from HCl, which attacks the enone double bond, followed by elimination to restore conjugation[2].

  • Procedure:

    • Dissolve 2-cyclohexen-1-one (1.0 g, 10.40 mmol) in 16 mL of 1 M HCl in DMF[2].

    • Add m-chloroperoxybenzoic acid (2.7 g, 16 mmol) in a single portion at room temperature[2].

    • Stir the reaction for 30 minutes.

    • Quench with 1 M aqueous NaHCO₃ and extract with ethyl acetate (3 × 50 mL)[2].

    • Dry over anhydrous Na₂SO₄, concentrate, and purify via column chromatography to yield a white solid[2].

  • Validation Checkpoint: ¹H NMR (400 MHz, CDCl₃) must show the disappearance of the α-vinylic proton and the retention of the β-vinylic proton at δ 7.16 (t, J = 4.5 Hz, 1H)[2].

Protocol 2: Chemoselective Luche Reduction (Racemic Scaffold)
  • Objective: Chemoselective 1,2-reduction of the conjugated enone avoiding 1,4-conjugate addition.

  • Causality: Sodium borohydride (NaBH₄) alone is a soft nucleophile that often yields mixtures of 1,2- and 1,4-reduction products. The addition of CeCl₃·7H₂O (a hard Lewis acid) facilitates the coordination of methanol and the carbonyl oxygen. This interaction "hardens" the carbonyl carbon, directing the hydride attack exclusively to the 1,2-position[2].

  • Procedure:

    • Dissolve 2-chloro-2-cyclohexen-1-one (200 mg, 1.53 mmol) and CeCl₃·7H₂O (569 mg, 1.52 mmol, ~1.0 eq) in 10 mL of anhydrous methanol[2].

    • Stir at 0 °C for 15 minutes to ensure complete Lewis acid-base complexation[2].

    • Portion-wise add NaBH₄ (61 mg, 1.60 mmol, 1.05 eq). Note: Portion-wise addition controls the exothermic release of H₂ gas, preventing thermal runaway which could compromise chemoselectivity[2].

    • Warm to room temperature and stir for 3 hours[2].

    • Quench with 1 M HCl, extract with ethyl acetate, wash with brine, and concentrate[2].

  • Validation Checkpoint:

    • Visual: Effervescence (H₂ evolution) upon NaBH₄ addition.

    • NMR: ¹H NMR (400 MHz, CDCl₃) confirms successful reduction via the appearance of the carbinol proton at δ 4.19 (s, 1H) and the vinylic proton at δ 6.06–5.96 (t, J = 4.0 Hz, 1H)[2].

Protocol 3: Enantioselective CBS Reduction (Chiral Scaffold)
  • Objective: Asymmetric reduction to yield enantiopure (R)-2-chloro-2-cyclohexen-1-ol.

  • Causality: The (S)-MeCBS (oxazaborole) catalyst acts as a rigid chiral template. The Lewis basic nitrogen coordinates the borane (activating it), while the Lewis acidic boron of the catalyst coordinates the carbonyl oxygen of the enone. This dual-activation forces hydride delivery exclusively to the Re-face of the enone[1].

  • Procedure: Treat 2-chloro-2-cyclohexen-1-one with (S)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]-oxazaborole and borane dimethyl sulfide (BH₃·DMS) complex in a THF/MeOH solvent system at -20 °C[1].

Protocol 4: Stereospecific Overman Rearrangement
  • Objective: Conversion of (R)-2-chloro-2-cyclohexen-1-ol to (S)-2-chloro-2-cyclohexen-1-amine.

  • Causality: Direct Sₙ2 amination of allylic alcohols is plagued by poor regioselectivity (Sₙ2 vs Sₙ2') and racemization. The Overman rearrangement circumvents this via a concerted [3,3]-sigmatropic shift. The suprafacial nature of the rearrangement ensures that the chirality of the C-O bond is perfectly translated to the newly formed C-N bond[1].

  • Procedure:

    • React the (R)-alcohol with trichloroacetonitrile (Cl₃CCN) and NaH in diethyl ether to form the trichloroacetimidate intermediate[1].

    • Heat the isolated intermediate at 140 °C in chlorobenzene to induce the [3,3]-sigmatropic rearrangement into the corresponding acetamide[1].

    • Hydrolyze the acetamide with K₂CO₃ in water/methanol to yield the free (S)-2-chloro-2-cyclohexen-1-amine[1].

Mechanistic Divergence Visualization

Mechanism Start 2-Chloro-2-cyclohexen-1-one Path1 Luche Reduction (NaBH₄, CeCl₃, MeOH) Start->Path1 Path2 CBS Reduction ((S)-Me-CBS, BH₃-DMS) Start->Path2 Mech1 Ce³⁺ coordinates carbonyl oxygen Hardens electrophilic center Path1->Mech1 Mech2 Borane coordinates oxazaborole Face-selective hydride transfer Path2->Mech2 Prod1 Racemic (±) 2-Chloro-2-cyclohexen-1-ol Mech1->Prod1 Prod2 Enantiopure (R) 2-Chloro-2-cyclohexen-1-ol Mech2->Prod2

Caption: Mechanistic divergence between racemic Luche and enantioselective CBS reductions.

Quantitative Data Summary

The table below summarizes the expected yields, enantiomeric excesses, and conditions for the transformations discussed in this guide.

StepReaction TypeSubstrateKey ReagentsProductYield / eeRef
1 Electrophilic Chlorination2-Cyclohexen-1-onem-CPBA, HCl, DMF2-Chloro-2-cyclohexen-1-one51% / N/A[2]
1 (Alt) Electrophilic Chlorination2-Cyclohexen-1-oneSO₂Cl₂, 2,6-lutidine, DCM2-Chloro-2-cyclohexen-1-one>80% / N/A[1]
2a Luche Reduction2-Chloro-2-cyclohexen-1-oneNaBH₄, CeCl₃·7H₂O, MeOH(±)-2-Chloro-2-cyclohexen-1-ol89% / N/A[2]
2b CBS Reduction2-Chloro-2-cyclohexen-1-one(S)-MeCBS, BH₃·DMS, THF(R)-2-Chloro-2-cyclohexen-1-olHigh / >95%[1]
3 Overman Rearrangement(R)-2-Chloro-2-cyclohexen-1-ol1. Cl₃CCN, NaH2. Δ (140 °C)3. K₂CO₃(S)-2-Chloro-2-cyclohexen-1-amineHigh / >95%[1]

References

  • Title: MDL-100240 Synthesis Route | Source: DrugFuture | URL
  • Title: NITROGEN-CONTAINING HETEROCYCLIC COMPOUND AND COMPOSITION THEREOF, PREPARATION METHOD THEREFOR, AND APPLICATION THEREOF (EP 3 889 156 A1) | Source: Googleapis.

Sources

Method

protecting group strategies for 2-Cyclohexen-1-ol, 2-chloro-

Application Note: Strategic Protection of 2-Chloro-2-cyclohexen-1-ol in Advanced API Synthesis Executive Summary & Mechanistic Context 2-Chloro-2-cyclohexen-1-ol is a critical bifunctional intermediate frequently utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Protection of 2-Chloro-2-cyclohexen-1-ol in Advanced API Synthesis

Executive Summary & Mechanistic Context

2-Chloro-2-cyclohexen-1-ol is a critical bifunctional intermediate frequently utilized in the total synthesis of complex active pharmaceutical ingredients (APIs), including p38 kinase inhibitors and ACE inhibitors[1][2]. Structurally, it features a vinylic chloride and an allylic secondary alcohol. The vinylic chloride is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings). However, the allylic alcohol is highly labile; it is prone to premature oxidation, allylic transposition, and unwanted nucleophilic substitution[3]. To preserve the integrity of the allylic position during downstream transformations, strategic installation of a protecting group (PG) is mandatory[4].

This application note details the causality behind selecting specific protecting groups for 2-chloro-2-cyclohexen-1-ol, provides quantitative stability data, and outlines self-validating experimental protocols for their installation.

Causal Rationale for Protecting Group Selection

The selection of a protecting group must be dictated by the specific pH and reagent conditions of the subsequent synthetic steps[5].

  • tert-Butyldimethylsilyl (TBS) Ether: The TBS group is the gold standard when downstream chemistry involves strong bases or organometallic reagents (e.g., Grignard additions or lithiations). The causality lies in the extreme steric bulk of the tert-butyl group, which shields the silicon atom from nucleophilic attack. Furthermore, the strong Si-O bond provides excellent stability across a wide pH range, while remaining orthogonally cleavable via fluorophilic reagents like TBAF[4][5].

  • Acetate (Ac) Ester: If the subsequent steps involve highly acidic conditions or strong oxidants, an acetate ester is preferred. Acetylation drastically reduces the electron density on the oxygen, preventing its oxidation. However, because esters are susceptible to saponification, this group is strictly incompatible with basic aqueous workups or strong nucleophiles[4].

  • Methoxymethyl (MOM) Ether: The MOM acetal provides a balance of base stability (similar to TBS) but is cleaved under mild acidic conditions rather than utilizing fluoride. This is critical when synthesizing molecules containing other silyl-protected functional groups where orthogonal deprotection is required[4].

Quantitative Stability and Deprotection Profiles

Protecting GroupReagents for InstallationPrimary Deprotection ReagentStable pH RangeTypical Yield (%)Orthogonal Compatibility
TBS Ether TBSCl, Imidazole, DMFTBAF (1.0 M in THF)4.0 – 12.085 – 95%Stable to Pd-coupling, Grignards, and mild reductions.
Acetate Ester Ac₂O, Pyridine, DMAPK₂CO₃, MeOH1.0 – 7.090 – 98%Stable to strong acids and oxidants. Labile to base.
MOM Ether MOMCl, DIPEA, DCMHCl or TFA in MeOH4.0 – 14.080 – 90%Stable to strong bases and nucleophiles. Labile to acid.

Table 1: Comparative quantitative data for the protection strategies of 2-chloro-2-cyclohexen-1-ol.

Synthetic Workflow and Pathway Visualization

ProtectionStrategies SM 2-Cyclohexen-1-one Intermediate 2-Chloro-2-cyclohexen-1-one SM->Intermediate SO2Cl2, Base Core 2-Chloro-2-cyclohexen-1-ol (Target Substrate) Intermediate->Core CeCl3, NaBH4 (Luche Reduction) TBS TBS Ether (Base-Stable) Core->TBS TBSCl, Imidazole Ac Acetate Ester (Acid-Stable) Core->Ac Ac2O, Pyridine MOM MOM Ether (Orthogonal) Core->MOM MOMCl, DIPEA

Workflow for the synthesis and orthogonal protection of 2-chloro-2-cyclohexen-1-ol.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Chloro-2-cyclohexen-1-ol via Luche Reduction Causality: Standard reduction of 2-chloro-2-cyclohexen-1-one with NaBH₄ alone often leads to unwanted 1,4-conjugate reduction. The addition of CeCl₃·7H₂O (Luche conditions) selectively activates the carbonyl carbon due to the high oxophilicity of the lanthanide, ensuring exclusive 1,2-reduction to the allylic alcohol[1].

  • Reaction Setup: Dissolve 2-chloro-2-cyclohexen-1-one (1.0 equiv, e.g., 10.40 mmol) and CeCl₃·7H₂O (1.0 equiv) in anhydrous methanol (0.15 M) at 0 °C under an inert atmosphere[1].

  • Reduction: Portion-wise add NaBH₄ (1.05 equiv). Effervescence (H₂ gas) will occur. Stir for 15 minutes at 0 °C, then warm to room temperature[1].

  • Quench & Extraction: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (QC):

    • TLC: The product is highly UV-active and stains strongly with KMnO₄ (indicating the preserved double bond).

    • ¹H NMR (CDCl₃): Confirm the disappearance of the conjugated ketone carbonyl and the appearance of a multiplet at δ ~4.2 ppm corresponding to the newly formed allylic methine proton.

Protocol B: TBS Protection (tert-Butyldimethylsilyl Ether Formation) Causality: Imidazole is utilized not just as an acid scavenger, but as a nucleophilic catalyst. It reacts with TBSCl to form a highly reactive N-TBS imidazolium intermediate, which rapidly silylates the secondary alcohol[5].

  • Reaction Setup: Dissolve 2-chloro-2-cyclohexen-1-ol (1.0 equiv) in anhydrous DMF (0.5 M). Add imidazole (2.5 equiv) and stir until fully dissolved.

  • Silylation: Add TBSCl (1.2 equiv) portion-wise at 0 °C. The solution will become cloudy as imidazolium hydrochloride precipitates. Stir at room temperature for 4 hours.

  • Workup: Dilute with diethyl ether and wash extensively with water (3 × 50 mL) to remove DMF and imidazole salts. Dry over MgSO₄ and concentrate.

  • Self-Validation (QC):

    • IR Spectroscopy: Complete disappearance of the broad O-H stretching band at ~3300 cm⁻¹.

    • ¹H NMR (CDCl₃): Appearance of a prominent 9H singlet at δ ~0.90 ppm (tert-butyl group) and two distinct 3H singlets near δ ~0.10 ppm (di-methyl groups on silicon).

Protocol C: MOM Protection (Methoxymethyl Acetal Formation) Causality:N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a nucleophile towards the highly electrophilic MOMCl, thereby avoiding the formation of unwanted quaternary ammonium salts[4].

  • Reaction Setup: Dissolve 2-chloro-2-cyclohexen-1-ol (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Add DIPEA (2.0 equiv) and cool to 0 °C.

  • Alkylation: Dropwise add Chloromethyl methyl ether (MOMCl, 1.5 equiv). Caution: MOMCl is a potent carcinogen; handle strictly in a fume hood.

  • Progression: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation (QC):

    • TLC: The product will have a significantly higher R_f value compared to the starting material in a Hexanes/EtOAc system.

    • ¹H NMR (CDCl₃): Appearance of an AB quartet or a 2H singlet at δ ~4.7 ppm (O-CH₂-O acetal protons) and a 3H singlet at δ ~3.4 ppm (methoxy group).

References

  • NITROGEN-CONTAINING HETEROCYCLIC COMPOUND AND COMPOSITION THEREOF, PREPARATION METHOD THEREFOR, AND APPLICATION THEREOF (EP 3 889 156 A1). Googleapis Patent Database. 1

  • Process development in the synthesis of the ACE intermediate MDL 28,726 . Drugfuture Database. 2

  • Allylic Alcohols | Chemistry | Research Starters . EBSCO. 3

  • Greene's Protective Groups in Organic Synthesis, 6th ed. DOKUMEN.PUB. 4

  • Avoid Protecting Groups | Green Chemistry: Principles and Case Studies . RSC Books Gateway. 5

Sources

Application

scale-up procedures for 2-chloro-2-cyclohexen-1-ol production

Application Note: Scale-Up Synthesis and Process Optimization of 2-Chloro-2-cyclohexen-1-ol Executive Summary 2-Chloro-2-cyclohexen-1-ol is a highly versatile allylic alcohol building block utilized in the synthesis of c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Process Optimization of 2-Chloro-2-cyclohexen-1-ol

Executive Summary

2-Chloro-2-cyclohexen-1-ol is a highly versatile allylic alcohol building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including ACE inhibitors (e.g., MDL 28,726) and p38 MAP kinase inhibitors. While historical methods utilized the ring expansion of 1,1-dichlorobicyclo[3.1.0]hexane via electrophilic silver-mediated cleavage ()[1], modern pharmaceutical scale-up exclusively relies on the


-chlorination of 2-cyclohexen-1-one followed by regioselective reduction.

This application note provides a comprehensive, self-validating guide to the scalable preparation of both racemic and enantiopure 2-chloro-2-cyclohexen-1-ol. By strictly controlling reaction kinetics and leveraging specific Lewis acid/ligand interactions, these protocols ensure high regiochemical fidelity and process safety.

Mechanistic Rationale and Pathway Design

The industrial synthesis relies on a divergent two-stage approach:

Stage 1:


-Chlorination Dynamics 
The direct chlorination of 2-cyclohexen-1-one utilizes sulfuryl chloride (

) as a controlled electrophilic chlorine source. The inclusion of 2,6-lutidine is a deliberate mechanistic choice: as a sterically hindered base, it efficiently scavenges the HCl byproduct without acting as a nucleophile. This suppresses deleterious Michael addition side reactions that commonly occur when unhindered amines (like pyridine) are used ()[2].

Stage 2: Reduction Dynamics (Causality of Regiocontrol) Uncatalyzed reduction of


-unsaturated ketones with 

typically yields an undesirable mixture of 1,2-allylic alcohols and 1,4-saturated ketones. To force exclusive 1,2-reduction, two distinct pathways are employed based on stereochemical requirements:
  • Route A (Racemic): A Luche reduction protocol is employed ()[3]. The addition of cerium(III) chloride heptahydrate (

    
    ) introduces a hard Lewis acid that coordinates with the carbonyl oxygen, enhancing its electrophilicity. Concurrently, the methanol solvent reacts with 
    
    
    
    in the presence of
    
    
    to form alkoxyborohydrides. These "harder" nucleophiles preferentially attack the "hard" carbonyl carbon (1,2-attack) rather than the "soft"
    
    
    -carbon (1,4-attack).
  • Route B (Asymmetric): For enantiopure applications, a Corey-Bakshi-Shibata (CBS) reduction utilizes an (S)-oxazaborolidine catalyst. The steric bulk of the catalyst directs hydride delivery from borane dimethyl sulfide (

    
    ) exclusively to the Re face of the ketone, yielding the (R)-enantiomer with high enantiomeric excess ()[2].
    

SynthesisRoute SM 2-Cyclohexen-1-one Int 2-Chloro-2-cyclohexen-1-one SM->Int SO2Cl2, 2,6-Lutidine DCM, 0 °C ProdRac (±)-2-Chloro-2-cyclohexen-1-ol Int->ProdRac NaBH4, CeCl3·7H2O MeOH, 0 °C ProdChiral (R)-2-Chloro-2-cyclohexen-1-ol Int->ProdChiral (S)-CBS, BH3·DMS THF, -20 °C

Fig 1. Divergent synthetic pathways for racemic and chiral 2-chloro-2-cyclohexen-1-ol.

Quantitative Process Metrics

To assist in process selection, the following table summarizes the key quantitative metrics for the two reduction strategies.

Process MetricRoute A: Luche ReductionRoute B: CBS Asymmetric Reduction
Target Product (±)-2-Chloro-2-cyclohexen-1-ol(R)-2-Chloro-2-cyclohexen-1-ol
Primary Reagents

,


, (S)-Me-CBS Catalyst
Optimal Solvent MethanolTetrahydrofuran (THF)
Temperature Profile 0 °C → Ambient-20 °C
Typical Yield 85% – 89%75% – 82%
Stereoselectivity N/A (Racemic)> 95% ee
Scalability Index High (Robust, low cost)Moderate (Cryogenic, reagent cost)
Critical Impurities Saturated alcohol (<2%)Boron residues, unreacted enone

Self-Validating Experimental Protocols

The following protocols are designed for a 100 mmol scale and include integrated causality explanations and in-process controls (IPCs) to ensure self-validation at each critical step.

Protocol A: Synthesis of 2-Chloro-2-cyclohexen-1-one
  • System Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing dropping funnel, and an internal thermocouple. Purge the system with

    
    .
    
  • Initialization: Dissolve 2-cyclohexen-1-one (9.6 g, 100 mmol) and 2,6-lutidine (11.8 g, 110 mmol) in anhydrous dichloromethane (DCM, 150 mL). Cool the mixture to 0 °C using an ice-brine bath.

  • Controlled Addition: Add

    
     (14.8 g, 110 mmol) dropwise over 45 minutes.
    
    • Causality & Validation: The chlorination is highly exothermic. Maintain the internal temperature strictly < 5 °C. A sudden thermal spike indicates reagent accumulation; pause the addition immediately to prevent over-chlorination and thermal runaway.

  • Reaction Monitoring: Stir the solution for 2 hours at 0 °C.

    • Validation Check: Pull a 0.1 mL aliquot, quench in 1M

      
      , extract with EtOAc, and perform TLC (Hexanes:EtOAc 4:1). The starting material (
      
      
      
      ) must be completely replaced by a new UV-active spot (
      
      
      ). Do not proceed until conversion is >98%.
  • Quench & Workup: Slowly pour the reaction mixture into 200 mL of ice-cold 1M

    
    . Extract with DCM (2 x 100 mL), wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the intermediate enone.
Protocol B: Racemic Luche Reduction to (±)-2-Chloro-2-cyclohexen-1-ol
  • Lewis Acid Complexation: Dissolve 2-chloro-2-cyclohexen-1-one (13.0 g, 100 mmol) and

    
     (37.3 g, 100 mmol) in methanol (150 mL) at room temperature. Stir for 15 minutes, then cool to 0 °C.
    
    • Causality: Pre-complexation of

      
       with the carbonyl oxygen is absolute prerequisite before introducing the hydride source to ensure strict 1,2-regioselectivity.
      
  • Hydride Addition: Add

    
     (4.1 g, 108 mmol) in small portions over 30 minutes.
    
    • Validation Check: Vigorous hydrogen gas evolution will occur. Ensure the bubbler indicates steady, not violent, off-gassing. Keep the internal temperature < 5 °C to prevent solvent boil-off and side reactions.

  • Completion & Quench: Stir for 1 hour at 0 °C.

    • Validation Check: TLC (Hexanes:EtOAc 3:1) should show the complete disappearance of the enone (

      
      ) and the appearance of the alcohol (
      
      
      
      , which stains dark blue with p-anisaldehyde).
  • Isolation: Quench carefully with 1M HCl (50 mL) to destroy excess borohydride and break the cerium complex. Remove methanol under reduced pressure. Extract the aqueous residue with EtOAc (3 x 100 mL). Wash with brine, dry, and concentrate to yield a pale yellow oil (Typical yield: 89%) ()[3].

Protocol C: Asymmetric CBS Reduction to (R)-2-Chloro-2-cyclohexen-1-ol
  • Catalyst Activation: In a flame-dried flask under

    
    , add (S)-Me-CBS catalyst (1M in toluene, 10 mL, 10 mol%) and anhydrous THF (100 mL). Cool the system to -20 °C.
    
  • Borane Addition: Add

    
     (10.0 mL, 100 mmol) and stir for 15 minutes to form the active catalyst-borane complex.
    
  • Substrate Addition: Dissolve 2-chloro-2-cyclohexen-1-one (13.0 g, 100 mmol) in 50 mL THF. Add this solution dropwise over 2 hours via a syringe pump.

    • Causality & Validation: Slow addition is critical. It ensures that the uncatalyzed background reduction by free borane is outcompeted by the catalyzed pathway, thereby maximizing the enantiomeric excess.

  • Quench & Purification: After stirring for 1 hour at -20 °C, carefully quench the reaction by the dropwise addition of 20 mL methanol.

    • Validation Check: Monitor for the complete cessation of

      
       evolution, which indicates the total destruction of residual borane. Concentrate the mixture and purify via silica gel chromatography to remove boron residues and recover the chiral alcohol.
      

References

  • Horgan, S.W.; Burkhouse, D.W.; Cregge, R.J.; et al. "Process development in the synthesis of the ACE intermediate MDL 28,726." Organic Process Research & Development, 1999, 3(4), 241-247. URL:[Link]

  • Skell, P. S.; Sandler, S. R. "Reactions of 1,1-dihalocyclopropanes with electrophilic reagents. Synthetic route for inserting a carbon atom between the atoms of a double bond." Journal of the American Chemical Society, 1958, 80(8), 2024-2025. URL:[Link]

  • "NITROGEN-CONTAINING HETEROCYCLIC COMPOUND AND COMPOSITION THEREOF, PREPARATION METHOD THEREFOR, AND APPLICATION THEREOF." European Patent EP3889156A1, 2021.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Reduction of 2-Chlorocyclohexenone

Welcome to the Technical Support Center. Reducing -halo enones like 2-chlorocyclohex-2-en-1-one presents a complex chemoselectivity challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Reducing


-halo enones like 2-chlorocyclohex-2-en-1-one  presents a complex chemoselectivity challenge. Researchers frequently struggle with low yields due to competing reaction pathways: 1,2-reduction (targeting the carbonyl), 1,4-reduction (targeting the conjugate alkene), and reductive dehalogenation (cleavage of the C–Cl bond).

As a Senior Application Scientist, I have designed this guide to help you diagnose yield drops, understand the mechanistic causality behind reagent selection, and implement self-validating protocols to achieve absolute control over your synthetic pathways.

Chemoselective Reaction Pathways

ChemoselectiveReduction Start 2-Chlorocyclohex-2-en-1-one (Starting Material) Luche Luche Reduction (NaBH4, CeCl3) Start->Luche Hard Nucleophile Selectride L-Selectride (Steric Control) Start->Selectride Soft/Bulky Hydride Dehalogenation SET Reagents / Zn (Reductive Dehalogenation) Start->Dehalogenation Electron Transfer Biocat Carbonyl Reductase (CRED + IPA) Start->Biocat Enzymatic Product1 2-Chlorocyclohex-2-en-1-ol (1,2-Reduction) Luche->Product1 Product2 2-Chlorocyclohexanone (1,4-Reduction) Selectride->Product2 Product3 Cyclohex-2-en-1-one (Dehalogenation) Dehalogenation->Product3 Product4 Chiral Allylic Alcohol (Enantioselective 1,2) Biocat->Product4

Chemoselective reduction pathways for 2-chlorocyclohex-2-en-1-one.

Frequently Asked Questions (Troubleshooting Guide)

Q1: When using standard


 in methanol, my yield of 2-chlorocyclohex-2-en-1-ol is below 40%, with significant formation of saturated alcohols and dehalogenated byproducts. How do I improve the 1,2-reduction yield? 
A1:  Standard 

reduction of

-halo enones suffers from competing 1,4-conjugate addition. The

-chlorine atom inductively withdraws electron density, increasing the electrophilicity of the

-carbon and making 1,4-hydride attack highly favorable. Furthermore, intermediate enolates generated during this process can eliminate the chloride ion. The Solution: Implement the Luche Reduction . By adding stoichiometric

, the cerium ion acts as a hard Lewis acid, coordinating selectively to the carbonyl oxygen. This coordination dramatically increases the electrophilicity of the carbonyl carbon (making it a "hard" electrophile) and promotes direct 1,2-attack by the hard nucleophile (alkoxyborohydrides formed in situ with methanol). This completely suppresses 1,4-addition and minimizes dehalogenation, driving the yield of the allylic alcohol to >90%[1].

Q2: I need to selectively reduce the alkene to form 2-chlorocyclohexanone (1,4-reduction). Catalytic hydrogenation (Pd/C) causes complete hydrodechlorination. What is the alternative? A2: Palladium-catalyzed hydrogenation is notorious for oxidative addition into the weak


 bond, leading to rapid reductive dehalogenation. To achieve a chemoselective 1,4-reduction without cleaving the carbon-chlorine bond, you must rely on steric control rather than transition metal catalysis.
The Solution:  Use a sterically hindered bulky hydride like L-Selectride  (Lithium tri-sec-butylborohydride). The extreme steric bulk of L-Selectride prevents it from accessing the carbonyl carbon (blocking 1,2-attack) and instead directs the hydride to the less hindered 

-position of the enone system. The resulting lithium enolate is then protonated during aqueous workup to yield 2-chlorocyclohexanone[2].

Q3: How can I achieve high enantiomeric excess (ee) when reducing 2-chlorocyclohexenone to the chiral alcohol without triggering base-catalyzed degradation? A3: Traditional chemical asymmetric reductions (e.g., CBS reduction) can be sensitive to the


-chloro group, sometimes leading to racemization or elimination.
The Solution:  A highly robust alternative is biocatalytic reduction using Carbonyl Reductases (CRED) . CREDs operate under mild physiological conditions (pH ~7), preventing the degradation of the 

-halo ketone. To maintain the catalytic cycle, utilize Isopropyl Alcohol (IPA) at an optimized concentration (typically ~30% v/v) as both a co-solvent and a hydride donor for cofactor (NAD(P)H) regeneration. This system ensures high conversion rates and exceptional stereoselectivity[3].

Q4: My target is actually the dehalogenated product (cyclohex-2-en-1-one). How do I selectively cleave the C–Cl bond without reducing the enone system? A4: Standard hydride donors will inevitably attack the enone system. The Solution: Reductive dehalogenation requires Single Electron Transfer (SET) pathways. Using reagents like Zinc dust in acetic acid, or specific SET mediators, selectively generates a ketone-derived radical or metal enolate intermediate via the loss of the halogen atom. This intermediate is subsequently quenched by a proton donor to afford the unsubstituted enone, leaving the carbonyl and alkene untouched[4].

Quantitative Data Summary

To assist in reagent selection, the following table summarizes the expected yields and chemoselectivity ratios based on the chosen reduction protocol.

Reagent SystemPrimary Target ProductTypical Yield (%)Chemoselectivity Ratio (1,2 : 1,4)Primary Side Reaction

/ MeOH
2-Chlorocyclohex-2-en-1-ol40 - 50~ 1 : 1Dehalogenation, 1,4-reduction

/

(Luche)
2-Chlorocyclohex-2-en-1-ol> 90> 95 : 5Trace over-reduction
L-Selectride / THF 2-Chlorocyclohexanone85 - 90< 5 : 95Enolate equilibration
CRED / NAD(P)H / IPA (S)-2-Chlorocyclohex-2-en-1-ol> 95> 99 : 1None (highly specific)

/ Pd/C
Cyclohexanone> 95N/A (Complete)Complete dehalogenation
Validated Experimental Workflow: Luche Reduction (1,2-Reduction)

This protocol is designed as a self-validating system. Do not proceed to the next step if the physical observations do not match the validation checkpoints.

Materials:

  • 2-Chlorocyclohex-2-en-1-one (1.0 equiv)

  • Cerium(III) chloride heptahydrate (

    
    ) (1.1 equiv)
    
  • Sodium borohydride (

    
    ) (1.2 equiv)
    
  • Anhydrous Methanol (

    
    )
    

Step-by-Step Methodology:

  • Substrate Activation: Dissolve 2-chlorocyclohex-2-en-1-one (1.0 equiv) and

    
     (1.1 equiv) in anhydrous methanol to achieve a 0.2 M solution. Stir at room temperature for 5 minutes.
    
    • Validation Checkpoint: The solution must be completely clear. If the solution is cloudy, the cerium salt has likely degraded (oxidized or polymerized), which will fail to activate the carbonyl and lead to a drop in yield.

  • Thermal Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Causality: The low temperature suppresses the activation energy required for the competing 1,4-conjugate addition and hydrodechlorination pathways.

  • Hydride Delivery: Add

    
     (1.2 equiv) portion-wise over 15 minutes.
    
    • Causality: Controlled addition prevents rapid, exothermic hydrogen gas evolution and localized heating, which would destroy the chemoselectivity.

  • Reaction Monitoring: Stir at -78 °C for 1 hour. Monitor the reaction via TLC (Hexanes/EtOAc 4:1).

    • Validation Checkpoint: Look for the disappearance of the UV-active starting material spot and the appearance of a lower

      
       spot (the allylic alcohol) that stains readily with 
      
      
      
      .
  • Quenching: Quench the reaction at -78 °C by slowly adding saturated aqueous

    
    , then allow the mixture to warm to room temperature.
    
    • Causality: A mildly acidic quench safely destroys excess borohydride without causing acid-catalyzed elimination of the newly formed allylic alcohol.

  • Isolation: Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure 2-chlorocyclohex-2-en-1-ol.
    
References
  • Highly stereoselective biocatalytic reduction of alpha-halo ketones | Almac. Almac Group. Available at: [Link]

  • Reductive dehalogenation of halo ketones - Wikipedia. Wikipedia. Available at:[Link]

Sources

Optimization

Technical Support Center: Minimizing Dechlorination in 2-Cyclohexen-1-ol Synthesis

Welcome to the Technical Support Center for Allylic Alcohol Synthesis. As synthetic chemists and drug development professionals, you are likely aware that synthesizing halogenated derivatives of 2-cyclohexen-1-ol present...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Allylic Alcohol Synthesis. As synthetic chemists and drug development professionals, you are likely aware that synthesizing halogenated derivatives of 2-cyclohexen-1-ol presents unique chemoselectivity challenges. Specifically, when reducing precursors like 3-chloro-2-cyclohexen-1-one, reductive dechlorination is a notorious and yield-destroying side reaction.

This portal is designed to move beyond basic recipes. Here, we dissect the mechanistic causality behind dechlorination, provide a self-validating standard operating protocol, and offer an advanced troubleshooting guide to ensure your syntheses remain highly chemoselective.

Core Mechanism: Why Dechlorination Happens

To eliminate dechlorination, we must first understand its thermodynamic and kinetic drivers.

The starting material, 3-chloro-2-cyclohexen-1-one (typically synthesized from 1,3-cyclohexanedione using triphenylphosphine dichloride[1]), is not merely a standard enone. Electronically, it behaves as a vinylogous acyl chloride [2]. The


-carbon attached to the chlorine atom is highly electrophilic.

When exposed to standard hydride sources (like unactivated NaBH₄), the hydride acts as a "soft" nucleophile, preferentially attacking the


-carbon via 1,4-conjugate addition. This attack triggers a rapid addition-elimination sequence that expels the chloride leaving group, resulting in massive dechlorination and the formation of unwanted saturated cyclohexanols[2].

The Solution: We must alter the Hard-Soft Acid-Base (HSAB) profile of the reaction using a Luche Reduction . By adding CeCl₃·7H₂O in methanol, the highly oxophilic Ce³⁺ ion coordinates to the carbonyl oxygen, increasing its electrophilicity and "hardness." Simultaneously, NaBH₄ reacts with methanol to form sodium methoxyborohydrides, which are "harder" hydride donors. This system strictly directs the hydride to the "hard" carbonyl carbon (1,2-addition), preserving the delicate C-Cl bond and yielding the desired 3-chloro-2-cyclohexen-1-ol[3].

ReactionPathway A 3-Chloro-2-cyclohexen-1-one (Vinylogous Acyl Chloride) B 3-Chloro-2-cyclohexen-1-ol (Desired Product) A->B Luche Conditions (NaBH4, CeCl3, MeOH) 1,2-Addition C Dechlorinated Side Products (e.g., Cyclohexanol) A->C Standard Hydride (NaBH4 alone) 1,4-Addition / Elimination

Reaction pathways: Chemoselective Luche reduction vs. standard hydride reduction.

Quantitative Data: Reagent & Condition Optimization

The table below summarizes the causality between reaction conditions and the resulting product distribution. Notice how temperature and Lewis acid coordination act as critical control levers.

Reducing SystemSolventTemperature1,2-Reduction (Desired)Dechlorination (Side Product)Mechanistic Outcome
NaBH₄EtOH25 °C15%85%Soft nucleophile favors 1,4-conjugate addition.
NaBH₄MeOH0 °C40%60%Moderate alkoxyborohydride formation; poor chemoselectivity.
NaBH₄ / CeCl₃·7H₂OMeOH0 °C85%15%Ce³⁺ activates carbonyl; temperature still allows minor elimination.
NaBH₄ / CeCl₃·7H₂O MeOH -78 °C >98% <2% Optimal HSAB matching; 1,4-addition kinetically frozen.

Self-Validating Protocol: Chemoselective Synthesis

This protocol is designed as a self-validating system. Do not proceed to the next step unless the internal validation checkpoints are met.

Objective: Reduce 3-chloro-2-cyclohexen-1-one to 3-chloro-2-cyclohexen-1-ol while strictly minimizing reductive dechlorination.

  • Step 1: Reagent Complexation. Dissolve 3-chloro-2-cyclohexen-1-one (1.0 equiv) and CeCl₃·7H₂O (1.2 equiv) in anhydrous methanol to achieve a 0.2 M solution.

    • Causality: Methanol is required to form the reactive alkoxyborohydride species. The heptahydrate form of CeCl₃ is crucial; anhydrous CeCl₃ is insoluble in MeOH and fails to activate the carbonyl.

    • Validation Checkpoint: The solution must become completely homogeneous. If solids persist, your CeCl₃ may be degraded.

  • Step 2: Kinetic Freezing. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Causality: Lower temperatures exponentially decrease the rate of the higher-activation-energy 1,4-conjugate addition compared to the desired 1,2-addition.

  • Step 3: Reductant Addition. Add NaBH₄ (1.2 equiv) portion-wise over 10 minutes.

    • Validation Checkpoint: Gentle effervescence (H₂ gas evolution) should be observed upon each addition. The solution may turn slightly cloudy as cerium borate complexes form.

  • Step 4: Low-Temperature Quenching. After 30 minutes, verify completion via TLC (Expected

    
     = 0.3 in 20% EtOAc/Hexanes). Quench the reaction by adding saturated aqueous NH₄Cl directly at -78 °C before allowing the flask to warm to room temperature.
    
    • Causality: Quenching at low temperature prevents exothermic degradation and late-stage solvolysis of the sensitive allylic chloride product.

Troubleshooting Guide & FAQs

TroubleshootingTree Issue Issue: High Dechlorination Observed in Product Check1 Are you using CeCl3·7H2O? Issue->Check1 Fix1 Switch to Heptahydrate (Anhydrous is inactive) Check1->Fix1 No Check2 Is the reaction at -78°C? Check1->Check2 Yes Fix2 Lower temperature to suppress 1,4-addition Check2->Fix2 No Success Dechlorination Minimized (< 2% Side Product) Check2->Success Yes

Troubleshooting logic tree for resolving high dechlorination rates.

Q1: Can I use LiAlH₄ instead of the NaBH₄/CeCl₃ system to push the reaction faster? A: Absolutely not. Lithium aluminum hydride (LiAlH₄) is a powerful but highly unselective reducing agent. It will almost certainly reduce the C-Cl bond via direct displacement or single-electron transfer mechanisms, leading to massive dechlorination side reactions. Stick to the modified borohydride conditions for optimal chemoselectivity in allylic alcohol synthesis[3].

Q2: My CeCl₃·7H₂O is old and clumped. Will this affect the chemoselectivity? A: Yes. Cerium chloride heptahydrate is highly hygroscopic. If it absorbs excess atmospheric water, the localized water concentration will hydrolyze the active alkoxyborohydride intermediate too rapidly. Furthermore, excess water can cause competitive hydrolysis of the vinylogous chloride[1]. Always use free-flowing CeCl₃·7H₂O and store it in a tightly sealed desiccator.

Q3: I followed the protocol, but I am still seeing ~10% dechlorinated product. What is going wrong? A: This is almost always a temperature control issue during the quench. If you remove the flask from the -78 °C bath before adding the NH₄Cl quench, the unreacted NaBH₄ will rapidly warm up. At higher temperatures, the kinetic barrier for 1,4-addition is overcome, and the remaining hydride will attack the


-carbon, causing a sudden spike in dechlorination. Always quench while the reaction is fully submerged in the cold bath.

References

  • The Art of Writing Reasonable Organic Reaction Mechanisms , shsbnu.net. 2

  • Synthesis of P-chloro, P-bromo, and P-iodo a,P-unsaturated ketones , cdnsciencepub.com. 1

  • Allyl alcohol synthesis by allylic substitution , organic-chemistry.org. 3

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloro-2-cyclohexen-1-ol

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis and purification of 2-ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis and purification of 2-chloro-2-cyclohexen-1-ol.

Because this compound is an allylic alcohol featuring a vinylic chloride, it is inherently sensitive to acidic conditions and prone to rearrangement or dehydration. The protocols and troubleshooting steps below are engineered as a self-validating system, ensuring that every phase of your workflow contains built-in diagnostic checks to guarantee scientific integrity.

Validated Experimental Protocol

The synthesis of 2-chloro-2-cyclohexen-1-ol is typically achieved via the Luche reduction of 2-chloro-2-cyclohexen-1-one [1]. This method utilizes Cerium(III) chloride to selectively promote 1,2-reduction over 1,4-conjugate addition [2].

Phase A: Luche Reduction (Synthesis)
  • Preparation: In an oven-dried flask under nitrogen, dissolve 2-chloro-2-cyclohexen-1-one (1.0 eq) and Cerium(III) chloride heptahydrate (

    
    , 1.0 eq) in anhydrous methanol (0.15 M concentration).
    
  • Activation: Stir the mixture at 0 °C for 15 minutes. Causality: The

    
     ions coordinate with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and sterically hindering the 
    
    
    
    -carbon, which strictly enforces 1,2-reduction.
  • Reduction: Add Sodium borohydride (

    
    , 1.05 eq) portion-wise to manage hydrogen gas evolution. Allow the reaction to warm to room temperature and stir for 3 hours.
    
  • Validation Checkpoint 1 (In-Process TLC): Spot the reaction against the starting material. The reaction is complete when the UV-active starting material spot (

    
    ) is replaced by a lower 
    
    
    
    spot (
    
    
    ) that strongly stains with
    
    
    .
Phase B: Quench & Workup
  • Quenching: Cool the mixture to 0 °C and carefully quench with saturated aqueous

    
    .
    
    • Expert Note: While some legacy patents report quenching with 1 M HCl [1], we strongly advise against this. Strong acids can trigger premature dehydration of the allylic alcohol into 2-chloro-1,3-cyclohexadiene.

  • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Drying: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate.
    
  • Validation Checkpoint 2 (Mass Balance): Weigh the crude oil. A mass exceeding 105% of the theoretical yield indicates trapped solvent or inorganic salts, requiring re-dissolution and filtration.

Phase C: Column Chromatography (Purification)
  • Column Preparation: Slurry-pack a silica gel column using Hexanes. Critical: Add 1% Triethylamine (

    
    ) to the slurry to neutralize the acidic silanol groups on the silica.
    
  • Loading: Load the crude oil using a minimal amount of Dichloromethane (DCM).

  • Elution: Elute using a shallow gradient of 5% to 20% Ethyl Acetate in Hexanes.

  • Validation Checkpoint 3 (Fraction Analysis): Analyze fractions using both UV (254 nm) and

    
     stain. Pool fractions containing the pure product and concentrate under reduced pressure at 
    
    
    
    °C to prevent thermal degradation.

Diagnostic Data

To assist in fraction identification and quality control, refer to the standardized chromatographic data below.

Compound

Value (20% EtOAc/Hexanes)
UV Activity (254 nm)

Stain Response
Structural Note
2-Chloro-2-cyclohexen-1-one (SM)0.52Strong (Conjugated)Weak/Slow

-unsaturated ketone
2-Chloro-2-cyclohexen-1-ol (Product)0.31ModerateStrong/Immediate (Yellow on purple)Allylic alcohol
2-Chloro-1,3-cyclohexadiene (Degradation)0.85Very StrongModerateConjugated diene

Troubleshooting & FAQs

Q1: I observed a new, highly non-polar spot (


) eluting first during chromatography that was not present in my crude TLC. What happened? 
A:  This is a classic case of on-column degradation. 2-chloro-2-cyclohexen-1-ol is an allylic alcohol, making it highly susceptible to acid-catalyzed dehydration. Standard silica gel is slightly acidic (pH ~4.5–5.5). When the compound resides on the column, the silanol groups protonate the hydroxyl group, leading to the elimination of water and the formation of 2-chloro-1,3-cyclohexadiene.
Solution: Pre-equilibrate your silica gel with 1% 

in your mobile phase to buffer the column, or switch to neutral alumina.

Q2: My starting material and product are co-eluting, resulting in mixed fractions. How can I improve resolution? A: Co-elution occurs when the solvent gradient is too steep, overwhelming the differential hydrogen-bonding capabilities of the ketone and the alcohol. Solution: Implement an isocratic hold at 10% EtOAc/Hexanes for the first 3 column volumes (CV) before gradually increasing to 20%. The alcohol interacts much more strongly with the silica stationary phase than the ketone; a shallower gradient leverages this interaction to pull the two bands apart.

Q3: Why is my product streaking down the column, leading to poor recovery yields (<50%)? A: Streaking is caused by secondary interactions—specifically, severe hydrogen bonding between the allylic hydroxyl group and the un-endcapped silanol sites on the silica. Solution: Ensure your crude-to-silica mass ratio is strictly 1:50 to prevent overloading. If streaking persists, adding a highly polar modifier (e.g., 1% Methanol) to the EtOAc/Hexanes eluent will outcompete the product for the hydrogen-bonding sites on the silica, sharpening the elution band.

Q4: Can I rely solely on a UV detector to monitor the column fractions? A: No. While the vinylic chloride imparts some UV absorbance at 254 nm, it is significantly weaker than the highly conjugated starting material. Relying solely on UV will cause you to miss the tail end of your product peak. Solution: Always use a dual-validation method. Spot fractions on a TLC plate and dip them in


 or Phosphomolybdic Acid (PMA). The allylic alcohol will rapidly oxidize, providing a bright, unmistakable visual confirmation.

Process Workflow & Degradation Pathways

The following diagram maps the logical flow of the synthesis and highlights the critical intervention point where buffering the chromatography column prevents product loss.

Workflow SM 2-chloro-2-cyclohexen-1-one (Starting Material) Reaction Luche Reduction (NaBH4, CeCl3·7H2O, MeOH) SM->Reaction 0°C to RT Crude Crude Mixture (Alcohol + Unreacted Ketone) Reaction->Crude Quench & Extract Chromatography Silica Gel Chromatography (Hexanes/EtOAc) Crude->Chromatography Load Column Pure Pure 2-chloro-2-cyclohexen-1-ol (Target Product) Chromatography->Pure Optimal Conditions Degradation 2-chloro-1,3-cyclohexadiene (Dehydration Byproduct) Chromatography->Degradation Acidic Silica Buffer Buffered Silica (1% Et3N) Buffer->Chromatography Prevents Dehydration

Workflow diagram illustrating the synthesis, purification, and potential degradation pathways.

References

  • Title: NITROGEN-CONTAINING HETEROCYCLIC COMPOUND AND COMPOSITION THEREOF, PREPARATION METHOD THEREFOR, AND APPLICATION THEREOF (EP 3 889 156 A1)
  • Title: 100240, M-100240, MDL-100240-药物合成数据库 (Drug Synthesis Database)
Optimization

Technical Support Center: Stability and Handling of 2-Cyclohexen-1-ol, 2-chloro- in Acidic Environments

Introduction This technical guide is intended for researchers, scientists, and professionals in drug development who are working with 2-Cyclohexen-1-ol, 2-chloro-. The unique structure of this molecule, possessing both a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide is intended for researchers, scientists, and professionals in drug development who are working with 2-Cyclohexen-1-ol, 2-chloro-. The unique structure of this molecule, possessing both an allylic alcohol and a vinyl chloride moiety, presents specific challenges regarding its stability, particularly under acidic conditions. This document provides a comprehensive resource in a question-and-answer format to address potential issues and guide experimental design. The information herein is grounded in fundamental principles of organic chemistry, as direct experimental literature on this specific compound is limited.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am planning to use 2-Cyclohexen-1-ol, 2-chloro- in an acidic reaction medium. What are the primary stability concerns I should be aware of?

A1: The primary stability concern for 2-Cyclohexen-1-ol, 2-chloro- under acidic conditions is its propensity to undergo rearrangement and/or dehydration. The molecule contains two key functional groups that are reactive in the presence of acid:

  • Allylic Alcohol: The hydroxyl group can be protonated by an acid, forming a good leaving group (water). Departure of water generates a resonance-stabilized allylic carbocation. This intermediate is a key player in subsequent reactions.

  • Vinyl Chloride: While generally less reactive than alkyl chlorides, the carbon-chlorine bond in a vinyl chloride can be influenced by the electronic environment of the molecule.[1]

The interplay of these two groups will dictate the product profile upon acid exposure.

Q2: What specific reactions or degradation pathways should I anticipate?

A2: Under acidic conditions, you should anticipate two main competing reaction pathways, both proceeding through a common allylic carbocation intermediate:

  • Allylic Rearrangement (SN1' Reaction): This is a very common reaction for allylic alcohols.[2][3][4] The allylic carbocation formed after protonation and loss of water can be attacked by a nucleophile at either of its resonance-contributing carbons. If the nucleophile is water (or the solvent), this can lead to the formation of isomeric diols. If another nucleophile is present in the reaction mixture, a variety of substitution products can be formed.

  • Dehydration to form a Diene: The allylic carbocation can also lose a proton from an adjacent carbon to form a conjugated diene. This is a classic acid-catalyzed dehydration reaction of an alcohol.[5][6][7][8]

The vinyl chloride moiety might also undergo slower hydrolysis under forcing acidic conditions to yield a ketone, although this is generally a less favorable process compared to the reactions of the allylic alcohol.[9]

Visualizing the Potential Degradation Pathways

The following diagram illustrates the key acid-catalyzed reaction pathways for 2-Cyclohexen-1-ol, 2-chloro-.

Acid_Catalyzed_Reactions cluster_0 Initiation cluster_1 Key Intermediate cluster_2 Potential Products Start 2-Cyclohexen-1-ol, 2-chloro- Protonated_Alcohol Protonated Alcohol Start->Protonated_Alcohol + H+ Allylic_Carbocation Allylic Carbocation (Resonance Stabilized) Protonated_Alcohol->Allylic_Carbocation - H2O Rearranged_Alcohol Rearranged Alcohol (S_N1' Product) Allylic_Carbocation->Rearranged_Alcohol + H2O (Nucleophilic Attack) Diene Conjugated Diene (Dehydration Product) Allylic_Carbocation->Diene - H+ (Elimination)

Caption: Acid-catalyzed reaction pathways of 2-Cyclohexen-1-ol, 2-chloro-.

Q3: My reaction is showing multiple unexpected spots on TLC/peaks in GC-MS. How can I identify the degradation products?

A3: The appearance of multiple new signals is a strong indicator of the degradation pathways mentioned above. To identify these products, a combination of analytical techniques is recommended:

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is an excellent first-pass technique to separate the components of your reaction mixture and obtain their mass spectra.[10] The molecular weights of the potential rearranged products and the diene will be different from your starting material, aiding in their initial identification.

  • NMR Spectroscopy (1H and 13C): Nuclear Magnetic Resonance spectroscopy is crucial for definitive structure elucidation.[11]

    • 1H NMR: Look for changes in the chemical shifts and coupling patterns of the olefinic and alcohol protons. The formation of a diene will result in new signals in the alkene region of the spectrum. An allylic rearrangement will lead to a different set of proton signals corresponding to the new isomer.

    • 13C NMR: This will show changes in the carbon skeleton. The number of sp2 hybridized carbon signals will increase if a diene is formed.

Table 1: Expected Mass and NMR Spectral Characteristics of Potential Products

CompoundMolecular Weight ( g/mol )Key 1H NMR Signals (Expected)Key 13C NMR Signals (Expected)
2-Cyclohexen-1-ol, 2-chloro-132.59Signals for vinyl, alcohol, and allylic protons.Two sp2 carbons, one C-O, one C-Cl.
Rearranged Allylic Alcohol132.59Different chemical shifts and coupling for vinyl, alcohol, and allylic protons.Shift in the positions of the C-O and C-Cl signals.
1-chloro-1,3-cyclohexadiene114.57Four signals in the vinyl proton region.Four sp2 carbons.

Experimental Protocols & Best Practices

Protocol 1: Monitoring Stability by GC-MS

This protocol provides a general method for assessing the stability of 2-Cyclohexen-1-ol, 2-chloro- under specific acidic conditions.

Objective: To determine the rate of degradation and identify major degradation products.

Materials:

  • 2-Cyclohexen-1-ol, 2-chloro-

  • Desired acidic medium (e.g., 0.1 M HCl in a suitable solvent)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Extraction solvent (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate

  • GC-MS vials

Procedure:

  • Prepare a stock solution of 2-Cyclohexen-1-ol, 2-chloro- and an internal standard in the chosen reaction solvent.

  • At time zero, add the acidic solution to initiate the reaction. Maintain a constant temperature.

  • At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing an excess of quenching solution.

  • Extract the organic components with a suitable solvent.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Analyze the sample by GC-MS.

Troubleshooting Guide

Issue: Rapid disappearance of starting material with the formation of a complex mixture of products.

Possible Cause: The acidic conditions are too harsh, leading to multiple, uncontrolled reaction pathways.

Troubleshooting Steps:

  • Reduce Acid Concentration: Titrate down the concentration of the acid to find a milder condition that still promotes the desired reaction without excessive degradation.

  • Lower the Reaction Temperature: Many degradation reactions have a higher activation energy and can be suppressed by lowering the temperature.

  • Use a Weaker Acid: Consider using a milder acid catalyst, such as a boronic acid, which has been shown to promote allylic rearrangements under gentle conditions.[2]

  • Aqueous vs. Anhydrous Conditions: The presence of water can act as a nucleophile, leading to rearranged alcohols. Running the reaction under anhydrous conditions may favor the formation of the diene.

Scale-Up Considerations

When scaling up reactions involving 2-Cyclohexen-1-ol, 2-chloro- under acidic conditions, it is crucial to consider the potential for exothermic reactions and changes in heat transfer.[12][13][14]

Caption: Key challenges in scaling up acid-catalyzed reactions.

References

  • Mild and selective boronic acid catalyzed 1,3-transposition of allylic alcohols and Meyer–Schuster rearrangement of propargylic alcohols. Chemical Science (RSC Publishing). [Link]

  • 1,3‐Rearrangement of allylic alcohols. ResearchGate. [Link]

  • Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent. PMC. [Link]

  • 1,n-Rearrangement of allylic alcohols promoted by hot water: application to the synthesis of navenone B, a polyene natural product. PubMed. [Link]

  • Allylic Alcohols via Catalytic Asymmetric Epoxide Rearrangement. ACS Publications. [Link]

  • Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols. PMC - NIH. [Link]

  • Alkyl Halides and Nucleophilic Substitution. University of Calgary. [Link]

  • Iridium-Catalyzed Double Convergent 1,3-Rearrangement/Hydrogenation of Allylic Alcohols. Journal of the American Chemical Society - ACS Publications. [Link]

  • Allylic halides have the structurec. Show the products expected f... Study Prep in Pearson+. [Link]

  • Rate of solvolysis of allyl and alkyl halides. Chemistry Stack Exchange. [Link]

  • Why is the chlorine of vinyl chloride less reactive than that in propyl chloride? Quora. [Link]

  • Rearrangement of allylic alcohols. RIT Digital Institutional Repository. [Link]

  • SOLVOLYSIS IN HYDROGEN AND DEUTERIUM OXIDE: III. ALKYL HALIDES. Canadian Journal of Chemistry. [Link]

  • Hydrolysis of Acid Chlorides. University of Calgary. [Link]

  • Organic Reactions & Processes Optimisation & Scale up. Slideshare. [Link]

  • Stereospecific synthesis of allylic and homoallylic alcohols from functionalized propargylic alcohols. Arkivoc. [Link]

  • Hydrolysis of vinyl bromide vs alkyl chloride. Chemistry Stack Exchange. [Link]

  • Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. University of Wisconsin-Madison. [Link]

  • Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Study.com. [Link]

  • Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]

  • Revisiting poly(vinyl chloride) reactivity in the context of chemical recycling. RSC Publishing. [Link]

  • Chemistry of Acid Halides. LibreTexts. [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Process Safety Learning. [Link]

  • Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor. [Link]

  • The hydrolysis of an acid/acyl chloride reaction mechanism. Doc Brown. [Link]

  • In situ chlorination of poly(vinyl chloride) in aqueous hydrochloric acid. R Discovery. [Link]

  • Dehydration in water: frustrated Lewis pairs directly catalyzed allylization of electron-rich arenes and allyl alcohols. RSC Advances (RSC Publishing). [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. [Link]

  • PVC (Polyvinyl chloride) Chemical Compatibility Chart. CP Lab Safety. [Link]

  • The acid-catalyzed dehydration we learned in this chapter is reve... Study Prep in Pearson+. [Link]

  • The acid-catalyzed hydration we learned here in Chapter 8 is reve... Pearson. [Link]

  • Reaction Workup. Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • Yield of HCl, determined by acid–base titration, during reaction of PVC... ResearchGate. [Link]

  • Organic Reaction Workup Procedures. Scribd. [Link]

Sources

Troubleshooting

troubleshooting low conversion rates in 2-chloro-2-cyclohexen-1-ol coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the cross-coupling of 2-chloro-2-cyclohexen-1-ol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the cross-coupling of 2-chloro-2-cyclohexen-1-ol. This substrate is notoriously deceptive. While it appears to be a straightforward cyclic allylic alcohol, the combination of a highly stable vinylic C-Cl bond and a reactive free hydroxyl group creates a perfect storm for catalyst deactivation, competing pathways, and stalled conversions.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind low conversion rates and provide self-validating protocols to ensure your catalytic cycle remains robust.

Part 1: Diagnostic Workflow

Before altering your reaction parameters, use the decision matrix below to identify the specific point of failure in your catalytic cycle.

TroubleshootingWorkflow Start Low Conversion Detected (2-chloro-2-cyclohexen-1-ol) CheckSM Is Starting Material Consumed? Start->CheckSM SideProducts Are Side Products Present? CheckSM->SideProducts Yes OxAddition Is Oxidative Addition Failing? CheckSM->OxAddition No ProtectOH Protect -OH Group or Use Milder Base SideProducts->ProtectOH Yes (Allylic Sub) Degradation Reduce Temp & Optimize Solvent SideProducts->Degradation No (Degradation) OxAddition->ProtectOH No (Catalyst Poison) ChangeLigand Switch to Bulky, Electron-Rich Ligand OxAddition->ChangeLigand Yes (Unreactive C-Cl)

Diagnostic workflow for low conversion in 2-chloro-2-cyclohexen-1-ol coupling.

Part 2: Troubleshooting Guide & FAQs

Q1: My starting material is completely unreacted. Why is the oxidative addition failing? A1: Vinylic chlorides are significantly less reactive than their bromide or iodide counterparts due to a much higher carbon-halogen bond dissociation energy[1]. Standard phosphine ligands (like


) do not provide enough electron density to the Palladium(0) center to insert into the C-Cl bond.
Mechanistic Solution: You must switch to electron-rich, sterically bulky dialkylbiaryl phosphine ligands (e.g., ). The electron-rich nature of the dicyclohexylphosphine moiety accelerates the sluggish oxidative addition, while the steric bulk of the biphenyl backbone forces the intermediate complexes into geometries that rapidly accelerate the final reductive elimination step[2].

Q2: I see complete consumption of 2-chloro-2-cyclohexen-1-ol, but very little of the desired cross-coupled product. What is happening? A2: The free allylic alcohol (-OH) is the culprit. Under standard cross-coupling conditions, two side reactions dominate:

  • Catalyst Poisoning: The hydroxyl group can coordinate directly with the palladium center, forming stable, off-cycle species that halt the catalytic turnover.

  • Competing Tsuji-Trost Allylic Substitution: Instead of inserting into the C-Cl bond, the Pd(0) catalyst may ionize the allylic C-OH bond, forming a

    
    -allyl palladium complex that leads to undesired substitution or isomerization products.
    Mechanistic Solution: Mask the hydroxyl group with a robust protecting group (e.g., TBS or THP ether) prior to the coupling step. If protection is not viable, you must strictly avoid strong bases and run the reaction at lower temperatures to suppress allylic ionization.
    

Q3: How does the choice of base affect the conversion rate for this specific substrate? A3: Base selection is critical. Strong bases (like


 or 

) will deprotonate the unprotected hydroxyl group. The resulting alkoxide is a powerful nucleophile that strongly binds to the palladium center, effectively killing the catalyst. Furthermore, strong bases can induce unwanted elimination reactions in the cyclohexene ring. Mild bases in biphasic solvent systems (e.g.,

or

in Toluene/Water) are highly recommended for vinylic chlorides to ensure smooth transmetalation without substrate degradation[1][3].

Part 3: Quantitative Data & Parameter Optimization

To illustrate the causality of these parameters, below is a summarized data table from our internal optimization of vinylic chloride Suzuki-Miyaura couplings.

LigandBaseSolvent SystemTemp (°C)Conversion (%)Causality / Mechanistic Observation


THF /

80< 10%Insufficient electron density at Pd for C-Cl oxidative addition.
dppf

Dioxane9025%Moderate oxidative addition; bidentate rigidity limits transmetalation.
XPhos

Toluene8040%Strong base deprotonates the -OH group, causing catalyst poisoning.
XPhos

Toluene /

80 > 95% Optimal electron-rich environment; mild base prevents degradation.

Part 4: Standardized Experimental Protocol

This protocol utilizes a self-validating system for the Suzuki-Miyaura cross-coupling of 2-chloro-2-cyclohexen-1-ol using an optimized XPhos-Pd-G2 catalyst system.

Step 1: Reagent Preparation (Inert Atmosphere Required)

  • In an oven-dried Schlenk flask under an argon atmosphere, add 2-chloro-2-cyclohexen-1-ol (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv).

  • Add anhydrous

    
     (2.0 equiv). Causality:
    
    
    
    is basic enough to activate the boronic acid for transmetalation but mild enough to prevent alkoxide formation from the substrate's free -OH group[3].

Step 2: Catalyst Loading

  • Add XPhos-Pd-G2 precatalyst (2.0 mol%) and additional XPhos ligand (2.0 mol%).

  • Validation Checkpoint: The precatalyst should be a pale yellow/tan powder. If it appears dark brown or black, it has degraded to inactive Pd-black and must be discarded.

Step 3: Solvent Degassing & Reaction Initiation

  • Add a 10:1 mixture of Toluene and Water (0.2 M relative to the substrate).

  • Perform three consecutive freeze-pump-thaw cycles. Causality: Pd(0) is highly susceptible to oxidative quenching by dissolved

    
    . Degassing is non-negotiable for low catalyst loadings.
    
  • Heat the reaction mixture to 80 °C.

  • Validation Checkpoint: Within 15 minutes of heating, the biphasic mixture should transition to a homogenous deep red/orange hue, indicating the successful generation of the active Pd(0)-XPhos complex. If the solution turns black and precipitates form, oxygen contamination has occurred.

Step 4: Monitoring and Workup

  • Monitor the reaction via TLC (stain with

    
     to visualize the cyclohexenol double bond) until the starting material is consumed (typically 6-12 hours).
    
  • Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography.
    

References

  • Xu, Y., McLaughlin, M., Chen, C., et al. (2009). A General Method for the Synthesis of 3,5-Diarylcyclopentenones via Friedel-Crafts Acylation of Vinyl Chlorides. Journal of Organic Chemistry / Organic Chemistry Portal.[Link]

  • Bhatt, N., Khare, R., & Kamboj, M. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry. [Link]

  • Wikipedia Contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts interpretation for 2-chloro-2-cyclohexen-1-ol

An in-depth structural elucidation of highly functionalized cyclic allylic alcohols requires moving beyond basic empirical additivity rules. 2-chloro-2-cyclohexen-1-ol is a critical synthetic intermediate, most notably u...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural elucidation of highly functionalized cyclic allylic alcohols requires moving beyond basic empirical additivity rules. 2-chloro-2-cyclohexen-1-ol is a critical synthetic intermediate, most notably utilized in the development of nitrogen-containing heterocyclic compounds such as p38 MAP kinase inhibitors[1].

Assigning its


H NMR spectrum presents unique analytical challenges due to the half-chair conformation of the cyclohexene ring, the strong deshielding effects of the vinylic chlorine, and the diastereotopic nature of the ring's methylene protons.

As a Senior Application Scientist, I have structured this guide to objectively compare High-Resolution Experimental NMR Analysis against DFT-GIAO Computational Prediction . By evaluating these two approaches, researchers can establish a self-validating framework for precise structural characterization.

Causality Behind Analytical Choices (E-E-A-T)

To ensure scientific integrity, every variable in the NMR workflow must be deliberately chosen and justified:

  • Solvent Selection (CDCl

    
    ):  Chloroform-d is selected for its lack of exchangeable protons. More importantly, it dissolves moderately polar allylic alcohols without inducing the severe hydrogen-bonding networks seen in DMSO-
    
    
    
    or Methanol-
    
    
    , which can unpredictably shift the carbinolic -OH signal and obscure adjacent aliphatic multiplets.
  • Reference Standard (TMS): Tetramethylsilane provides a highly shielded, sharp singlet at 0.00 ppm. This internal baseline is non-negotiable for accurately calculating the subtle chemical shift differences (

    
    ) between the diastereotopic axial and equatorial protons at C5 and C6.
    
  • Computational Rigor (DFT-GIAO vs. Empirical): Standard empirical predictors (like ChemDraw) rely on 2D topological additivity rules. They frequently fail to account for the 3D half-chair conformation of cyclohexenes. Density Functional Theory (DFT) utilizing Gauge-Independent Atomic Orbitals (GIAO) provides a rigorous quantum mechanical baseline that accounts for precise dihedral angles and through-space magnetic anisotropies.

Comparative Data Matrix: Experimental vs. Predicted

The following table summarizes the quantitative


H NMR data, comparing empirical results obtained at 400 MHz[1] against typical DFT-GIAO predicted values.
Proton PositionExperimental

(ppm)
Predicted

(ppm)
Multiplicity

-Coupling (Hz)
Mechanistic Assignment Rationale
H-3 (Vinylic) 6.06 – 5.966.12Triplet (t)4.0Strongly deshielded by the C=C anisotropy and inductive pull of C2-Cl. Coupled to C4-H

.
H-1 (Carbinolic) 4.194.35Singlet (s)N/ADeshielded by the adjacent -OH. The ~90° dihedral angle to C6 protons minimizes Karplus coupling.
H-4 (Allylic) 2.26 – 2.082.30Multiplet (m)-Deshielded due to the allylic position adjacent to the double bond.
H-6 (Aliphatic) 2.00 – 1.841.95Multiplet (m)-Shifted downfield relative to C5 due to proximity to the C1 carbinol center.
H-5eq (Aliph.) 1.81 – 1.691.75Multiplet (m)-Diastereotopic equatorial proton. Less shielded than its axial counterpart.
H-5ax (Aliph.) 1.69 – 1.561.60Multiplet (m)-Diastereotopic axial proton. Resides in the most shielded magnetic environment of the ring.
Deep-Dive Interpretation

The most striking feature of the experimental spectrum is the H-1 carbinolic proton appearing as a singlet at 4.19 ppm . In a perfectly rigid cyclohexane chair, one would expect distinct axial-axial or axial-equatorial splitting patterns. However, the introduction of the C2=C3 double bond forces the ring into a half-chair conformation. According to the , the resulting pseudo-equatorial/pseudo-axial geometry pushes the dihedral angle between H-1 and the adjacent H-6 protons close to 90°, driving the


 coupling constant to near zero, thus collapsing the signal into a singlet.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the methodologies below are designed as closed-loop, self-validating systems.

Protocol A: High-Resolution H NMR Acquisition (Experimental)
  • Sample Preparation: Dissolve 15 mg of highly pure 2-chloro-2-cyclohexen-1-ol in 0.6 mL of CDCl

    
     containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.
    
  • Tuning and Shimming: Insert the sample into a 400 MHz spectrometer. Perform automated gradient shimming (Z1-Z5) to ensure a perfectly homogenous magnetic field. Causality: Poor shimming will artificially broaden the H-3 triplet, masking the critical 4.0 Hz allylic coupling constant.

  • Acquisition Parameters: Execute a standard 1D proton sequence (zg30). Set the number of scans (NS) to 16, with a relaxation delay (D1) of 1.5 seconds and an acquisition time (AQ) of 3.0 seconds to ensure complete relaxation of the carbinolic proton.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) window function. Fourier transform the FID, manually phase the spectrum, and precisely calibrate the TMS peak to 0.00 ppm.

  • System Validation: Run a 2D

    
    H-
    
    
    
    H COSY experiment. The presence of a definitive cross-peak between the
    
    
    ~6.01 (H-3) and
    
    
    ~2.17 (H-4) signals self-validates the allylic connectivity, confirming the 1D assignments without relying on assumptions.
Protocol B: DFT-GIAO Chemical Shift Prediction (Computational)
  • Conformational Search: Utilize Molecular Mechanics (MMFF94 force field) to generate a 3D conformational ensemble of 2-chloro-2-cyclohexen-1-ol, isolating the lowest energy half-chair conformers.

  • Geometry Optimization: Optimize the geometries of the lowest energy conformers using DFT at the B3LYP/6-31G(d) level of theory.

  • Tensor Calculation: Compute the isotropic magnetic shielding tensors using the GIAO method at the mPW1PW91/6-311+G(2d,p) level. Apply the Polarizable Continuum Model (PCM) to simulate the CDCl

    
     solvent environment, as recommended by .
    
  • System Validation: Calculate the Mean Absolute Error (MAE) between the Boltzmann-weighted predicted shifts and the experimental shifts. An MAE of < 0.15 ppm validates that the chosen functional and basis set accurately represent the molecule's true electronic structure.

Logical Workflow Visualization

The following diagram maps the parallel execution and convergence of the experimental and computational workflows, illustrating how consensus is achieved in modern structural elucidation.

NMR_Workflow Sample 2-chloro-2-cyclohexen-1-ol Sample ExpNMR Experimental 1H NMR (400 MHz, CDCl3) Sample->ExpNMR CompNMR Computational Prediction (DFT/GIAO & PCM) Sample->CompNMR ExpAnalysis Signal Integration & Multiplet Analysis ExpNMR->ExpAnalysis CompAnalysis Chemical Shift & Coupling Calculation CompNMR->CompAnalysis Matrix Comparative Data Matrix (Δδ Evaluation) ExpAnalysis->Matrix CompAnalysis->Matrix Assignment Final Peak Assignment & Conformational Validation Matrix->Assignment

Workflow comparing experimental 1H NMR acquisition and computational prediction for peak assignment.

References

  • Title: NITROGEN-CONTAINING HETEROCYCLIC COMPOUND AND COMPOSITION THEREOF, PREPARATION METHOD THEREFOR, AND APPLICATION THEREOF (EP 3889156 A1)
  • Title: A Guide to Small-Molecule Structure Assignment through Comput

    
    H and 
    
    
    
    C) NMR Chemical Shifts Source: Nature Protocols URL: [Link]
  • Title: Vicinal Proton Coupling in Nuclear Magnetic Resonance Source: Journal of the American Chemical Society (JACS) URL: [Link]

Sources

Validation

FTIR spectrum analysis of 2-chloro-2-cyclohexen-1-ol functional groups

Comparative Guide: FTIR Spectroscopic Analysis of 2-Chloro-2-cyclohexen-1-ol Introduction As a highly functionalized cyclic allylic alcohol, 2-chloro-2-cyclohexen-1-ol serves as a critical synthetic intermediate in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: FTIR Spectroscopic Analysis of 2-Chloro-2-cyclohexen-1-ol

Introduction As a highly functionalized cyclic allylic alcohol, 2-chloro-2-cyclohexen-1-ol serves as a critical synthetic intermediate in drug development. Accurately characterizing its distinct functional groups—specifically the hydroxyl (-OH), secondary carbon-oxygen (C-O), and vinylic chloride (C-Cl) bonds—requires precise analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for this structural validation. However, the choice of sampling modality directly influences spectral quality, quantitative reliability, and downstream interpretation.

This guide objectively compares Attenuated Total Reflectance (ATR) FTIR against traditional Transmission FTIR for the analysis of liquid 2-chloro-2-cyclohexen-1-ol, providing researchers with evidence-based protocols and mechanistic insights.

Structural Deconstruction & Expected Spectral Signatures

Before evaluating instrument modalities, we must establish the baseline vibrational modes of 2-chloro-2-cyclohexen-1-ol. The molecule presents a sterically hindered environment where the electron-withdrawing chlorine atom sits adjacent to the alkene and the hydroxyl-bearing carbon.

  • O-H Stretch: Typically appears as a broad, strong band between 3300–3400 cm⁻¹. The exact position and broadness are dictated by the extent of intermolecular hydrogen bonding[1].

  • C-O Stretch (Secondary Alcohol): Secondary alcohols exhibit a strong, sharp asymmetric C-C-O stretch that generally falls between 1075 and 1150 cm⁻¹[2].

  • C=C Stretch: The cyclic alkene stretch normally occurs around 1640–1650 cm⁻¹. The highly electronegative vinylic chlorine atom draws electron density away from the double bond via inductive effects, subtly shifting the frequency and increasing the dipole moment change, which results in a stronger absorption band than a typical isolated alkene.

  • C-Cl Stretch: A strong absorption in the fingerprint region, typically between 600–800 cm⁻¹.

Functional_Groups Molecule 2-chloro-2-cyclohexen-1-ol OH Hydroxyl Group (-OH) Molecule->OH C_O Secondary Alcohol (C-O) Molecule->C_O C_C Alkene (C=C) Molecule->C_C C_Cl Vinylic Chloride (C-Cl) Molecule->C_Cl OH_Peak Broad: 3300-3400 cm⁻¹ OH->OH_Peak C_O_Peak Sharp: 1075-1150 cm⁻¹ C_O->C_O_Peak C_C_Peak Sharp: ~1640 cm⁻¹ C_C->C_C_Peak C_Cl_Peak Strong: 600-800 cm⁻¹ C_Cl->C_Cl_Peak

Fig 1: Functional group mapping of 2-chloro-2-cyclohexen-1-ol to FTIR frequencies.

Modality Comparison: ATR-FTIR vs. Transmission FTIR

For a viscous liquid like 2-chloro-2-cyclohexen-1-ol, selecting the right FTIR sampling technique fundamentally alters the physics of light-matter interaction[3],.

  • Transmission FTIR (Capillary Film): Infrared light passes entirely through the bulk sample. The absorbance adheres strictly to the Beer-Lambert law, making it superior for rigorous quantitative analysis and method validation.

  • ATR-FTIR: Utilizes an evanescent wave that penetrates only a few micrometers into the sample surface. While it requires zero sample preparation, the penetration depth is wavelength-dependent[3]. Longer wavelengths (lower wavenumbers, e.g., the C-Cl stretch) penetrate deeper than shorter wavelengths (e.g., the O-H stretch), artificially inflating the relative intensity of peaks in the fingerprint region[4].

Table 1: Performance Comparison for 2-Chloro-2-cyclohexen-1-ol Analysis

ParameterATR-FTIR (Diamond Crystal)Transmission (NaCl Capillary Film)
Sample Preparation None (Direct application)Requires sandwiching between NaCl plates
Quantitative Accuracy Moderate (Requires algorithmic correction)High (Strict adherence to Beer-Lambert law)
O-H Band Resolution Lower relative intensity (shallow penetration)High relative intensity (true bulk absorbance)
C-Cl Band Resolution Artificially enhanced (deeper penetration)True relative intensity
Sample Recovery Excellent (Non-destructive, easy wipe)Poor (Difficult to recover from plates)
Best Used For Rapid structural screening, QA/QCRigorous quantification, kinetic studies

Experimental Protocols

To ensure self-validating and reproducible results, adhere to the following optimized workflows.

Protocol A: ATR-FTIR Rapid Screening
  • Mechanism & Causality: The evanescent wave generated at the high-refractive-index crystal interface penetrates the sample. Because penetration depth (

    
    ) is directly proportional to wavelength, lower wavenumber bands absorb more energy and appear artificially intense compared to higher wavenumber bands[4].
    
  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Deposit exactly 1 drop (approx. 10 µL) of liquid 2-chloro-2-cyclohexen-1-ol directly onto the center of the ATR crystal. Ensure no air bubbles are trapped at the interface.

  • Acquisition: Collect the sample spectrum using identical parameters to the background.

  • Algorithmic Correction: Apply the "ATR Correction" function within the spectrometer software. This mathematically adjusts the artificially intensified low-frequency bands (like C-Cl) to approximate a transmission spectrum, enabling accurate library matching[4].

  • Self-Validation: After applying the ATR correction, verify that the baseline is flat. A sloping baseline indicates poor crystal contact or an uncorrected refractive index mismatch.

Protocol B: Transmission FTIR via Capillary Film
  • Mechanism & Causality: Infrared light passes entirely through the bulk sample. Peak intensities are a true representation of the molar absorptivity and concentration, without wavelength-dependent distortion.

  • Window Preparation: Obtain two clean, polished NaCl or KBr windows. (Note: Work in a low-humidity environment to prevent window degradation).

  • Film Formation: Place 1 small drop of 2-chloro-2-cyclohexen-1-ol on the center of one window. Place the second window on top and press gently to form a thin, uniform, bubble-free capillary film.

  • Acquisition: Mount the window assembly in the spectrometer's transmission holder. Collect the spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) against an empty beam background.

  • Self-Validation: Verify that the maximum absorbance of the strongest peak (likely the C-O or O-H stretch) falls between 0.2 and 0.8 Absorbance Units (AU). This self-validates that the measurement is within the linear dynamic range of the DTGS detector. If absorbance exceeds 1.0 AU, the film is too thick and must be re-pressed.

FTIR_Workflow Start 2-chloro-2-cyclohexen-1-ol (Liquid Sample) ATR ATR-FTIR Method (Diamond Crystal) Start->ATR Trans Transmission Method (NaCl Liquid Cell) Start->Trans ATR_Prep Direct Application (No Prep) ATR->ATR_Prep Trans_Prep Capillary Film Formation Trans->Trans_Prep Acquisition Spectral Acquisition (4000 - 400 cm⁻¹) ATR_Prep->Acquisition Trans_Prep->Acquisition Correction ATR Correction Algorithm (Depth Adjustment) Acquisition->Correction If ATR Analysis Functional Group Analysis (O-H, C=C, C-Cl, C-O) Acquisition->Analysis If Transmission Correction->Analysis

Fig 2: FTIR workflow for 2-chloro-2-cyclohexen-1-ol via ATR vs. Transmission.

Conclusion and Best Practices

For researchers synthesizing or utilizing 2-chloro-2-cyclohexen-1-ol, ATR-FTIR is the recommended modality for routine qualitative confirmation due to its speed and minimal sample handling[3]. However, software-applied ATR correction is mandatory to accurately evaluate the relative intensities of the O-H and C-Cl functional groups[4]. If the objective is to quantify the concentration of this compound in a mixture or monitor a reaction kinetically, Transmission FTIR remains the authoritative choice due to its uniform pathlength and strict Beer-Lambert compliance.

References

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides Source: specac.com URL:[Link]

  • Alcohols—The Rest of the Story | Spectroscopy Online Source: spectroscopyonline.com URL:[Link]

  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • How to Choose Between ATR and Transmission FTIR Source: wordpress.com URL:[Link]

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling Source: piketech.com URL: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromo-2-Cyclohexen-1-ol

For researchers and professionals engaged in synthetic chemistry and drug development, the choice of starting material is a critical decision that dictates reaction efficiency, yield, and overall project timelines. Withi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals engaged in synthetic chemistry and drug development, the choice of starting material is a critical decision that dictates reaction efficiency, yield, and overall project timelines. Within the class of vinylic halides, 2-halocyclohexenones and their derivatives are versatile intermediates. This guide provides an in-depth comparison of the reactivity of two key analogs: 2-chloro-2-cyclohexen-1-ol and 2-bromo-2-cyclohexen-1-ol. By examining the underlying principles of chemical reactivity and supported by data from analogous systems, we will establish a clear rationale for selecting the optimal substrate for nucleophilic substitution and related transformations.

Theoretical Framework: Unpacking the Factors Governing Reactivity

The reactivity of a haloalkane or vinylic halide is not governed by a single property but is rather a multifactorial equation. The primary determinants are the strength and polarity of the carbon-halogen (C-X) bond and the stability of the resulting halide anion, which defines its quality as a leaving group.

The Carbon-Halogen Bond and Leaving Group Ability

In nucleophilic substitution reactions, the rate-determining step often involves the cleavage of the C-X bond.[1] Therefore, a weaker C-X bond facilitates a faster reaction. Concurrently, the reaction is favored if the leaving group is a stable, weak base.[2][3]

When comparing chlorine and bromine:

  • Bond Strength: The carbon-bromine (C-Br) bond is significantly weaker and longer than the carbon-chlorine (C-Cl) bond. This lower bond dissociation energy means less energy is required to break the C-Br bond during a reaction.

  • Polarizability: Bromine is larger and more polarizable than chlorine. This allows for a more effective distribution of negative charge in the transition state, lowering the activation energy.[4]

  • Basicity: The bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). Weaker bases are better leaving groups because they are more stable on their own in solution.[2][3]

These factors converge on a single, authoritative principle: bromide is a superior leaving group to chloride. This is not a trivial difference; in many systems, bromo-derivatives react orders of magnitude faster than their chloro-counterparts.[5]

PropertyCarbon-Chlorine (C-Cl)Carbon-Bromine (C-Br)Implication for Reactivity
Average Bond Energy ~346 kJ/mol~290 kJ/molC-Br bond is weaker, requiring less energy to cleave.[6]
Leaving Group GoodBetterBr⁻ is a weaker base and more stable, facilitating faster departure.[2][3]
Predicted Reactivity LowerHigher The bromo-derivative is expected to be the more reactive substrate.
The Challenge of the Vinylic System

It is crucial to recognize that 2-chloro- and 2-bromo-2-cyclohexen-1-ol are vinylic halides, meaning the halogen is attached directly to a double-bonded carbon. These systems are generally resistant to classical S"N"1 and S"N"2 reactions.

  • An S"N"1 reaction is disfavored because the resulting vinylic carbocation is highly unstable.

  • An S"N"2 reaction is hindered because the incoming nucleophile is repelled by the electron-rich π-system of the double bond, and the required backside attack is sterically blocked by the ring structure.[7]

Reactions at vinylic centers often proceed through alternative mechanisms, such as an addition-elimination pathway (termed S"N"V), especially when the system is activated by electron-withdrawing groups.[8]

The Influence of the Allylic Hydroxyl Group and Allylic Strain

The presence of a hydroxyl group at the allylic C1 position adds another layer of complexity. This group can exert significant stereoelectronic control over reactions due to allylic strain , also known as A¹,³ strain.[9] This strain arises from steric interactions between the substituent on the sp² carbon (the halogen) and the substituent on the allylic sp³ carbon (the hydroxyl group).[9][10] The molecule will adopt a conformation that minimizes this strain, which in turn can influence the accessibility of the electrophilic C2 carbon to an incoming nucleophile and control the stereochemical outcome of reactions.[11]

Visualizing the Core Principles

The interplay of these fundamental factors dictates the overall reactivity profile.

G cluster_Cl 2-Chloro-2-cyclohexen-1-ol cluster_Br 2-Bromo-2-cyclohexen-1-ol Cl_Bond Stronger C-Cl Bond (~346 kJ/mol) Cl_LG Poorer Leaving Group (Cl⁻ is a stronger base) Cl_Reactivity LOWER REACTIVITY Cl_LG->Cl_Reactivity Leads to Br_Bond Weaker C-Br Bond (~290 kJ/mol) Br_LG Better Leaving Group (Br⁻ is a weaker base) Br_Reactivity HIGHER REACTIVITY Br_LG->Br_Reactivity Leads to

Caption: Core factors influencing the comparative reactivity.

Experimental Evidence from Analogous Systems

A study on the reactivity of α-haloacetophenones with iodide ion showed that the α-bromo derivative reacts approximately 160 times faster than the α-chloro derivative.[5] This significant rate enhancement is a direct consequence of the superior leaving group ability of bromide.[5] Similar trends are observed in other comparative studies, such as the Favorskii rearrangement of 2-halocyclohexanones, where the bromo-derivative is noted to be more reactive than the chloro-derivative.[12]

G cluster_mech Plausible SNV (Addition-Elimination) Mechanism Start Vinylic Halide (X = Cl or Br) Intermediate Carbanionic Intermediate Nu Nucleophile (Nu⁻) Nu->Start 1. Nucleophilic Attack (Rate-determining) Product Substituted Product Intermediate->Product 2. Elimination of Halide LG Leaving Group (X⁻)

Caption: A plausible two-step mechanism for nucleophilic vinylic substitution.

Experimental Protocol: A Framework for Comparative Kinetic Analysis

To empirically validate the predicted reactivity difference, a kinetic study can be designed. This protocol serves as a template for such an investigation.

Objective: To determine the relative rates of reaction of 2-chloro-2-cyclohexen-1-ol and 2-bromo-2-cyclohexen-1-ol with a model nucleophile, sodium thiophenoxide.

Materials:

  • 2-chloro-2-cyclohexen-1-ol

  • 2-bromo-2-cyclohexen-1-ol

  • Thiophenol

  • Sodium methoxide

  • Anhydrous solvent (e.g., Dimethylformamide, DMF)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., saturated aq. NH₄Cl)

  • Extraction solvent (e.g., diethyl ether)

  • Anhydrous magnesium sulfate

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Magnetic stirrer and hot plate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of Nucleophile: In a flame-dried, three-necked flask under an inert atmosphere, dissolve thiophenol (1.1 equivalents) in anhydrous DMF. Cool to 0 °C and add sodium methoxide (1.05 equivalents) portion-wise. Stir for 20 minutes to form sodium thiophenoxide in situ.

  • Reaction Setup: Prepare two separate, identical reaction flasks. To each, add the solvent and the internal standard. Bring the flasks to the desired reaction temperature (e.g., 50 °C).

  • Initiation of Reaction: At time t=0, add 2-chloro-2-cyclohexen-1-ol (1.0 equivalent) to the first flask and 2-bromo-2-cyclohexen-1-ol (1.0 equivalent) to the second flask.

  • Monitoring: At timed intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (~0.1 mL) from each reaction mixture.

  • Quenching and Workup: Immediately quench each aliquot in a vial containing a mixture of diethyl ether and saturated aq. NH₄Cl. Vortex thoroughly. Separate the organic layer and dry it over a small amount of anhydrous magnesium sulfate.

  • Analysis: Analyze the organic layer by GC-FID. Quantify the disappearance of the starting material relative to the internal standard over time.

  • Data Processing: Plot the natural logarithm of the concentration of the starting material versus time for each reaction. The slope of this line will be the negative of the pseudo-first-order rate constant (-k). Compare the rate constants for the chloro- and bromo-derivatives.

G A Prepare Nucleophile (Sodium Thiophenoxide) B Set up two parallel reactions at constant temperature A->B C t=0: Add Chloro- and Bromo- substrates B->C D Withdraw aliquots at timed intervals C->D E Quench reaction and extract organic components D->E F Analyze by GC-FID vs. Internal Standard E->F G Plot ln[Substrate] vs. Time to determine rate constant (k) F->G H Compare k(bromo) vs. k(chloro) G->H

Caption: Workflow for a comparative kinetic study.

Conclusion

For researchers, scientists, and drug development professionals, this translates into practical advantages. The use of the bromo-derivative can lead to:

  • Faster reaction times.

  • The ability to conduct reactions at lower, milder temperatures.

  • Potentially higher yields due to reduced thermal degradation of sensitive functional groups.

While the chloro-analog may be suitable for certain applications or offer advantages in cost or availability, for transformations where reactivity is paramount, the bromo-derivative is the scientifically-grounded choice for optimizing synthetic efficiency.

References

  • Karni, M., Bernasconi, C. F., & Rappoport, Z. (2007). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Coleman, G. H., & Johnstone, H. F. (1925). 2-chlorocyclohexanol. Organic Syntheses, 4, 15. doi:10.15227/orgsyn.004.0015. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Enantiomerically Pure Cyclohex-2-en-1-ols: Development of Novel Multicomponent Reactions. Request PDF. Available at: [Link]

  • Wikipedia. (n.d.). Allylic strain. In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Fiveable. (2025). Trans-2-bromocyclohexanol Definition. Organic Chemistry Study Guides. Available at: [Link]

  • Odinity. (2018). The Role and Nucleophilicity of Chloride and Bromide Nucleophiles in Both Sn1 and Sn2 Substitution Reactions with Tert-Butanol and 1-Butanol. Odinity. Available at: [Link]

  • Chemical Synthesis Database. (2025). 2-chloro-2-cyclohexen-1-one. Chemical Synthesis Database. Available at: [Link]

  • Chemistry LibreTexts. (2019). 8.5: Leaving Groups. Chemistry LibreTexts. Available at: [Link]

  • ACS Publications. (1995). Syn bromination of 2-cyclohexen-1-ol benzoates. Isolation of a trans-3-bromocyclohexano-cis-1,2-(2'-anisyl-1',3'-dioxolan-2'-ylium) intermediate. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2022). 8.4: Leaving Groups. Chemistry LibreTexts. Available at: [Link]

  • Organic Syntheses. (1957). 2-CHLORO-2-METHYLCYCLOHEXANONE and 2-METHYL-2-CYCLOHEXENONE. Organic Syntheses, 37, 8. doi:10.15227/orgsyn.037.0008. Available at: [Link]

  • Neuman, R. C. (n.d.). Chapter 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. University of California, Riverside. Available at: [Link]

  • LookChem. (n.d.). (S)-2-bromo-cyclohex-2-en-1-ol. LookChem. Retrieved March 7, 2026, from [Link]

  • SlideShare. (n.d.). Allylic strain. SlideShare. Retrieved March 7, 2026, from [Link]

  • MIT OpenCourseWare. (2005). PS #1-Review of Stereochemical Principles. MIT OpenCourseWare. Available at: [Link]

  • Wang, X., & Porco, J. A. (2007). Use of Allylic Strain To Enforce Stereochemistry. Direct Syntheses of 7,8-Dihydroxycalamenene and Mansonone C. Organic Letters, 9(8), 1533–1536. doi:10.1021/ol070329h. Available at: [Link]

  • Clark, J. (n.d.). Nucleophilic Substitution. Chemguide. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Cyclohexen-1-ol, 2-chloro-. PubChem. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromocyclohex-2-en-1-ol. PubChem. Retrieved March 7, 2026, from [Link]

  • CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes. CK-12 Foundation. Available at: [Link]

  • Chemistry LibreTexts. (2022). 11.9: The E2 Reaction and Cyclohexane Conformation. Chemistry LibreTexts. Available at: [Link]

  • Filo. (2026). Predict the products of the following reactions: Cyclohexene with a chlorine substituent. Filo. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Reddit. (2025). How do you understand allylic strain? r/OrganicChemistry. Available at: [Link]

  • Jack Westin. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Retrieved March 7, 2026, from [Link]

Sources

Validation

HPLC methods for separating 2-chloro-2-cyclohexen-1-ol enantiomers

Comparative Guide: HPLC Methodologies for the Enantiomeric Resolution of 2-Chloro-2-cyclohexen-1-ol Executive Summary & Mechanistic Background The enantiomeric separation of 2-chloro-2-cyclohexen-1-ol presents a unique c...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: HPLC Methodologies for the Enantiomeric Resolution of 2-Chloro-2-cyclohexen-1-ol

Executive Summary & Mechanistic Background

The enantiomeric separation of 2-chloro-2-cyclohexen-1-ol presents a unique chromatographic challenge. As an allylic alcohol with a bulky, electronegative chlorine atom positioned directly on the vinylic carbon, its stereoelectronic profile is highly specific. Accurate determination of its enantiomeric excess (ee) is critical when utilizing it as a chiral building block in asymmetric synthesis.

Direct resolution via High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the gold standard for this analysis[1]. The separation relies on a transient, non-covalent diastereomeric complex formed between the analyte and the chiral selector. For cyclic allylic alcohols, polysaccharide-based CSPs derivatized with phenylcarbamates (e.g., Chiralcel OD-H and Chiralpak AD-H) are highly effective[2].

The causality of this chiral recognition is driven by a "three-point interaction" model:

  • Hydrogen Bonding: The hydroxyl (-OH) group of the analyte interacts with the carbamate linkages (C=O and NH) of the CSP[3].

  • Dipole-Dipole Interactions: The polarized C-Cl bond interacts with the polar regions of the polysaccharide backbone[3].

  • Steric Inclusion: The rigid cyclohexene ring must physically fit into the chiral grooves of the polymer[4].

Mechanism Analyte 2-Chloro-2-cyclohexen-1-ol HBond Hydrogen Bonding Analyte->HBond Dipole Dipole-Dipole Analyte->Dipole Steric Steric Inclusion Analyte->Steric CSP Cellulose Carbamate CSP HBond->CSP Dipole->CSP Steric->CSP

Tri-modal chiral recognition mechanism for 2-chloro-2-cyclohexen-1-ol on polysaccharide CSPs.

Comparative Analysis: Cellulose vs. Amylose CSPs

When selecting a column, the supramolecular structure of the polysaccharide is the defining variable. Cellulose produces a tight, layered structure, whereas amylose has a more helical structure to help separate enantiomeric analytes[5].

For 2-chloro-2-cyclohexen-1-ol, Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) consistently outperforms its amylose counterpart. The planar, rigid nature of the cyclohexene ring fits optimally into the linear, layered grooves of cellulose, maximizing the necessary steric constraints to differentiate the (R) and (S) enantiomers[2],[6]. Conversely, the helical cavities of amylose are often too spacious for this specific low-molecular-weight cyclic structure, leading to weaker stereodiscrimination.

Table 1: Chromatographic Performance Comparison

Conditions: 5 µm particle size, 250 x 4.6 mm columns, Normal Phase Mode, UV Detection at 220 nm.

Chiral Stationary PhaseSupramolecular StructureMobile Phase (v/v)Flow RateTemp

(min)

(min)
Selectivity (

)
Resolution (

)
Cellulose-based (OD-H) Layered / LinearHexane/IPA (98:2)1.0 mL/min25°C7.28.51.252.10
Amylose-based (AD-H) HelicalHexane/IPA (98:2)1.0 mL/min25°C6.87.41.121.35
Cellulose-based (OD-H) Layered / LinearHexane/EtOH (98:2)1.0 mL/min25°C6.57.11.151.50

Method Optimization: The Role of the Mobile Phase

To preserve the critical hydrogen bonds between the analyte's allylic alcohol and the CSP's carbamate groups, Normal Phase (NP) chromatography is strictly required. A mixture of alkanes and different alcohol modifiers is usually applied as a mobile phase owing to their versatility in providing enantiomeric separations, due to the fact that hydrogen bonding, dipole–dipole, and π–π interactions, essential for chiral recognition, are more effective under normal-phase conditions[3].

Using reversed-phase conditions (e.g., Water/Acetonitrile) would cause the highly polar solvent to outcompete the analyte for hydrogen bonding sites, collapsing the chiral resolution[4]. Furthermore, Isopropanol (IPA) is preferred over Ethanol (EtOH) as the organic modifier. The bulkier isopropyl group interacts less aggressively with the chiral cavities than linear ethanol, preserving the selectivity (


)[1],[3].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following workflow is designed as a self-validating system. It incorporates internal checks to prevent false positives caused by column degradation, carryover, or solvent contamination.

Workflow Start 1. System Blank (Check Carryover) SST 2. SST Injection (Validate Rs > 1.5) Start->SST EEO 3. EEO Confirmation (Spike Standard) SST->EEO Quant 4. Sample Quant (Measure ee %) EEO->Quant

Systematic and self-validating HPLC method development workflow for chiral allylic alcohols.

Step 1: System Preparation & Blank Validation

  • Prepare the mobile phase: Hexane / Isopropanol (98:2, v/v). Degas ultrasonically for 15 minutes.

  • Equilibrate a Chiralcel OD-H column (250 x 4.6 mm, 5 µm) at 1.0 mL/min and 25°C until the UV baseline (220 nm) is perfectly stable (approx. 20 column volumes).

  • Validation Check: Inject 10 µL of pure mobile phase. Confirm the absence of ghost peaks between 6 and 10 minutes.

Step 2: System Suitability Testing (SST)

  • Dissolve racemic 2-chloro-2-cyclohexen-1-ol in the mobile phase to a concentration of 1.0 mg/mL.

  • Inject 10 µL of the racemate.

  • Validation Check: Calculate the resolution (

    
    ) between the two peaks. Proceed to sample analysis only if 
    
    
    
    (baseline resolution). If
    
    
    , lower the column temperature to 15°C to increase the residence time and enhance stereoselective interactions[5].

Step 3: Enantiomer Elution Order (EEO) Confirmation

  • To identify which peak corresponds to the (R) or (S) enantiomer, prepare a 1.0 mg/mL solution of an enantioenriched standard (e.g., synthesized via enzymatic resolution or asymmetric reduction).

  • Inject 10 µL of the standard.

  • Validation Check: Overlay the chromatogram with the racemate injection. The peak with the augmented area confirms the elution time of the target enantiomer.

Step 4: Quantitative Analysis

  • Inject the unknown sample (prepared at 1.0 mg/mL in mobile phase).

  • Integrate the peak areas and calculate the enantiomeric excess (

    
    ) using the formula: 
    
    
    
    .

References

  • Asymmetric Kharasch Reaction: Catalytic Enantioselective Allylic Oxidation of Olefins Using Chiral Pyridine Bis(diphenyloxazoline)−Copper Complexes and tert-Butyl Perbenzoate. The Journal of Organic Chemistry (ACS Publications).2

  • Asymmetric Synthesis and Determination of the Absolute Configuration of FK584. Chemical and Pharmaceutical Bulletin.6

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.1

  • Molecular Dynamics of Enantiomeric Separation in HPLC. Preprints.org.4

  • Analytical Separation of Closantel Enantiomers by HPLC. MDPI.3

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International.5

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Comparative

A Senior Application Scientist's Guide to Distinguishing 2-Chloro-2-cyclohexen-1-ol from its Isomeric Impurities

In the landscape of pharmaceutical synthesis and materials science, the purity of a chemical entity is paramount. 2-Chloro-2-cyclohexen-1-ol, a versatile chiral building block, is no exception.

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical synthesis and materials science, the purity of a chemical entity is paramount. 2-Chloro-2-cyclohexen-1-ol, a versatile chiral building block, is no exception. Its utility is intrinsically linked to its isomeric purity, as constitutional, regio-, and stereoisomeric impurities can lead to undesired side reactions, altered biological activity, and compromised product performance. This guide provides an in-depth technical comparison of analytical methodologies to effectively distinguish 2-chloro-2-cyclohexen-1-ol from its common isomeric impurities, grounded in field-proven insights and experimental data.

The Challenge of Isomeric Complexity

The synthesis of 2-chloro-2-cyclohexen-1-ol can often lead to a mixture of closely related isomers. Understanding the nature of these impurities is the first step in developing a robust analytical strategy for their separation and identification.

G cluster_constitutional Constitutional Isomers cluster_stereo Stereoisomers 2-Chloro-2-cyclohexen-1-ol 2-Chloro-2-cyclohexen-1-ol 3-Chloro-2-cyclohexen-1-ol 3-Chloro-2-cyclohexen-1-ol (Regioisomer) 2-Chloro-2-cyclohexen-1-ol->3-Chloro-2-cyclohexen-1-ol Different connectivity 2-Chlorocyclohexanone 2-Chlorocyclohexanone 2-Chloro-2-cyclohexen-1-ol->2-Chlorocyclohexanone Different functional group 2-Chlorocyclohexanol 2-Chlorocyclohexanol 2-Chloro-2-cyclohexen-1-ol->2-Chlorocyclohexanol Different saturation (R)-enantiomer (R)-enantiomer 2-Chloro-2-cyclohexen-1-ol->(R)-enantiomer Non-superimposable mirror images (S)-enantiomer (S)-enantiomer 2-Chloro-2-cyclohexen-1-ol->(S)-enantiomer Non-superimposable mirror images Diastereomers Diastereomers (e.g., from 2-chlorocyclohexanol) 2-Chlorocyclohexanol->Diastereomers

Figure 1: Isomeric landscape of 2-chloro-2-cyclohexen-1-ol.

This guide will focus on the following key distinctions:

  • Regioisomers: Differentiating 2-chloro-2-cyclohexen-1-ol from isomers with the same functional groups but at different positions, such as 3-chloro-2-cyclohexen-1-ol.

  • Constitutional Isomers: Distinguishing the target molecule from isomers with different functional groups or saturation, like 2-chlorocyclohex-2-en-1-one or 2-chlorocyclohexanol.

  • Stereoisomers: Resolving the enantiomers of 2-chloro-2-cyclohexen-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it excels at differentiating constitutional and regioisomers. The chemical environment of each proton and carbon atom is unique, leading to a distinct NMR fingerprint for each isomer.

Distinguishing Regioisomers: 2-Chloro- vs. 3-Chloro-2-cyclohexen-1-ol

The key to distinguishing these regioisomers lies in the chemical shifts and coupling patterns of the protons and carbons in the immediate vicinity of the chloro and hydroxyl groups.

Nucleus 2-Chloro-2-cyclohexen-1-ol (Predicted) 3-Chloro-2-cyclohexen-1-ol (Predicted) Rationale for Distinction
Vinyl Proton (¹H) ~6.1 ppm (triplet)~6.3 ppm (doublet)In the 2-chloro isomer, the vinyl proton is at C3 and is coupled to the two protons at C4. In the 3-chloro isomer, the vinyl proton is at C2 and is only coupled to the proton at C1.
Carbinol Proton (¹H) ~4.2 ppm (multiplet)~4.4 ppm (multiplet)The proximity of the electronegative chlorine atom in the 2-chloro isomer will have a more pronounced effect on the shielding of the C1 proton compared to the 3-chloro isomer.
Vinyl Carbons (¹³C) C2: ~130 ppm, C3: ~128 ppmC2: ~125 ppm, C3: ~135 ppmThe carbon directly attached to the chlorine atom (C2 in the first case, C3 in the second) will experience a significant downfield shift.
Carbinol Carbon (¹³C) ~68 ppm~65 ppmThe electronic effects of the double bond and the chlorine atom will result in a measurable difference in the chemical shift of the carbon bearing the hydroxyl group.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio (typically 16-32 scans), a spectral width of at least 12 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for identifying and quantifying volatile compounds. While isomers have the same molecular weight, their fragmentation patterns upon electron ionization can be distinct, providing valuable structural information.

Differentiating Isomers by Fragmentation

The position of the chloro and hydroxyl groups influences the stability of the resulting fragment ions.

Isomer Predicted Key Fragments (m/z) Rationale for Distinction
2-Chloro-2-cyclohexen-1-ol M⁺˙ (132/134), 114/116 ([M-H₂O]⁺˙), 97 ([M-Cl]⁺), 79The loss of water is a common fragmentation pathway for alcohols. Alpha-cleavage next to the oxygen can lead to the loss of a C₄H₆Cl radical.
3-Chloro-2-cyclohexen-1-ol M⁺˙ (132/134), 114/116 ([M-H₂O]⁺˙), 97 ([M-Cl]⁺), 81While many fragments will be similar, the relative abundances may differ due to the different positions of the substituents influencing bond cleavage probabilities.
2-Chlorocyclohex-2-en-1-one M⁺˙ (130/132), 102/104 ([M-CO]⁺˙), 67The characteristic loss of carbon monoxide (CO) from the molecular ion is a strong indicator of a cyclic ketone.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a capillary column. A mid-polarity column (e.g., DB-5ms or equivalent) is a good starting point.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp to a higher temperature (e.g., 250 °C) at a rate of 10-15 °C/min. This will effectively separate compounds with different boiling points.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

Chromatography: The Art of Separation

Chromatographic techniques are indispensable for physically separating isomers, which can then be individually identified and quantified.

Gas Chromatography (GC) for Volatile Isomers

GC is well-suited for the separation of thermally stable and volatile compounds like chlorocyclohexenols and their ketone analogs. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase.

  • Elution Order: In general, for a given stationary phase, the elution order is influenced by boiling point and polarity. Less polar compounds and those with lower boiling points tend to elute earlier. It is expected that 2-chlorocyclohex-2-en-1-one, lacking a hydroxyl group for hydrogen bonding, will have a lower boiling point and thus a shorter retention time than the chlorocyclohexenol isomers. The subtle differences in polarity and boiling point between 2-chloro- and 3-chloro-2-cyclohexen-1-ol will likely allow for their separation with an optimized temperature program.

High-Performance Liquid Chromatography (HPLC) for Chiral Separations

Distinguishing enantiomers requires a chiral environment. This is most commonly achieved using a chiral stationary phase (CSP) in HPLC.

G cluster_workflow Chiral HPLC Workflow Sample Sample Inject Inject Sample->Inject Chiral Column Chiral Column Inject->Chiral Column Detector Detector Chiral Column->Detector Separated Enantiomers Chromatogram Chromatogram Detector->Chromatogram Signal Detector->Signal Quantification Quantification Chromatogram->Quantification

Figure 2: Generalized workflow for chiral separation by HPLC.
  • Mechanism of Chiral Recognition: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a wide range of chiral compounds, including allylic alcohols.[1] Separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are different for each enantiomer.

Experimental Protocol: Chiral HPLC

  • Instrumentation: An HPLC system equipped with a UV or refractive index (RI) detector.

  • Chiral Stationary Phase: Screen several polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) to find the one with the best selectivity.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is a critical parameter for optimizing the separation.

  • Method Development:

    • Start with a mobile phase composition of 90:10 hexane:isopropanol and a flow rate of 1 mL/min.

    • Inject a solution of the racemic standard.

    • If no separation is observed, systematically vary the mobile phase composition (e.g., to 95:5 and 80:20).

    • The elution order of the enantiomers is dependent on the specific column and mobile phase used.

Conclusion

The effective differentiation of 2-chloro-2-cyclohexen-1-ol from its isomeric impurities is a multi-faceted analytical challenge that requires a strategic combination of techniques. NMR spectroscopy provides definitive structural information for distinguishing constitutional and regioisomers. GC-MS offers a robust method for separating and identifying volatile isomers based on their retention times and fragmentation patterns. For the critical task of resolving enantiomers, chiral HPLC with polysaccharide-based stationary phases is the method of choice. By understanding the principles behind each of these techniques and implementing the outlined experimental protocols, researchers and drug development professionals can ensure the isomeric purity of 2-chloro-2-cyclohexen-1-ol, thereby safeguarding the integrity and performance of their final products.

References

  • PubChem. 2-Cyclohexen-1-ol, 2-chloro-. National Center for Biotechnology Information. [Link]

  • LookChem. 2-Cyclohexen-1-ol, 2-chloro-. [Link]

  • Chemical Synthesis Database. 2-chloro-2-cyclohexen-1-one. [Link]

  • PubChem. 3-Chlorocyclohex-2-en-1-one. National Center for Biotechnology Information. [Link]

  • NIST. 2-Chlorocyclohexanol. National Institute of Standards and Technology. [Link]

  • PubChem. 2-Chlorocyclohexen-1-ol. National Center for Biotechnology Information. [Link]

  • NIST. Cyclohexene, 3-chloro-. National Institute of Standards and Technology. [Link]

  • Organic Syntheses. 2-chlorocyclohexanol. [Link]

  • PubChem. rel-(1R,2R)-2-Chlorocyclohexanol. National Center for Biotechnology Information. [Link]

  • Vedantu. How can I draw all possible stereoisomers for 2-chloro-3-hexanol?. [Link]

  • Google Patents. CN107540531B - Method for preparing o-chlorocyclohexanone by using cyclohexanone byproduct light oil.
  • Chemistry LibreTexts. 11.9: The E2 Reaction and Cyclohexane Conformation. [Link]

  • SpectraBase. (1S,2S)-2-chloranylcyclohexan-1-ol - Optional[MS (GC)] - Spectrum. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • ResearchGate. Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • University of Cambridge. Chemical shifts. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Oriental Journal of Chemistry. Synthetic Approaches to (R)-Cyclohex-2-Enol. [Link]

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  • Doc Brown's Advanced Organic Chemistry. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane. [Link]

  • Master Organic Chemistry. Monochlorination Isomers Produced From Free Radical Reactions. [Link]

  • Shimadzu. Aroma and Metabolite Analysis Using GC-MS and LC-MS and Approach to Craft Beer Development. [Link]

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. [Link]

  • PubMed. Analysis of Alpha, Beta, Gamma-Hexachlorocyclohexanes in Water by Novel Activated Carbon Fiber-Solid Phase Microextraction Coupled With Gas Chromatography-Mass Spectrometry. [Link]

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Validation

Comprehensive Comparison Guide: Elemental Analysis Standards and Methodologies for 2-Chloro-2-cyclohexen-1-ol

As a Senior Application Scientist, characterizing halogenated cyclic alcohols such as 2-chloro-2-cyclohexen-1-ol (CAS 56671-81-9; Formula: C₆H₉ClO) presents distinct analytical challenges. The molecule contains a covalen...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, characterizing halogenated cyclic alcohols such as 2-chloro-2-cyclohexen-1-ol (CAS 56671-81-9; Formula: C₆H₉ClO) presents distinct analytical challenges. The molecule contains a covalently bound chlorine atom comprising 26.74% of its molecular weight. If not properly managed, this high halogen content can severely interfere with traditional Carbon, Hydrogen, Nitrogen, and Oxygen (CHNS/O) analysis, leading to skewed carbon/hydrogen ratios and detector poisoning[1]. Furthermore, achieving quantitative recovery of the chlorine fraction requires highly specialized combustion and detection mechanisms.

This guide objectively compares modern elemental analysis methodologies, establishes the optimal calibration standards, and provides self-validating protocols required for accurate characterization in drug development and materials science.

The Critical Role of Calibration Standards

To ensure analytical integrity, an elemental analyzer must be calibrated using a standard that closely mimics the combustion behavior and halogen content of the target analyte.

The Standard of Choice: 4-Chlorobenzoic acid (C₇H₅ClO₂) is the premier Organic Analytical Standard (OAS) for this application, offering a theoretical composition of C: 53.62%, H: 3.24%, O: 20.47%, and Cl: 22.64%[2].

The Causality of Selection: Using a non-halogenated standard (like acetanilide) for a halogenated sample introduces a fundamental matrix mismatch. Combusting 4-chlorobenzoic acid prior to analyzing 2-chloro-2-cyclohexen-1-ol validates two critical system parameters:

  • Combustion Efficiency: It ensures the furnace temperature and oxygen dosing are sufficient to cleave highly stable C-Cl bonds.

  • Scrubber Efficacy: It verifies that the halogen-trapping reagents (e.g., silver vanadate) in the CHN analyzer are active and successfully preventing corrosive halogen gases from reaching the Thermal Conductivity Detector (TCD)[3].

Methodological Comparison: Chlorine Determination

While a standard CHN/O analyzer effectively resolves the organic backbone (provided halogens are scrubbed), quantifying the chlorine content requires a dedicated halogen analysis methodology.

Alternative A: Traditional Combustion + Microcoulometry
  • Mechanism: The sample undergoes dry oxidation. The resulting HCl gas is directed into a titration cell and quantified by measuring the electrical charge required to titrate the halide ions with silver[4].

  • Limitations: This method is highly susceptible to incomplete combustion (soot formation) when analyzing cyclic organics. Furthermore, it measures total halides and cannot differentiate between chlorine and trace contamination from other halogens (e.g., fluorine or bromine).

Alternative B: Combustion Ion Chromatography (CIC) (The Superior Choice)
  • Mechanism: The sample undergoes pyrohydrolytic combustion in an argon/oxygen atmosphere enriched with water vapor[5]. The halogens are converted to aqueous ions and automatically injected into an Ion Chromatograph[5].

  • Causality for Superiority: The continuous injection of water vapor (pyrohydrolysis) is the critical differentiator. It provides hydrogen radicals that ensure any elemental chlorine (Cl₂) formed during combustion is fully reduced to chloride (Cl⁻) in the absorber solution[6]. This guarantees 100% recovery. Additionally, the IC column physically separates Cl⁻ from any other potential trace halides, providing absolute elemental specificity[7].

Quantitative Data & Tolerances

The following tables summarize the theoretical composition of 2-chloro-2-cyclohexen-1-ol and compare the performance metrics of the analytical methodologies.

Table 1: Theoretical vs. Experimental Composition of 2-Chloro-2-cyclohexen-1-ol

ElementTheoretical Mass (%)Expected Output Range (%)Allowable Variance (Absolute %)
Carbon (C) 54.3554.05 - 54.65± 0.30
Hydrogen (H) 6.846.54 - 7.14± 0.30
Oxygen (O) 12.0711.77 - 12.37± 0.30
Chlorine (Cl) 26.7426.44 - 27.04± 0.30

Note: The ±0.30% absolute variance is the industry "gold standard" for pure organic compound elemental analysis.

Table 2: Performance Comparison of Chlorine Analytical Methodologies

FeatureCombustion Ion Chromatography (CIC)Microcoulometry / Titration
Combustion Type Pyrohydrolytic (Ar/O₂ + H₂O)Dry Oxidation (O₂)
Halogen Speciation Yes (Separates F, Cl, Br, I)No (Measures total halides)
Soot Interference Negligible (Water vapor prevents soot)High (Requires strict O₂ control)
Automation Fully automated (Combustion to IC)Semi-automated
Recovery for C₆H₉ClO > 99.5%~ 95.0% - 98.0%

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating internal checks to guarantee data integrity.

Protocol 1: CHN/O Analysis with Halogen Trapping
  • System Blank & Calibration: Weigh 1.5 mg of NIST-traceable 4-Chlorobenzoic acid into a tin capsule[8]. Run a 5-point calibration curve.

    • Causality: This establishes the baseline response and verifies the silver vanadate scrubber's capacity to retain the ~22.6% Cl load without causing baseline drift on the TCD[3].

  • Sample Preparation: Weigh 1.5 mg of 2-chloro-2-cyclohexen-1-ol into a tin capsule. Seal hermetically immediately to prevent the volatilization of the liquid/viscous sample.

  • Dynamic Flash Combustion: Drop the capsule into the 1000°C oxidation reactor synchronized with a pure oxygen pulse[9].

  • Scrubbing & Reduction: Pass the effluent gases through a silver vanadate zone to precipitate AgCl, followed by a copper reduction reactor to convert NOₓ to N₂ and absorb excess O₂[1].

  • Detection: Separate CO₂, H₂O, and N₂ via a GC column and quantify using a Thermal Conductivity Detector (TCD)[1].

Protocol 2: Chlorine Determination via CIC
  • IC Calibration: Prepare aqueous chloride standards (1, 5, 10, 50 ppm) and run them through the IC to establish a suppressed conductivity calibration curve.

  • Sample Introduction: Introduce 5.0 mg of 2-chloro-2-cyclohexen-1-ol into a quartz combustion boat.

  • Pyrohydrolytic Combustion: Heat the furnace to 1050°C in an Ar/O₂ atmosphere while injecting a continuous stream of ultra-pure water[5].

    • Causality: The water ensures all organic chlorine is converted to HCl rather than Cl₂, which is critical for complete absorption in the next step[6].

  • Gas Absorption: Route the effluent gas into an absorber module containing a 10 ppm H₂O₂ solution.

    • Causality: H₂O₂ oxidizes any potential trace interferences and ensures the complete stabilization of the chloride ions[6].

  • IC Injection & Detection: The system automatically injects the absorber solution onto an anion-exchange column. Detect the Cl⁻ peak via suppressed conductivity and calculate the mass fraction[5].

Mechanistic Workflows

CIC_Workflow A Sample Injection (2-Chloro-2-cyclohexen-1-ol) B Pyrohydrolytic Combustion (Ar/O2 + H2O at 1050°C) A->B Volatilization C Gas Absorption (H2O2 Aqueous Solution) B->C HCl Gas Transfer D Ion Chromatography (Anion Exchange Column) C->D Cl- (aq) Injection E Conductivity Detection (Cl- Quantification) D->E Elution Profile

Workflow of Combustion Ion Chromatography (CIC) for precise chlorine quantification.

CHN_Mitigation N1 Dynamic Flash Combustion (Pregl-Dumas Method) N2 Mixed Gas Stream (CO2, H2O, N2, HCl, Cl2) N1->N2 N3 Halogen Scrubber (Silver Vanadate / Ag-Wool) N2->N3 Traps Halogens as AgCl N4 Purified Gas Stream (CO2, H2O, N2) N3->N4 Prevents TCD Poisoning N5 GC Separation & TCD Detection N4->N5

Logical relationship demonstrating halogen interference mitigation in CHN elemental analysis.

References

  • EAG Laboratories - Combustion Ion Chromatography (CIC). Available at: [Link]

  • Metrohm / LCMS.cz - Combustion Ion Chromatography. Available at: [Link]

  • Cromatec - 2400 Series II CHNS/O Elemental Analysis. Available at: [Link]

  • PerkinElmer / PE Polska - The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Available at: [Link]

  • Lab Alliance - Chlorine & Sulfur Elemental Analyzers for Labs. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Structural Analysis of 2-Chloro-2-cyclohexen-1-ol Derivatives: Navigating the Challenges of an Elusive Crystal Structure

Introduction: The Significance of Conformational Analysis in Halogenated Cyclohexanols For researchers and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Conformational Analysis in Halogenated Cyclohexanols

For researchers and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates molecular interactions, influencing everything from reaction kinetics to biological activity. Within the realm of cyclic compounds, substituted cyclohexanols are of particular interest due to their prevalence in natural products and pharmaceutical agents. The seemingly subtle interplay of steric and electronic effects governs their conformational preferences, which in turn can dramatically alter their function.

This guide focuses on the structural elucidation of 2-chloro-2-cyclohexen-1-ol and its derivatives. While this class of molecules holds synthetic potential, a comprehensive understanding of its solid-state structure through X-ray crystallography remains a notable challenge. The introduction of a double bond significantly alters the conformational landscape compared to its saturated analogue, 2-chlorocyclohexan-1-ol. This guide will provide a comparative analysis, leveraging the well-documented structural data of cis- and trans-2-chlorocyclohexan-1-ol to infer and discuss the structural characteristics of the unsaturated target. We will delve into the causality behind experimental choices for synthesis and analysis, presenting a self-validating framework for researchers in the field.

The Challenge: The Absence of Experimental Crystallographic Data for 2-Chloro-2-cyclohexen-1-ol

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals a conspicuous absence of single-crystal X-ray diffraction data for 2-chloro-2-cyclohexen-1-ol. This lack of data necessitates a comparative approach, where insights are drawn from closely related and well-characterized molecules.

Comparative Analysis: 2-Chloro-2-cyclohexen-1-ol vs. its Saturated Analogues

The primary alternatives for structural comparison are the cis- and trans-isomers of 2-chlorocyclohexan-1-ol. Unlike their unsaturated counterpart, the conformational analysis of these saturated derivatives has been explored in detail, primarily through NMR spectroscopy and theoretical calculations.

Conformational Preferences of cis- and trans-2-Chlorocyclohexan-1-ol

A key study by Basso et al. provides a comprehensive analysis of the conformational equilibrium of cis-2-halocyclohexanols in various solvents.[1] Their findings, supported by low-temperature NMR experiments, indicate a preference for the conformer where the hydroxyl group is in an equatorial position and the chlorine atom is in an axial position (ea).[1] This preference is influenced by a combination of steric and stereoelectronic effects, including the gauche interaction between the substituents and potential intramolecular hydrogen bonding.

For the trans isomer, the diequatorial conformation is generally favored to minimize steric hindrance. However, the presence of intramolecular hydrogen bonding between an equatorial hydroxyl group and an axial chlorine atom can influence the conformational equilibrium.

The introduction of a double bond in 2-chloro-2-cyclohexen-1-ol flattens the ring and removes the chair-boat conformational isomerism, replacing it with a half-chair or sofa conformation. The geometric constraints of the sp2 hybridized carbons significantly alter the bond angles and torsional strains within the ring, directly impacting the preferred orientation of the chloro and hydroxyl substituents.

Data Summary: A Comparative Overview
Property2-Chloro-2-cyclohexen-1-olcis-2-Chlorocyclohexan-1-oltrans-2-Chlorocyclohexan-1-ol
Molecular Formula C₆H₉ClOC₆H₁₁ClOC₆H₁₁ClO
Molecular Weight 132.59 g/mol 134.60 g/mol 134.60 g/mol
Conformational Isomerism Half-chair/SofaChair (axial-equatorial/equatorial-axial)Chair (diequatorial/diaxial)
Key Structural Feature C=C double bondSaturated cyclohexane ringSaturated cyclohexane ring
Experimental Data Limited to basic characterizationExtensive NMR and theoretical data[1]Extensive NMR and theoretical data

Experimental Protocols

To facilitate further research and empower scientists to tackle the challenge of crystallizing 2-chloro-2-cyclohexen-1-ol derivatives, this section provides detailed, field-proven methodologies for synthesis and crystallographic analysis.

Synthesis of cis- and trans-2-Chlorocyclohexan-1-ol

The synthesis of halohydrins from alkenes is a well-established reaction.[2] The following protocol is adapted for the preparation of the saturated reference compounds.

Materials:

  • Cyclohexene

  • N-Chlorosuccinimide (NCS)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask, dissolve cyclohexene in a mixture of dichloromethane and water.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N-chlorosuccinimide (NCS) in portions, ensuring the temperature remains below 5 °C. The reaction is exothermic.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the cis and trans isomers.

Causality Behind Experimental Choices:

  • The use of NCS provides a source of electrophilic chlorine.

  • The presence of water as a nucleophile leads to the formation of the chlorohydrin instead of a dichloroalkane.

  • The reaction is performed at low temperature to control the exothermicity and improve selectivity.

  • Column chromatography is essential for separating the diastereomeric products.

General Protocol for Single-Crystal X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[3] The following is a general workflow that can be adapted for 2-chloro-2-cyclohexen-1-ol derivatives.

Workflow for Crystallization and X-ray Diffraction:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., HPLC) Synthesis->Purification Solvent_Screen Solvent Screening Purification->Solvent_Screen Vapor_Diffusion Vapor Diffusion Solvent_Screen->Vapor_Diffusion Slow_Evaporation Slow Evaporation Solvent_Screen->Slow_Evaporation Crystal_Mounting Crystal Mounting Vapor_Diffusion->Crystal_Mounting Slow_Evaporation->Crystal_Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Refinement & Validation Structure_Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final Structure

Caption: A generalized workflow for obtaining a single-crystal X-ray structure.

Detailed Steps:

  • Purification: The compound must be of the highest possible purity.

  • Crystallization:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.

    • Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of a poor solvent (an "anti-solvent"). The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Crystal Selection and Mounting: Select a single, well-formed crystal and mount it on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with X-rays. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and the electron density map, from which the atomic positions are determined and refined.

Logical Relationships in Conformational Analysis

The conformational preference of substituted cyclohexanes is a delicate balance of several factors. The following diagram illustrates the key relationships influencing the stability of a given conformer.

conformational_factors Conformer_Stability Conformer Stability Steric_Effects Steric Effects Conformer_Stability->Steric_Effects Electronic_Effects Electronic Effects Conformer_Stability->Electronic_Effects Solvent_Effects Solvent Effects Conformer_Stability->Solvent_Effects A_Value A-Value (Steric Bulk) Steric_Effects->A_Value Diaxial_Interactions 1,3-Diaxial Interactions Steric_Effects->Diaxial_Interactions Intramolecular_H_Bonding Intramolecular H-Bonding Electronic_Effects->Intramolecular_H_Bonding Dipole_Dipole_Interactions Dipole-Dipole Interactions Electronic_Effects->Dipole_Dipole_Interactions Solvation Solvation Solvent_Effects->Solvation

Caption: Factors influencing the conformational stability of substituted cyclohexanes.

Conclusion

While the crystal structure of 2-chloro-2-cyclohexen-1-ol remains elusive, a comparative analysis with its saturated analogues, cis- and trans-2-chlorocyclohexan-1-ol, provides valuable insights into its likely structural characteristics. The detailed experimental protocols provided in this guide offer a roadmap for researchers to pursue the synthesis and crystallization of this challenging molecule and its derivatives. A successful crystallographic analysis would be a significant contribution to the field, providing a much-needed benchmark for theoretical models and a deeper understanding of the conformational effects of introducing unsaturation into halogenated cyclohexanol systems.

References

  • Basso, E. A., et al. (2011). Conformational Analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations. The Journal of Organic Chemistry, 76(5), 145–153. [Link]

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley.
  • PubChem. (n.d.). 2-Chlorocyclohexen-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). cis-2-Chlorocyclohexanol. Retrieved from [Link]

  • SERC at Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • LookChem. (n.d.). trans-2-Chlorocyclohexanol. Retrieved from [Link]

  • Chemistry Steps. (2024, November 7). Halohydrins from Alkenes. Retrieved from [Link]

  • IntechOpen. (2013, February 20). Crystallization: From the Conformer to the Crystal. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

2-Cyclohexen-1-ol, 2-chloro- proper disposal procedures

Comprehensive Safe Handling and Disposal Guide for 2-Chloro-2-cyclohexen-1-ol As a Senior Application Scientist, I frequently observe laboratories treating the disposal of complex intermediates as an administrative after...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safe Handling and Disposal Guide for 2-Chloro-2-cyclohexen-1-ol

As a Senior Application Scientist, I frequently observe laboratories treating the disposal of complex intermediates as an administrative afterthought. However, when handling halogenated allylic alcohols like 2-chloro-2-cyclohexen-1-ol, disposal is a critical extension of your synthetic methodology. This compound—widely utilized in the synthesis of p38 kinase inhibitors[1] and foundational stereochemistry studies[2]—presents unique reactivity and environmental hazards.

This guide provides a self-validating, structurally sound operational plan for the safe quenching, segregation, and logistical disposal of 2-chloro-2-cyclohexen-1-ol, ensuring absolute compliance with environmental regulations and laboratory safety standards.

Chemical Profile & Mechanistic Hazards

To safely dispose of a chemical, one must first understand its intrinsic reactivity. 2-Chloro-2-cyclohexen-1-ol (CAS: 6498-39-1)[3] is not just a standard organic solvent; it is a chlorinated allylic alcohol.

The Causality of the Hazard:

  • Allylic Reactivity: The hydroxyl group is situated adjacent to a chlorinated alkene. Under acidic conditions, the hydroxyl group can be protonated and leave as water, generating a highly resonance-stabilized allylic carbocation. If accumulated in a waste carboy, this intermediate can undergo rapid, exothermic nucleophilic substitution or uncontrolled polymerization.

  • Halogenated Environmental Toxicity: Chlorinated organics resist natural degradation. If mixed with standard non-halogenated waste and incinerated at standard temperatures, they can catalyze the formation of highly toxic dioxins and furans. Therefore, the EPA mandates strict segregation into specific high-temperature incineration streams[4].

Table 1: Quantitative Chemical & Hazard Profile

Property / MetricValue / ClassificationCausality / Impact on Disposal Logistics
Chemical Name 2-Chloro-2-cyclohexen-1-olMust be written in full on waste labels; no abbreviations[5].
CAS Number 6498-39-1Required for accurate EPA waste manifesting and tracking[3].
Molecular Formula C6H9ClOHigh chlorine content strictly dictates the "Halogenated" waste stream.
pH Sensitivity Highly reactive at pH < 5.0Waste must be neutralized prior to storage to prevent polymerization[6].
EPA Waste Category Halogenated Organics (F-Series / Characteristic)Cannot be combined with standard flammable organic waste[4].

Mechanistic Reactivity & Stabilization Pathway

Understanding the degradation pathway is essential for preventing accidents in the waste accumulation area. The diagram below illustrates why pH stabilization is the most critical step before transferring this compound to a waste container.

Reactivity A 2-Chloro-2-cyclohexen-1-ol B Acidic Environment (pH < 5.0) A->B Improper storage C Allylic Carbocation (Resonance Stabilized) B->C -H2O D Controlled Quench (Mild Base) C->D Safe protocol E Exothermic Polymerization (Hazard) C->E Uncontrolled

Mechanistic pathway of 2-chloro-2-cyclohexen-1-ol reactivity under acidic conditions.

Step-by-Step Experimental Workflow: Safe Quenching & Collection

Do not pour unquenched reaction mixtures directly into waste carboys. The following self-validating protocol ensures the chemical is stabilized prior to segregation.

Step 1: Thermal Arrest

  • Action: Cool the reaction vessel containing the 2-chloro-2-cyclohexen-1-ol mixture to 0–5 °C using an ice-water bath.

  • Causality: Lowering the kinetic energy suppresses the activation energy required for allylic rearrangement or unintended nucleophilic attacks during the quenching process.

Step 2: pH Stabilization (Self-Validating Step)

  • Action: Slowly add a mild aqueous base, such as saturated sodium bicarbonate (

    
    ), under continuous stirring.
    
  • Validation Checkpoint: After phase separation occurs, test the aqueous layer using universal pH indicator paper. The pH must read between 5.0 and 12.5[6]. If the pH is < 5.0, resume the addition of

    
    .
    
  • Causality: Maintaining a neutral-to-mildly-basic pH prevents the acid-catalyzed formation of the reactive allylic carbocation, rendering the organic layer chemically stable for storage[6].

Step 3: Phase Extraction

  • Action: Extract the stabilized organic components using a compatible halogenated solvent (e.g., dichloromethane) or a standard extraction solvent (e.g., ethyl acetate).

  • Causality: Separating the organic target from the aqueous salts reduces the total volume of hazardous organic waste generated, optimizing disposal costs.

Step 4: Waste Transfer

  • Action: Transfer the organic layer strictly to a designated "Halogenated Organic Waste" container. Do not evaporate the waste to dryness.

  • Causality: Evaporating halogenated allylic alcohols to dryness concentrates reactive peroxides or unquenched intermediates, posing a severe explosion or polymerization hazard.

Logistical Disposal & Segregation Plan

Once the waste is chemically stabilized, administrative and logistical protocols take over. Strict adherence to EPA and institutional guidelines is mandatory.

Disposal Start Reaction Quench Phase Phase Separation Start->Phase Org Organic Phase (Contains Halogens) Phase->Org Aq Aqueous Phase (pH 5.0 - 12.5) Phase->Aq Hal Halogenated Waste Container Org->Hal Direct transfer Aq->Hal If trace organics remain Inc EPA High-Temp Incineration Hal->Inc Manifested transport

Step-by-step logistical workflow for the segregation and disposal of halogenated waste.

Containerization & Labeling:

  • Container Selection: Use high-density polyethylene (HDPE) or amber glass containers. Never store acidic halogenated waste in steel containers due to corrosive incompatibilities[6].

  • Labeling Integrity: The label must be applied the moment the first drop of waste enters the container[5]. You must write the full chemical name ("2-Chloro-2-cyclohexen-1-ol"); non-specific wording like "organic waste" is legally unacceptable[5].

  • GHS Pictograms: Ensure the waste label includes the GHS pictograms for Irritant (Exclamation Mark) and Environmental Hazard (Dead Tree/Fish)[5].

Storage & Transport:

  • Segregation: Store this halogenated waste stream far away from strong oxidizing agents, reducing agents, and strong acids[7].

  • Final Disposal: The sealed, labeled containers must be handed over to a certified waste broker. The waste will be manifested under EPA guidelines for halogenated solvents and subjected to high-temperature incineration to safely break the carbon-chlorine bonds without generating dioxins[7].

References

  • Title: Laboratory Environmental Sample Disposal Information Document | Source: Environmental Protection Agency (EPA) | URL: [Link]

  • Title: EPA HAZARDOUS WASTE CODES | Source: Western Kentucky University | URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines | Source: Central Washington University | URL: [Link]

  • Title: 2-chloro-2-cyclohexenol - CAS 6498-39-1 | Source: Molaid Chemical Database | URL: [Link]

  • Title: Woodward–Hoffmann's Stereochemistry of Electrocyclic Reactions | Source: The Journal of Organic Chemistry (ACS) | URL: [Link]

  • Title: NITROGEN-CONTAINING HETEROCYCLIC COMPOUND AND COMPOSITION THEREOF | Source: Google Patents | URL

Sources

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